molecular formula C8H7N3O B028359 Imidazo[1,2-a]pyridine-6-carboxamide CAS No. 103313-38-8

Imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B028359
CAS No.: 103313-38-8
M. Wt: 161.16 g/mol
InChI Key: PWWXIULQEXRUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-6-carboxamide is a high-value chemical scaffold recognized for its significant potential in medicinal chemistry and infectious disease research. This compound belongs to the imidazopyridine class, a privileged structure in drug discovery known for its diverse biological activities. Key Research Applications: Antitubercular Agent Development: The imidazo[1,2-a]pyridine scaffold is a promising foundation for developing new anti-tuberculosis (TB) agents. Research indicates that carboxamide derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . This makes it a critical compound for addressing one of the world's most serious infectious diseases, which claimed an estimated 1.6 million lives in 2021 . Versatile Medicinal Chemistry Scaffold: Beyond antitubercular applications, this core structure is investigated for a wide spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities . Its utility in drug discovery is exemplified by several marketed drugs containing the imidazo[1,2-a]pyridine core, such as the anxiolytic alpidem and the insomnia treatment zolpidem . Mechanism of Action: Imidazo[1,2-a]pyridine carboxamides are known to target the oxidative phosphorylation (OxPhos) pathway in Mtb, a crucial pathway for bacterial survival and growth . Specifically, potent analogues in this chemical class, such as the clinical candidate Telacebec (Q203), function by inhibiting QcrB, a subunit of the cytochrome bcc complex, thereby disrupting energy production and proving effective against drug-resistant bacteria . This product is offered for research purposes as a key intermediate to support the synthesis and development of novel therapeutic agents. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWXIULQEXRUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316125
Record name imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103313-38-8
Record name imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine-6-carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, most notably as potent anti-tubercular agents. This technical guide provides an in-depth overview of the core synthetic methodologies for these derivatives, detailed experimental protocols, and a summary of their biological context. Key synthetic strategies, including palladium-catalyzed aminocarbonylation, multi-component reactions, and the Tschitschibabin reaction, are discussed and compared. Furthermore, this guide elucidates the mechanism of action of these compounds as inhibitors of the cytochrome bcc complex in Mycobacterium tuberculosis and provides a standard protocol for assessing their anti-tubercular activity.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] Derivatives bearing a carboxamide group at the 6-position have garnered particular interest due to their remarkable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Some of these compounds have shown efficacy against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel this compound derivatives.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly approached through two main strategies: functionalization of a pre-formed imidazo[1,2-a]pyridine core or construction of the heterocyclic system from a substituted pyridine precursor. This section details the most prominent and effective methods.

Palladium-Catalyzed Aminocarbonylation

A highly efficient method for the direct introduction of the 6-carboxamide functionality onto a pre-existing imidazo[1,2-a]pyridine scaffold is through palladium-catalyzed aminocarbonylation of a 6-halo-imidazo[1,2-a]pyridine precursor. This reaction typically utilizes carbon monoxide as the carbonyl source and an amine as the nucleophile.

2.1.1. Synthesis of 6-Iodoimidazo[1,2-a]pyridine Precursor

The necessary precursor, 6-iodoimidazo[1,2-a]pyridine, can be synthesized via the condensation of 5-iodo-2-aminopyridine with chloroacetaldehyde.

  • Reaction Scheme:

  • Experimental Protocol: A mixture of 5-iodo-2-aminopyridine and chloroacetaldehyde (typically a 40-50% aqueous solution) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

2.1.2. Aminocarbonylation Reaction

  • Reaction Scheme:

  • Experimental Protocol: In a pressure vessel, 6-iodoimidazo[1,2-a]pyridine, a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand like PPh3), a base (e.g., Et3N or DBU), and the desired amine are combined in a suitable solvent (e.g., DMF or toluene). The vessel is then charged with carbon monoxide to the desired pressure and heated. Reaction conditions such as temperature, pressure, and catalyst system can be optimized to maximize yield and selectivity. After the reaction, the mixture is cooled, the pressure is released, and the product is isolated and purified.[3]

Table 1: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine - Representative Data

EntryAmineCatalyst SystemBaseSolventTemp (°C)CO Pressure (bar)Yield (%)Reference
1MorpholinePd(OAc)2/2 PPh3Et3NDMF1003095[3]
2PiperidinePd(OAc)2/2 PPh3Et3NDMF1003092[3]
3AnilinePd(OAc)2/2 PPh3DBUToluene120575[3]
Multi-Component Reactions (MCRs)

Multi-component reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a convergent and atom-economical approach to the synthesis of substituted imidazo[1,2-a]pyridines.[4] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize a 6-carboxamide derivative, a 2-aminopyridine bearing a cyano group at the 5-position can be utilized, which can then be hydrolyzed to the corresponding carboxamide.

  • Reaction Scheme (GBB Reaction):

  • Experimental Protocol: The 2-amino-5-cyanopyridine, aldehyde, and isocyanide are combined in a suitable solvent, often with a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)3, Montmorillonite K-10). The reaction can be performed at room temperature or with heating, sometimes under microwave irradiation to accelerate the reaction.[5] The resulting 6-carbonitrile can then be hydrolyzed to the 6-carboxamide under acidic or basic conditions.

Table 2: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis - Representative Data

EntryAldehydeIsocyanideCatalystSolventTemp (°C)Yield (%)Reference
1FurfuralCyclohexyl isocyanideNH4ClEtOH6086[4]
2Benzaldehydetert-Butyl isocyanideSc(OTf)3MeOHMW, 8091[5]
34-ChlorobenzaldehydeCyclohexyl isocyanideMontmorillonite K-10Neat8095[5]
Tschitschibabin Reaction for Precursor Synthesis

The Tschitschibabin amination reaction can be employed to synthesize a key precursor, a 2,6-diaminopyridine derivative, where one of the amino groups can be subsequently transformed into a carboxamide.[6] However, direct synthesis of a 6-carboxamido-2-aminopyridine via this method is challenging due to the harsh reaction conditions. A more viable approach involves the synthesis of a 2-amino-6-cyanopyridine, followed by hydrolysis.

  • Reaction Scheme (Conceptual):

  • General Considerations: The Tschitschibabin reaction typically involves heating a pyridine derivative with sodium amide (NaNH2) in an inert solvent like toluene or xylene.[6] The regioselectivity is influenced by the substituents on the pyridine ring. For the synthesis of precursors for 6-carboxamide derivatives, a pyridine with a suitable leaving group or a group that can be converted to a carboxamide at the 2-position would be required.

Biological Context and Mechanism of Action

This compound derivatives have emerged as highly promising anti-tubercular agents. Their primary mechanism of action involves the inhibition of the cytochrome bcc complex (also known as complex III) in the electron transport chain of Mycobacterium tuberculosis.[7]

Targeting the Oxidative Phosphorylation Pathway

The oxidative phosphorylation (OxPhos) pathway is crucial for energy production (ATP synthesis) in Mtb.[7] The cytochrome bcc complex plays a vital role in this pathway by transferring electrons from menaquinol to cytochrome c.

Inhibition of QcrB

Specifically, these imidazo[1,2-a]pyridine derivatives target the QcrB subunit of the cytochrome bcc complex.[8] By binding to QcrB, these inhibitors block the electron flow, leading to a disruption of the proton motive force and a subsequent depletion of ATP, ultimately resulting in bacterial cell death.[9] This targeted inhibition is effective against both replicating and non-replicating persistent forms of Mtb.

Experimental Workflows

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (e.g., 5-Iodo-2-aminopyridine) Reaction Chemical Reaction (e.g., Pd-catalyzed Aminocarbonylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Imidazo[1,2-a]pyridine- 6-carboxamide Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Anti-Tubercular Activity Screening Workflow (Microplate Alamar Blue Assay - MABA)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mtb is commonly determined using the Microplate Alamar Blue Assay (MABA).[3][10]

MABA_Workflow cluster_screening Anti-Tubercular Activity Screening (MABA) Prep_Culture Prepare M. tuberculosis Culture (H37Rv) Inoculation Inoculate Plates with M. tuberculosis Prep_Culture->Inoculation Prep_Plates Prepare 96-well Plates with Serial Dilutions of Test Compounds Prep_Plates->Inoculation Incubation Incubate Plates (37°C, 5-7 days) Inoculation->Incubation Add_Alamar_Blue Add Alamar Blue Reagent Incubation->Add_Alamar_Blue Incubate_Again Incubate Plates (37°C, 24 hours) Add_Alamar_Blue->Incubate_Again Read_Results Read Results (Color Change: Blue to Pink) Incubate_Again->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Color Change) Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

Experimental Protocol for MABA:

  • Preparation of M. tuberculosis Culture: A mid-log phase culture of M. tuberculosis H37Rv is prepared in a suitable broth medium (e.g., Middlebrook 7H9 with supplements). The turbidity is adjusted to a McFarland standard of 1.0, and then diluted to the final inoculum concentration.

  • Preparation of Microplates: The test compounds are serially diluted in the culture medium in a 96-well microplate. A positive control (bacteria with no drug) and a negative control (medium only) are included.

  • Inoculation: The diluted M. tuberculosis culture is added to each well containing the test compound.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24 hours.

  • Reading Results: The color of each well is observed. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the inhibition of the electron transport chain in Mycobacterium tuberculosis by this compound derivatives.

QcrB_Inhibition cluster_etc M. tuberculosis Electron Transport Chain NADH NADH NDH2 NDH-2 NADH->NDH2 e- Menaquinone Menaquinone (MK) NDH2->Menaquinone e- Proton_pumping Proton Pumping Menaquinol Menaquinol (MKH2) Menaquinone->Menaquinol Reduction Cyt_bcc Cytochrome bcc (Complex III) Menaquinol->Cyt_bcc e- Cyt_c Cytochrome c Cyt_bcc->Cyt_c e- QcrB QcrB Subunit Cyt_aa3 Cytochrome aa3 (Complex IV) Cyt_c->Cyt_aa3 e- O2 O2 Cyt_aa3->O2 e- H2O H2O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Inhibitor Imidazo[1,2-a]pyridine- 6-carboxamide Inhibitor->QcrB Binds and Inhibits Proton_pumping->ATP_Synthase H+ gradient

Caption: Inhibition of the QcrB subunit of the cytochrome bcc complex by this compound derivatives.

Conclusion

The synthesis of this compound derivatives can be achieved through several efficient methodologies, with palladium-catalyzed aminocarbonylation and multi-component reactions being particularly noteworthy for their versatility and efficiency. The potent anti-tubercular activity of these compounds, stemming from their targeted inhibition of the QcrB subunit in the Mtb electron transport chain, underscores their importance as a promising class of drug candidates. This guide provides a foundational resource for the synthesis, evaluation, and understanding of these valuable heterocyclic compounds, aiming to facilitate further research and development in the fight against tuberculosis.

References

An In-Depth Technical Guide on the Physicochemical Properties of Imidazo[1,2-a]pyridine-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a core component of numerous therapeutic agents. Derivatives of this scaffold have shown promise as antitubercular, anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] The carboxamide functional group, particularly at the 6-position, is a key determinant of the biological activity of these compounds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of Imidazo[1,2-a]pyridine-6-carboxamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The quantitative data for this compound and its closely related precursors are summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O[2]
Molecular Weight 161.16 g/mol [2][3]
CAS Number 103313-38-8[2][3]
XLogP3 0.6[2]
Melting Point 244-247 °C (for Imidazo[1,2-a]pyridine-6-carboxylic acid)[4]
pKa (Predicted) 4.15 ± 0.50 (for Imidazo[1,2-a]pyridin-3-carboxaldehyde)[5]
Aqueous Solubility 25-181 µM (for related Imidazo[1,2-a]pyridine-3-carboxamides)[6]

Experimental Protocols

The synthesis and analysis of this compound involve multi-step procedures requiring careful control of reaction conditions and purification techniques.

Synthesis of this compound

A common synthetic route to this compound involves the initial synthesis of a halogenated imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed aminocarbonylation reaction.

Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

This procedure is adapted from a general method for the synthesis of iodoimidazo[1,2-a]pyridines.[7]

  • Materials: 2-Amino-5-iodopyridine, Chloroacetaldehyde (50% aqueous solution), Ethanol.

  • Procedure:

    • Dissolve 2-Amino-5-iodopyridine in ethanol.

    • Add an equimolar amount of chloroacetaldehyde solution dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-Iodoimidazo[1,2-a]pyridine.

Step 2: Palladium-Catalyzed Aminocarbonylation

This protocol describes the conversion of the iodo-intermediate to the final carboxamide product.[7]

  • Materials: 6-Iodoimidazo[1,2-a]pyridine, Amine source (e.g., Morpholine as a model amine, or an ammonia equivalent), Palladium catalyst (e.g., Pd(PPh₃)₄), Carbon monoxide (CO) gas, a suitable base (e.g., Triethylamine), and a solvent (e.g., DMF).

  • Procedure:

    • To a pressure vessel, add 6-Iodoimidazo[1,2-a]pyridine, the palladium catalyst, and the base.

    • Add the solvent and the amine source.

    • Seal the vessel and purge with carbon monoxide gas several times.

    • Pressurize the vessel with CO to the desired pressure (e.g., 10-30 bar).

    • Heat the reaction mixture to 100-120 °C for 7-24 hours.

    • After cooling to room temperature, carefully vent the CO gas.

    • Dilute the reaction mixture with an organic solvent and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Alternative Synthesis: From Carboxylic Acid

An alternative approach involves the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid followed by amidation.

  • Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid: This intermediate can be synthesized from the corresponding amino-pyridine derivative through cyclization and subsequent oxidation or other functional group manipulations.[8]

  • Amidation: The carboxylic acid can be converted to the carboxamide using standard peptide coupling reagents (e.g., EDC, HATU) or by converting the acid to an acid chloride followed by reaction with ammonia.[9] A microwave-assisted method using an ammonium salt and tosyl chloride has also been reported for the conversion of carboxylic acids to amides.[9]

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the imidazo[1,2-a]pyridine ring system provide definitive structural information.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.[13][14]

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, and their mechanisms of action often involve the modulation of key signaling pathways.

Antitubercular Activity: Inhibition of QcrB

A primary mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridine carboxamides is the inhibition of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[15][16][17][18] This complex is a critical component of the electron transport chain, and its inhibition disrupts oxidative phosphorylation, leading to ATP depletion and ultimately bacterial cell death.[1][18]

QcrB_Inhibition This compound This compound QcrB QcrB This compound->QcrB Inhibits Cytochrome bcc complex Cytochrome bcc complex QcrB->Cytochrome bcc complex is a subunit of Electron Transport Chain Electron Transport Chain QcrB->Electron Transport Chain Disrupts Cytochrome bcc complex->Electron Transport Chain is part of Oxidative Phosphorylation Oxidative Phosphorylation Electron Transport Chain->Oxidative Phosphorylation drives ATP Synthesis ATP Synthesis Oxidative Phosphorylation->ATP Synthesis leads to M. tuberculosis Growth M. tuberculosis Growth ATP Synthesis->M. tuberculosis Growth is essential for ATP Synthesis->M. tuberculosis Growth Promotes

Mechanism of Antitubercular Activity
Anticancer Activity: Modulation of Signaling Pathways

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anticancer properties by interfering with critical cell signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

Some analogs have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[19]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Inhibits Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

PI3K/Akt/mTOR Pathway Inhibition

STAT3/NF-κB Signaling Pathway Modulation

Other imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways.[21] These pathways are interconnected and play key roles in inflammation, immunity, and cancer progression.

STAT3/NF-κB Pathway Modulation

Conclusion

This compound is a member of a versatile class of heterocyclic compounds with significant therapeutic potential. Its physicochemical properties, while not fully characterized experimentally, can be inferred from related structures to guide formulation and development efforts. The synthetic routes to this compound are well-established, allowing for its preparation and the generation of analogs for structure-activity relationship studies. The diverse mechanisms of action, including the inhibition of key enzymes in pathogens and the modulation of critical signaling pathways in human cells, underscore the importance of this scaffold in modern drug discovery. Further research into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic utility.

References

The Imidazo[1,2-a]pyridine-6-carboxamide Scaffold: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Privileged Heterocyclic Core

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its "privileged" status due to its ability to bind to a wide range of biological targets. This has led to the development of several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1] A key functional group that has garnered significant attention in recent drug discovery efforts is the carboxamide, particularly at the 6-position of the imidazo[1,2-a]pyridine core. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of the imidazo[1,2-a]pyridine-6-carboxamide scaffold, with a particular focus on its role in the development of novel antitubercular agents.

Discovery and History

The broader imidazo[1,2-a]pyridine core has been a subject of medicinal chemistry research for decades, with early examples of its therapeutic potential emerging with drugs like zolpidem.[2] The introduction of a carboxamide moiety, and specifically the exploration of its placement at various positions on the pyridine ring, represents a more recent chapter in the history of this scaffold. The discovery of the potent antitubercular activity of imidazo[1,2-a]pyridine carboxamides, including the clinical candidate Telacebec (Q203), marked a significant milestone.[3] This discovery has spurred extensive research into the synthesis and structure-activity relationships (SAR) of this class of compounds, particularly for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4][5]

Synthetic Methodologies

The synthesis of the this compound scaffold can be approached in two main stages: the construction of the core heterocyclic ring system and the subsequent introduction of the carboxamide functionality.

Construction of the Imidazo[1,2-a]pyridine Core

A classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction .[1] This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Experimental Protocol: Tschitschibabin Reaction

  • Step 1: Reaction Setup

    • To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, is added the α-haloketone or α-haloaldehyde (1.1 equivalents).

  • Step 2: Cyclization

    • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Step 3: Workup and Purification

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Introduction of the 6-Carboxamide Functionality

The carboxamide group is typically introduced onto the pre-formed imidazo[1,2-a]pyridine ring system. A highly effective method for this transformation is palladium-catalyzed aminocarbonylation .[6][7] This reaction utilizes a 6-halo-imidazo[1,2-a]pyridine (commonly 6-iodo) as the starting material.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

  • Step 1: Preparation of the Reaction Vessel

    • A pressure vessel is charged with 6-iodoimidazo[1,2-a]pyridine (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base (e.g., triethylamine, 2 equivalents) in an appropriate solvent like dimethylformamide.

  • Step 2: Addition of the Amine

    • The desired amine (1.2 equivalents) is added to the reaction mixture.

  • Step 3: Carbonylation

    • The vessel is sealed, purged with carbon monoxide gas, and then pressurized to the desired pressure (typically 10-40 bar). The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) for several hours.

  • Step 4: Workup and Purification

    • After cooling to room temperature and venting the carbon monoxide, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield the target this compound.[6]

G cluster_synthesis Synthesis cluster_screening Screening Cascade start 2-Amino-5-iodopyridine step1 Tschitschibabin Reaction (α-haloketone) start->step1 step2 6-Iodo-imidazo[1,2-a]pyridine step1->step2 step3 Palladium-Catalyzed Aminocarbonylation (Amine, CO, Pd catalyst) step2->step3 product This compound Library step3->product primary_screen Primary Whole-Cell Screen (e.g., M. tuberculosis) product->primary_screen hit_confirmation Hit Confirmation & MIC Determination primary_screen->hit_confirmation cytotoxicity Cytotoxicity Assay (e.g., Vero cells) hit_confirmation->cytotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis

Caption: Inhibition of the mycobacterial electron transport chain by Telacebec (Q203).

While extensive SAR studies have been published for the imidazo[1,2-a]pyridine-3-carboxamide series, the principles can be extrapolated to the 6-carboxamide analogues. Key findings from these studies highlight the importance of specific structural features for potent antitubercular activity. [4][5][8]

Position Modification Effect on Activity
2-position Small alkyl groups (e.g., methyl) Generally favorable
7-position Methyl or other small groups Often enhances potency
Carboxamide Nitrogen Substituted benzyl or phenethyl groups Crucial for activity; lipophilic and electron-withdrawing substituents on the aromatic ring can be beneficial

| Carboxamide Linker | Direct amide bond | Typically optimal |

Table 1: General Structure-Activity Relationships for Antitubercular Imidazo[1,2-a]pyridine Carboxamides

The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis. While not 6-carboxamides, this data illustrates the high potency achievable with this scaffold.

Compound Amine Substituent MIC (μM) vs. M. tb H37Rv
1CH₃CH₃4-(Trifluoromethyl)benzyl0.07-0.14
2CH₃CH₃4-Chlorobenzyl0.4-0.8
3CH₃CH₃Benzyl0.8-1.6
4HH4-(Trifluoromethyl)benzyl1.6-3.1

Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides . [4][5]

Telacebec (Q203) has demonstrated significant efficacy in murine models of tuberculosis. [9][10]Studies have shown that oral administration of Telacebec at doses as low as 0.5 to 10 mg/kg can lead to a significant reduction in bacterial load in the lungs of infected mice. [9][11]

Anticancer Activity

Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The diagram below depicts the inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

G cluster_pathway AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) or a resazurin-based assay. [12][13] Experimental Protocol: Resazurin Microtiter Assay (REMA)

  • Step 1: Plate Preparation

    • In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC.

  • Step 2: Inoculation

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well, except for the sterility control wells. Growth control wells containing bacteria but no compound are also included.

  • Step 3: Incubation

    • The plates are sealed and incubated at 37 °C for 7 days.

  • Step 4: Addition of Indicator Dye

    • A solution of resazurin is added to each well.

  • Step 5: Reading the Results

    • The plates are re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change. [12]

Whole-Cell Screening Assay

High-throughput screening (HTS) of large compound libraries against whole M. tuberculosis cells is a primary approach for identifying new antitubercular leads. [14][15] Experimental Protocol: High-Throughput Whole-Cell Screen

  • Step 1: Compound Plating

    • A diverse chemical library is plated at a single high concentration (e.g., 10 µM) into 384-well microtiter plates.

  • Step 2: Inoculation

    • A recombinant strain of M. tuberculosis expressing a fluorescent reporter (e.g., GFP or Lux) is added to the wells.

  • Step 3: Incubation

    • Plates are incubated at 37 °C for a period that allows for sufficient growth in the control wells (typically 5-7 days).

  • Step 4: Signal Detection

    • Fluorescence or luminescence is measured using a plate reader.

  • Step 5: Hit Identification

    • Compounds that inhibit bacterial growth by a certain threshold (e.g., >90%) compared to the untreated controls are identified as primary hits. These hits then proceed to confirmation and dose-response studies to determine their MIC. [14][16]

Conclusion

The this compound scaffold represents a highly valuable and versatile core in modern drug discovery. Its rich history and the development of efficient synthetic routes have enabled extensive exploration of its therapeutic potential. The remarkable success of this scaffold in the field of antitubercular drug discovery, exemplified by the clinical candidate Telacebec, underscores its importance. The detailed understanding of its mechanism of action, involving the inhibition of the essential QcrB subunit of the mycobacterial respiratory chain, provides a solid foundation for the rational design of new and improved analogues. Furthermore, the emerging evidence of its activity against other therapeutic targets, such as the AKT/mTOR pathway in cancer, suggests that the full potential of the this compound scaffold is yet to be fully realized. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this privileged heterocyclic system, offering detailed methodologies and a thorough overview of its current standing in medicinal chemistry.

References

Spectroscopic Analysis of Imidazo[1,2-a]pyridine-6-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Imidazo[1,2-a]pyridine-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete, published spectroscopic dataset for the parent compound, this guide presents data from closely related derivatives to offer valuable insights into its structural characterization. The methodologies described herein are based on established analytical techniques for heterocyclic compounds.

Introduction to this compound

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 6-carboxamide functionality is a key feature in several pharmacologically active molecules, making a thorough understanding of its spectroscopic signature crucial for synthesis confirmation, quality control, and further development.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for derivatives of this compound. This data provides a reference for the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
N-(4-Nitrophenyl)this compound 10.99 (s, 1H), 9.37–9.41 (m, 1H), 8.26 (d, J=8.0 Hz, 2H), 8.05 (d, J=8.0 Hz, 2H), 7.89 (d, J=9.2 Hz, 1H), 7.75 (s, 1H), 7.68 (dd, J=9.2, 1.6 Hz, 1H)
N-(4-Methoxyphenyl)this compound 10.28 (s, 1H), 9.27–9.29 (m, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.59 (d, J = 9.2 Hz, 1H), 7.53 (s, 1H), 7.46 (dd, J = 9.2, 1.6 Hz, 1H), 6.93 (d, J = 8.8 Hz, 2H), 3.75 (s, 3H)
Expected Infrared (IR) Spectroscopy Data

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400-3200Medium-Strong
C-H Stretch (Aromatic)3100-3000Medium-Weak
C=O Stretch (Amide I)1680-1630Strong
N-H Bend (Amide II)1640-1550Medium-Strong
C=N Stretch1600-1500Medium
C=C Stretch (Aromatic)1500-1400Medium
Expected Mass Spectrometry (MS) Data

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound

IonExpected m/zNotes
[M+H]⁺162.06Molecular ion peak in positive ion mode (ESI-MS)
[M]⁺161.06Molecular ion peak in electron ionization (EI-MS)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • ESI-MS Acquisition (for molecular weight confirmation):

    • Infuse the sample solution into the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

    • Scan a mass range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

  • EI-MS Acquisition (for fragmentation analysis):

    • Introduce the sample via a direct insertion probe or gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate to observe the molecular ion and fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides information on proton and carbon framework IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound This compound NMR NMR (Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Formula) Compound->MS Framework Carbon-Hydrogen Framework NMR->Framework Func_Groups Amide, Aromatic Rings IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Structure Confirmed Structure Framework->Structure Func_Groups->Structure Mol_Weight->Structure

Unraveling the Multifaceted Mechanisms of Imidazo[1,2-a]pyridine-6-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action of Imidazo[1,2-a]pyridine-6-carboxamide and its related analogues, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key findings on their anti-tubercular, anti-cancer, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-mycobacterial Activity: Targeting Oxidative Phosphorylation

A primary and well-documented mechanism of action for certain imidazo[1,2-a]pyridine-carboxamides is the potent inhibition of Mycobacterium tuberculosis (Mtb) growth, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This anti-tubercular effect is achieved by targeting the oxidative phosphorylation (OxPhos) pathway, a critical process for the bacterium's energy production.

Specifically, these compounds have been identified as inhibitors of the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain. By binding to QcrB, these molecules disrupt the transfer of electrons, leading to a collapse of ATP synthesis and ultimately, bacterial cell death.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

The minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth.

  • Assay Procedure: 100 µL of the diluted bacterial inoculum is added to each well of a 96-well microplate containing 100 µL of the serially diluted compounds. The plates are incubated at 37°C for 7 days.

  • Detection: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Table 1: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine-carboxamide Derivatives

CompoundTargetMtb StrainMIC (µM)Reference
Compound 15QcrBH37Rv0.10-0.19[1]
Compound 16QcrBH37Rv0.10-0.19[1]
Compound 15QcrBMDR/XDR strains0.05-1.5[1]
Compound 16QcrBMDR/XDR strains0.05-1.5[1]

DOT Script for Oxidative Phosphorylation Inhibition

This compound This compound QcrB QcrB This compound->QcrB Inhibits ATP Synthesis ATP Synthesis This compound->ATP Synthesis Ultimately blocks Cytochrome bcc complex Cytochrome bcc complex QcrB->Cytochrome bcc complex is a subunit of Electron Transport Chain Electron Transport Chain Cytochrome bcc complex->Electron Transport Chain is part of Electron Transport Chain->ATP Synthesis Drives Electron Transport Chain->ATP Synthesis

Caption: Inhibition of Mtb Oxidative Phosphorylation.

Anti-Cancer Activity: A Multi-pronged Attack on Signaling Pathways

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anti-cancer agents through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in various cancers, promoting cell growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Western Blotting for PI3K/AKT/mTOR Pathway Proteins

  • Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are cultured in appropriate media. Cells are treated with varying concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 24-48 hours).

  • Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21, Bax, Caspase-9).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)EffectReference
Compound 6A375 (Melanoma)9.7 - 44.6 (range for compounds 5-7)G2/M cell cycle arrest, apoptosis[2]
Compound 6WM115 (Melanoma)9.7 - 44.6 (range for compounds 5-7)G2/M cell cycle arrest, apoptosis[2]
Compound 6HeLa (Cervical)9.7 - 44.6 (range for compounds 5-7)G2/M cell cycle arrest, apoptosis[2]
Thiazole derivative 12A375 (Melanoma)0.14Inhibition of cell proliferation[3]
Thiazole derivative 12HeLa (Cervical)0.21Inhibition of cell proliferation[3]

DOT Script for PI3K/AKT/mTOR Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibits Cell Proliferation Cell Proliferation Imidazo[1,2-a]pyridine->Cell Proliferation Suppresses Apoptosis Apoptosis Imidazo[1,2-a]pyridine->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Cell Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR Pathway Inhibition.

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1, and subsequently inhibiting cancer cell proliferation.

Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling

  • Cell Transfection: Cancer cell lines with mutations in APC or β-catenin genes are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After transfection, cells are treated with the imidazo[1,2-a]pyridine compounds for a specified time.

  • Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The inhibition of Wnt/β-catenin signaling is determined by the reduction in luciferase activity in treated cells compared to untreated controls.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor growth, invasion, and metastasis. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors.

Experimental Protocol: c-Met Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer.

  • Inhibitor Preparation: The imidazo[1,2-a]pyridine inhibitors are serially diluted in DMSO and then in kinase buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of c-Met kinase activity (IC50) is calculated from the dose-response curve.

Anti-inflammatory Effects: Modulation of STAT3/NF-κB Signaling

Chronic inflammation is a key contributor to the development and progression of many diseases, including cancer. A novel synthetic imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. This compound was found to suppress the expression of pro-inflammatory genes such as iNOS and COX-2.

Experimental Protocol: NF-κB DNA Binding Activity Assay (ELISA-based)

  • Nuclear Extract Preparation: Cancer cells are treated with the imidazo[1,2-a]pyridine derivative, and nuclear extracts are prepared.

  • Assay Procedure: The ELISA-based assay is performed using a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Binding and Detection: The nuclear extracts are incubated in the wells to allow NF-κB to bind to the oligonucleotide. The bound NF-κB is then detected using a specific primary antibody against the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Quantification: The absorbance is measured at 450 nm, and the NF-κB DNA binding activity is quantified relative to untreated controls.

DOT Script for STAT3/NF-κB Signaling Pathway Modulation

Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 Inhibits NF-κB NF-κB Imidazo[1,2-a]pyridine->NF-κB Inhibits Inflammation Inflammation Imidazo[1,2-a]pyridine->Inflammation Reduces iNOS iNOS STAT3->iNOS Activates COX-2 COX-2 STAT3->COX-2 Activates NF-κB->iNOS Activates NF-κB->COX-2 Activates iNOS->Inflammation Promotes COX-2->Inflammation Promotes

Caption: Modulation of STAT3/NF-κB Pathway.

Other Mechanisms of Action

The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its derivatives acting on other important biological targets:

  • DPP-4 Inhibition: Certain derivatives have been designed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes.

  • Acid Pump Antagonism: Some imidazo[1,2-a]pyridine-6-carboxamides have been identified as potent and selective acid pump (H+,K+-ATPase) antagonists for the potential treatment of gastroesophageal reflux disease.

  • Constitutive Androstane Receptor (CAR) Agonism: Derivatives have been discovered that act as agonists of the constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. From combating drug-resistant tuberculosis to inhibiting key cancer signaling pathways and modulating inflammatory responses, these compounds have demonstrated significant potential. This technical guide provides a comprehensive overview of their multifaceted pharmacology, offering a foundation for further research and development in this promising area of medicinal chemistry. The detailed experimental protocols and structured data presented herein are intended to facilitate the design and execution of future studies aimed at unlocking the full therapeutic potential of this remarkable class of molecules.

References

The Expanding Therapeutic Potential of Imidazo[1,2-a]pyridine-6-carboxamide Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel analogs of the Imidazo[1,2-a]pyridine-6-carboxamide scaffold are demonstrating significant and diverse biological activities, positioning them as promising candidates for drug development across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, experimental methodologies, and the molecular pathways these compounds modulate.

The Imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, known for its presence in marketed drugs such as the sedative Zolpidem and the anxiolytic Alpidem.[1][2] Researchers are now leveraging this versatile scaffold to develop new chemical entities with potent and selective biological effects.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research highlights the anticancer potential of Imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines, including those of the breast, lung, melanoma, and cervix.[1][3] The mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and survival.

One key pathway targeted by these analogs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Novel Imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis. For instance, compound 6, a novel Imidazo[1,2-a]pyridine, demonstrated potent cytotoxic effects in both melanoma and cervical cancer cells by reducing the phosphorylation of protein kinase B (Akt) and the mechanistic target of rapamycin (mTOR).[3] This inhibition was accompanied by an increase in the levels of the tumor suppressor p53 and the cell cycle inhibitor p21.[3]

Furthermore, some derivatives have been identified as potent inhibitors of other crucial kinases involved in oncogenesis, such as RAF, c-Met, and Dipeptidyl Peptidase-4 (DPP-4).[4][5][6] A series of Imidazo[1,2-a]pyridin-6-yl-benzamide analogs were specifically designed as inhibitors of B-RAFV600E, a common mutation in melanoma.[6] Another study identified a potent and selective c-Met inhibitor, compound 22e, which demonstrated significant tumor growth inhibition in a mouse xenograft model.[4]

The Wnt/β-catenin signaling pathway, another critical regulator of cell proliferation and differentiation, has also been successfully targeted. Certain Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1.[7]

Quantitative Anticancer Data
Compound/AnalogCancer Cell LineActivity MetricValueReference
Compound 6A375 (Melanoma)IC509.7 - 44.6 µM (48h)[3]
Compound 6WM115 (Melanoma)IC509.7 - 44.6 µM (48h)[3]
Compound 6HeLa (Cervical)IC509.7 - 44.6 µM (48h)[3]
Compound I-11NCI-H358 (KRAS G12C)Potent Anticancer Agent-[8]
Thiazole derivative 12A375 (Melanoma)IC500.14 µM[9]
Thiazole derivative 12HeLa (Cervical)IC500.21 µM[9]
Compound 22eEBC-1 (c-Met addicted)IC5045.0 nM[4]
Compound 5d-DPP-4 IC500.13 µM[5]
Compound HB9A549 (Lung)IC5050.56 µM (24h)[10]
Compound HB10HepG2 (Liver)IC5051.52 µM (24h)[10]
IP-5HCC1937 (Breast)IC5045 µM[11]
IP-6HCC1937 (Breast)IC5047.7 µM[11]
IP-7HCC1937 (Breast)IC5079.6 µM[11]

Visualizing the Mechanism: The AKT/mTOR Signaling Pathway

AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog (e.g., Cmpd 6) Imidazopyridine->AKT inhibits Imidazopyridine->mTORC1 inhibits Apoptosis Apoptosis Imidazopyridine->Apoptosis induces p53 p53 Imidazopyridine->p53 increases p21 p21 p53->p21 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest

Caption: Inhibition of the AKT/mTOR pathway by Imidazo[1,2-a]pyridine analogs.

Antitubercular and Antimicrobial Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[12] Imidazo[1,2-a]pyridine-6-carboxamides and related analogs have shown remarkable activity against Mtb, including these resistant strains.[1][12]

The primary mechanism of action for many of these compounds is the inhibition of the oxidative phosphorylation (OxPhos) pathway, which is crucial for the bacterium's energy production.[1] Specifically, they target QcrB, a subunit of the cytochrome bcc complex, thereby disrupting ATP synthesis.[1] The clinical candidate Telacebec (Q203) belongs to this class of compounds.[1]

In addition to their activity against Mtb, these analogs have also demonstrated efficacy against other mycobacteria, such as Mycobacterium avium.[13][14] Some derivatives have also been evaluated for broader antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Antitubercular & Antimicrobial Data
Compound/AnalogOrganismActivity MetricValueReference
Compound 15M. tuberculosis H37RvMIC0.10 - 0.19 µM[12]
Compound 16M. tuberculosis H37RvMIC0.10 - 0.19 µM[12]
Compound 15MDR & XDR M. tuberculosisMIC0.05 - 1.5 µM[12]
Compound 16MDR & XDR M. tuberculosisMIC0.05 - 1.5 µM[12]
IPA-6M. tuberculosis H37RvMIC0.05 µg/mL[16]
Compound 18MDR & XDR M. tuberculosisMIC≤0.006 µM[17]
ND-10885 (Cmpd 2)M. aviumIn vivo activitySignificant reduction in bacterial burden[13][14]
Compound 4eE. coli CTXM, K. pneumoniae NDMMIC0.5 - 0.7 mg/mL[15]

Visualizing the Mechanism: Targeting Mtb Energy Metabolism

Mtb_OxPhos_Inhibition cluster_complex Complex III ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bcc complex) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient QcrB QcrB subunit QcrB->ATP_Synthase disrupts proton flow Imidazopyridine Imidazo[1,2-a]pyridine Carboxamide Imidazopyridine->QcrB inhibits ATP ATP Production ATP_Synthase->ATP BacterialDeath Bacterial Death ATP->BacterialDeath leads to

Caption: Inhibition of the Mtb electron transport chain by Imidazo[1,2-a]pyridine analogs.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A frequently cited method for determining the cytotoxic effects of these novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a period that allows for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizing the Workflow: MTT Assay

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (e.g., 24h) SeedCells->Incubate1 AddCompound Add Imidazo[1,2-a]pyridine Analogs (various conc.) Incubate1->AddCompound Incubate2 Incubate (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (e.g., 2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance (e.g., 570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: A generalized workflow for determining cell viability using the MTT assay.

Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)

The in vitro antitubercular activity of Imidazo[1,2-a]pyridine analogs is often determined using the Microplate Alamar Blue Assay (MABA).

Methodology:

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared.

  • Inoculation: The microplates containing the diluted compounds are inoculated with the Mtb suspension.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Alamar Blue Addition: A solution of Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are incubated for another 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The this compound scaffold and its analogs represent a highly promising and versatile class of compounds with demonstrated efficacy in preclinical models of cancer and tuberculosis. The ability of these molecules to selectively target key enzymes and signaling pathways underscores their potential for the development of novel, targeted therapies. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties is an active area of research that holds significant promise for addressing unmet medical needs.

References

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The carboxamide functionality, when appended to this nucleus, gives rise to a class of molecules with a remarkable diversity of therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine carboxamides, with a primary focus on their antitubercular and kinase inhibitory activities. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this promising area.

Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly potent class of agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] SAR studies have revealed critical insights into the structural requirements for potent antitubercular activity.

SAR of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

A seminal body of work on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has elucidated key SAR principles.[1][2] The general structure revolves around a central 2,7-dimethylimidazo[1,2-a]pyridine core with a carboxamide linkage at the 3-position.

Key SAR Observations:

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a primary determinant of activity. N-benzyl and substituted N-benzyl groups are highly favorable.

  • Substitution on the Imidazopyridine Core: The methyl groups at the 2- and 7-positions contribute favorably to the activity.

  • Lipophilicity: A general trend observed is that increased lipophilicity of the N-benzyl substituent correlates with enhanced potency.[3]

The following table summarizes the antitubercular activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against the H37Rv strain of M. tuberculosis.

Compound IDR Group on CarboxamideMIC (µM) vs. Mtb H37Rv
1 Benzyl0.4 - 1.9
2 4-Methoxybenzyl≤1
3 4-Methylbenzyl≤1
4 4-Chlorobenzyl≤1
5 3,4-Dichlorobenzyl≤1
6 2-Methoxybenzyl≤1
7 3-Methoxybenzyl≤1

Data compiled from Moraski et al., ACS Med. Chem. Lett. 2011, 2, 6, 466–470.[1][2]

SAR of Imidazo[1,2-a]pyridine-8-carboxamides

Screening of compound libraries has also identified imidazo[1,2-a]pyridine-8-carboxamides as a novel series of antimycobacterial agents.[4] These compounds are selective inhibitors of M. tuberculosis and lack activity against other Gram-positive and Gram-negative bacteria.

Key SAR Observations:

  • The position of the carboxamide at C8 is a unique feature of this series.

  • Optimization of physicochemical properties is a key aspect of improving the activity of this class of inhibitors.

Further detailed quantitative SAR data for this specific scaffold is an active area of research.

Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridine carboxamides have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.

Nek2 Inhibition

A series of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Never in mitosis (NIMA)-related kinase 2 (Nek2), a protein kinase implicated in cancer.[5]

The following table presents the inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against the MGC-803 gastric cancer cell line, which is correlated with Nek2 inhibition.

Compound IDSubstituentsIC50 (nM) vs. MGC-803 cells
28e (Specific substituents to be extracted from full paper)38

Data from Bioorg. Med. Chem. 2020, 28, 115775.[5]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of PI3K inhibitors.[6][7][8]

Key SAR Observations:

  • Optimization of substituents on the imidazo[1,2-a]pyridine core can lead to highly potent and selective PI3Kα inhibitors.

  • Replacement of a pyrazole ring with a hydrazone moiety in some series led to increased stability and potent p110α inhibition.[7]

The following table summarizes the PI3Kα inhibitory activity of representative imidazo[1,2-a]pyridine derivatives.

Compound IDModificationsIC50 (nM) vs. PI3Kα
2g (Specific substituents to be extracted from full paper)1.8
12 Thiazole derivative2.8
8c Sulfonylhydrazone-substituted0.30
8h Sulfonylhydrazone-substituted0.26

Data compiled from Bioorg. Med. Chem. Lett. 2007, 17, 12, 3386-3391 and Bioorg. Med. Chem. Lett. 2007, 17, 18, 5142-5146.[6][7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further studies.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.[1][2][9]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Compound stock solutions in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[10]

Kinase Inhibition Assay: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[4][11][12][13]

Materials:

  • Kinase of interest (e.g., Nek2, PI3Kα)

  • Substrate for the kinase

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the microplate wells, including the kinase, substrate, ATP, and various concentrations of the test compound.

  • Include control wells (no inhibitor, no kinase).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by imidazo[1,2-a]pyridine carboxamides and a general workflow for their biological evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p110α PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Carboxamide Imidazopyridine->PI3K

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Carboxamide Library Antitubercular Antitubercular Assay (MABA) Synthesis->Antitubercular Kinase Kinase Inhibition Assay (Luminescent) Synthesis->Kinase SAR Structure-Activity Relationship (SAR) Analysis Antitubercular->SAR Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug Discovery Workflow.

References

In Silico Modeling of Imidazo[1,2-a]pyridine-6-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Imidazo[1,2-a]pyridine-6-carboxamide interactions. The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 6-carboxamide functional group is a key determinant of the biological activity of these compounds, playing a crucial role in their interactions with various biological targets.[2] This guide will delve into the computational methodologies used to elucidate these interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for in silico analyses.

Biological Targets and Signaling Pathways

This compound and its derivatives have been shown to interact with a range of biological targets, implicating them in diverse therapeutic areas, including infectious diseases and oncology.

Antitubercular Activity: Targeting QcrB

A primary mechanism of action for the antitubercular effects of Imidazo[1,2-a]pyridine carboxamides is the inhibition of the cytochrome bcc complex (complex III) in Mycobacterium tuberculosis (Mtb).[2] Specifically, these compounds target the QcrB subunit, a crucial component of the electron transport chain involved in oxidative phosphorylation.[3][4][5][6] Inhibition of QcrB disrupts the bacterium's energy production, leading to cell death.[2] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, functions through this mechanism.[2]

Anticancer Activity: Modulation of Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activities by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Several studies have reported the ability of imidazo[1,2-a]pyridines to inhibit the PI3K/Akt/mTOR signaling pathway.[7][8][9] These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[7][8] This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[7][9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine -6-carboxamide ImidazoPyridine->PI3K inhibits

Diagram 1: this compound inhibition of the PI3K/Akt/mTOR pathway.

The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another target of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit this pathway, leading to a reduction in the expression of Wnt target genes and subsequent suppression of cancer cell proliferation.

Wnt_BetaCatenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates ImidazoPyridine Imidazo[1,2-a]pyridine -6-carboxamide ImidazoPyridine->BetaCatenin may inhibit accumulation

Diagram 2: Postulated interaction of Imidazo[1,2-a]pyridines with the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Imidazo[1,2-a]pyridine derivatives, including those with the 6-carboxamide moiety.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridinecarboxamide Derivatives

CompoundTargetAssayActivity (MIC)Reference
15 M. tuberculosis H37RvMicroplate Alamar Blue Assay0.10-0.19 µM[10]
16 M. tuberculosis H37RvMicroplate Alamar Blue Assay0.10-0.19 µM[10]
15 MDR & XDR strains of TBNot Specified0.05-1.5 µM[10]
16 MDR & XDR strains of TBNot Specified0.05-1.5 µM[10]
IP-1 to IP-4 M. tuberculosisNot Specified0.03 to 5 µM[3][5][6]
Compound 6 Replicating MtbNot Specified0.004 µM[4]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAssayActivity (IC50)Reference
HB9 A549 (Lung Cancer)MTT Assay50.56 µM[11]
HB10 HepG2 (Liver Carcinoma)MTT Assay51.52 µM[11]
Compound 5 HCC1937 (Breast Cancer)MTT Assay45 µM[12][13]
Compound 6 HCC1937 (Breast Cancer)MTT Assay47.7 µM[12][13]
Compound 7 HCC1937 (Breast Cancer)MTT Assay79.6 µM[12][13]
Compound 6 A375, WM115 (Melanoma), HeLa (Cervical)MTT Assay9.7 to 44.6 µM[7][8][9]
Compound 35 T47D (Breast Cancer)Not Specified150 nM (against PI3Kα)[14]

Table 3: In Silico Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetDocking ScoreUnitsReference
HB7 Human LTA4H (3U9W)-11.237Kcal/mol[11][15]
4b Bacterial GyrB-10.4kcal/mol[16]
4(k), 4(g), 4(l) Farnesyl diphosphate synthaseHigh MolDock, rerank, and steric scoresNot Specified[17]

Experimental Protocols for In Silico Modeling

A typical in silico workflow for studying the interactions of Imidazo[1,2-a]pyridine-6-carboxamides involves several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.

In_Silico_Workflow LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (Prediction of binding pose and affinity) LigandPrep->Docking ADMET ADMET Prediction (Pharmacokinetic and toxicity profiling) LigandPrep->ADMET ProteinPrep Protein Preparation (PDB retrieval, removal of water, addition of hydrogens) ProteinPrep->Docking MD_Simulation Molecular Dynamics Simulation (Assessment of complex stability and dynamics) Docking->MD_Simulation BindingEnergy Binding Free Energy Calculation (e.g., MM-GBSA/PBSA) MD_Simulation->BindingEnergy Results Analysis and Interpretation MD_Simulation->Results BindingEnergy->Results ADMET->Results

Diagram 3: General workflow for in silico modeling of ligand-protein interactions.
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Protein Preparation:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

    • Define the binding site, typically by creating a grid box around the active site of the protein. The grid resolution is often set to 0.3 Å.[18]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MM2).[17]

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or Molegro Virtual Docker.[18]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and maximum number of evaluations. A common setting is 10 independent runs.[18]

    • The placement algorithm is often set to "Triangle Matcher" and the scoring function to "London dG".[19]

  • Analysis of Results:

    • Analyze the docking poses based on their binding energy or docking score.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.

    • Calculate the root-mean-square deviation (RMSD) between the docked poses to assess clustering and convergence. RMSD values less than 2.0 Å are generally considered indicative of a successful docking protocol.[19]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to capture the relevant biological motions.[16] Trajectories are saved at regular intervals for analysis.

  • Analysis:

    • Analyze the trajectory to calculate RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

    • Analyze hydrogen bond formation and other non-covalent interactions throughout the simulation.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity.

Conclusion

In silico modeling serves as a powerful tool in the discovery and development of novel this compound-based therapeutics. Through molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding modes and affinities of these compounds with their biological targets. This computational approach, in conjunction with experimental validation, facilitates the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this important class of molecules.

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and presence in several marketed drugs. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a "privileged structure," meaning it can bind to multiple, unrelated biological targets with high affinity. This unique characteristic makes it a valuable starting point for the design and development of novel therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, including its synthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its evaluation, and insights into its mechanisms of action through signaling pathway diagrams.

Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. Multi-component reactions and transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and diverse synthesis of substituted imidazo[1,2-a]pyridines.

A general and widely used approach is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction. This method allows for the rapid generation of a library of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.

2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Acid Catalyst Acid Catalyst Acid Catalyst->One-Pot Reaction 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine One-Pot Reaction->3-Aminoimidazo[1,2-a]pyridine Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Cell Treatment Cell Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Treatment->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Stain with Annexin V & PI->Incubate (15 min, RT, dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (15 min, RT, dark)->Flow Cytometry Analysis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Imidazo[1,2-a]pyridine->Mitochondrion induces stress Death Receptor Death Receptor Imidazo[1,2-a]pyridine->Death Receptor may activate Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis HTS High-Throughput Screening Hit Identification Hit Identification HTS->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate ADME/Tox Profiling

A Technical Guide to Palladium-Catalyzed Aminocarbonylation for the Synthesis of Imidazo[1,2-a]pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the palladium-catalyzed aminocarbonylation of halo-imidazo[1,2-a]pyridines, a key reaction for the synthesis of their carboxamide derivatives. Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including drugs for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1] Their amide derivatives, in particular, exhibit a wide range of potent biological activities, making their synthesis a significant focus in medicinal chemistry and drug development.[2][3]

Core Synthesis Strategy: An Overview

The primary method for introducing a carboxamide functional group onto the imidazo[1,2-a]pyridine scaffold is through the palladium-catalyzed aminocarbonylation of a halogenated precursor. This reaction typically involves the coupling of a halo-imidazo[1,2-a]pyridine with an amine and carbon monoxide in the presence of a palladium catalyst. A notable advancement in this field is the use of a recyclable heterogeneous palladium catalyst, which offers advantages in terms of catalyst recovery and reuse.[2][3]

G cluster_0 Synthesis of Halo-Imidazo[1,2-a]pyridine cluster_1 Palladium-Catalyzed Aminocarbonylation start Iodo-2-aminopyridine step1 Condensation Reaction start->step1 reagent1 Chloroacetaldehyde reagent1->step1 product1 Iodo-Imidazo[1,2-a]pyridine step1->product1 step2 Aminocarbonylation product1->step2 reagent2 Amine reagent2->step2 reagent3 Carbon Monoxide (CO) reagent3->step2 catalyst Palladium Catalyst catalyst->step2 product2 Imidazo[1,2-a]pyridine Carboxamide step2->product2

Figure 1: General workflow for the synthesis of Imidazo[1,2-a]pyridine carboxamides.

Detailed Experimental Protocols

The following protocols are based on the successful palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines using a heterogeneous catalyst.[3]

Synthesis of Iodo-Imidazo[1,2-a]pyridine Substrates

The iodo-imidazo[1,2-a]pyridine starting materials can be synthesized via the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. The use of ethanol as a solvent has been shown to significantly improve yields compared to acetonitrile.

General Procedure:

  • Dissolve the iodo-2-aminopyridine in ethanol.

  • Add chloroacetaldehyde to the solution.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired iodo-imidazo[1,2-a]pyridine.

Yields for this step are typically in the range of 84–91%.[4]

Palladium-Catalyzed Aminocarbonylation

This procedure details the conversion of iodo-imidazo[1,2-a]pyridines to their corresponding carboxamides.

Materials and Equipment:

  • Iodo-imidazo[1,2-a]pyridine (substrate)

  • Amine (nucleophile)

  • Palladium catalyst (e.g., a recyclable SILP-Pd catalyst)[3]

  • Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[11.undec-7-ene (DBU))

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)

  • Carbon monoxide (CO) gas

  • High-pressure autoclave

General Procedure:

  • In a high-pressure autoclave, combine the iodo-imidazo[1,2-a]pyridine (0.2 mmol), the amine (0.5 mmol), the base (0.25 mmol), the palladium catalyst (with 2.8 µmol Pd-content), and the solvent (2 mL).

  • Seal the autoclave and purge with argon.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 5-30 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time (e.g., 7 hours).

  • After cooling to room temperature, carefully vent the autoclave.

  • Analyze the reaction mixture by GC to determine conversion and selectivity.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize the results from the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with various aliphatic and aromatic amines under different reaction conditions.[3]

Table 1: Aminocarbonylation with Aliphatic Amines

AmineMethodConversion (%)Amide Selectivity (%)α-Ketoamide Selectivity (%)
MorpholineA10099-
MorpholineB10099-
PiperidineA10099-
PiperidineB10099-
PyrrolidineA10099-
PyrrolidineB10099-
Di-n-propylamineA10099-
Di-n-propylamineB10099-
N-methyl-n-butylamineA10099-
N-methyl-n-butylamineB10099-

Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.[3]

Table 2: Aminocarbonylation with Aromatic Amines

AmineMethodConversion (%)Amide Selectivity (%)α-Ketoamide Selectivity (%)
AnilineA10099-
AnilineB10099-
4-MethylanilineA10099-
4-MethylanilineB10099-
4-MethoxyanilineA10099-
4-MethoxyanilineB10099-
4-ChloroanilineA10099-
4-ChloroanilineB10099-

Method A: Et3N, DMF, 100 °C, 30 bar CO. Method B: DBU, Toluene, 120 °C, 5 bar CO.[3]

Reaction Mechanism

The catalytic cycle for the palladium-catalyzed aminocarbonylation of aryl halides is generally accepted to proceed through three key steps: oxidative addition, migratory insertion of carbon monoxide, and reductive elimination.[5][6]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L_n Int1 Ar-Pd(II)-X(L_n) Pd0->Int1 Oxidative Addition (Ar-X) Int2 Ar-C(O)-Pd(II)-X(L_n) Int1->Int2 Migratory Insertion (CO) Int3 Ar-C(O)-Pd(II)-NR'R''(L_n) Int2->Int3 Amine Coordination & Deprotonation (HNR'R'') Int3->Pd0 Reductive Elimination (ArCONR'R'') Product ArCONR'R'' ArX Ar-X CO CO Amine HNR'R''

Figure 2: Catalytic cycle of palladium-catalyzed aminocarbonylation.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-imidazo[1,2-a]pyridine (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2]

  • Migratory Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Palladium bond, forming an acyl-palladium(II) complex.

  • Reductive Elimination: The amine nucleophile displaces the halide ligand and, after deprotonation, attacks the acyl group. The subsequent reductive elimination from the palladium center forms the desired C-N bond of the amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Conclusion

Palladium-catalyzed aminocarbonylation is a robust and versatile method for the synthesis of imidazo[1,2-a]pyridine carboxamides. The use of heterogeneous catalysts further enhances the practicality of this methodology by allowing for catalyst recycling. The reaction tolerates a wide range of amine nucleophiles, providing access to a diverse library of amide derivatives for further investigation in drug discovery and development. A thorough understanding of the reaction mechanism and the influence of reaction parameters is crucial for optimizing the synthesis of these valuable compounds. mechanism and the influence of reaction parameters is crucial for optimizing the synthesis of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Imidazo[1,2-a]pyridine-6-carboxamide, a key scaffold in medicinal chemistry. Imidazo[1,2-a]pyridines are recognized as a "privileged structure" in drug discovery due to their wide range of biological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Notably, derivatives of this compound have emerged as potent inhibitors of the cytochrome bcc complex subunit QcrB in Mycobacterium tuberculosis, making them promising candidates for the development of new anti-tuberculosis agents.[1][4][5][6] This document outlines two primary synthetic routes, providing step-by-step experimental procedures, quantitative data, and visual workflows to aid researchers in the efficient synthesis of this important class of molecules.

Biological Context: Inhibition of the QcrB Subunit

Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis, a critical process for bacterial energy production and survival.[1] The specific target of these compounds is the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[1][4][5][6] By binding to QcrB, these inhibitors disrupt the electron flow, leading to a collapse of the proton motive force and subsequent depletion of cellular ATP, ultimately resulting in bacterial death.[1] This mechanism of action is particularly significant as it is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[1][7] The clinical candidate, Telacebec (Q203), is an example of an imidazo[1,2-a]pyridine amide that targets QcrB.[1][8]

QcrB_Inhibition ETC Electron Transport Chain (Complex III) QcrB QcrB Subunit ETC->QcrB contains Electron_Flow Electron Flow Disruption QcrB->Electron_Flow Leads to Inhibitor Imidazo[1,2-a]pyridine -6-carboxamide Inhibitor->QcrB Binds to & Inhibits ATP_Synthase ATP Synthase Electron_Flow->ATP_Synthase Impacts ATP_Production ATP Production Electron_Flow->ATP_Production Inhibits ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death Depletion leads to

Caption: Inhibition of the QcrB subunit in the electron transport chain.

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented:

  • Route A: Palladium-Catalyzed Aminocarbonylation of 6-Iodo-imidazo[1,2-a]pyridine.

  • Route B: Amide Coupling of Imidazo[1,2-a]pyridine-6-carboxylic acid.

Route A: Palladium-Catalyzed Aminocarbonylation

This route involves the formation of a 6-iodo-imidazo[1,2-a]pyridine intermediate, followed by a palladium-catalyzed reaction with an amine and a carbon monoxide source to yield the final carboxamide.

Route_A_Workflow Start 2-Amino-5-iodopyridine Step1 Condensation with Chloroacetaldehyde Start->Step1 Intermediate 6-Iodo-imidazo[1,2-a]pyridine Step1->Intermediate Step2 Pd-Catalyzed Aminocarbonylation Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Palladium-Catalyzed Aminocarbonylation route.

Experimental Protocol: Route A

Step 1: Synthesis of 6-Iodo-imidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically a 50% aqueous solution, 1.2 eq).

  • Heat the reaction mixture at reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-iodo-imidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • In a pressure vessel, combine 6-iodo-imidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as triethylamine (3.0 eq) in a solvent like dimethylformamide (DMF).

  • Add the desired amine (1.5 eq) to the mixture.

  • Use a carbon monoxide surrogate like molybdenum hexacarbonyl (Mo(CO)₆, 1.0 eq) or introduce carbon monoxide gas (typically 10 bar).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound.

Quantitative Data: Route A

StepProductStarting MaterialReagentsConditionsYieldReference
16-Iodo-imidazo[1,2-a]pyridine2-Amino-5-iodopyridineChloroacetaldehyde, NaHCO₃Ethanol, Reflux, 4h~85%[8]
2N-Aryl/Alkyl-Imidazo[1,2-a]pyridine-6-carboxamide6-Iodo-imidazo[1,2-a]pyridineAmine, Pd(dppf)Cl₂, Et₃N, Mo(CO)₆DMF, 120 °C, 24h50-90%[8]
Route B: Amide Coupling of Carboxylic Acid

This alternative route involves the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Route_B_Workflow Start 2-Aminopyridine-5-carboxylic acid Step1 Cyclization with α-haloketone Start->Step1 Intermediate Imidazo[1,2-a]pyridine-6-carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., EDC, HOBt) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Amide Coupling of Carboxylic Acid route.

Experimental Protocol: Route B

Step 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid

  • A mixture of 2-aminopyridine-5-carboxylic acid (1.0 eq) and an α-haloketone (e.g., chloroacetaldehyde, 1.1 eq) in a solvent like ethanol is heated to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain Imidazo[1,2-a]pyridine-6-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq), 1-Hydroxybenzotriazole (HOBt, 1.5 eq), and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Route B

StepProductStarting MaterialReagentsConditionsYieldReference
1Imidazo[1,2-a]pyridine-6-carboxylic acid2-Aminopyridine-5-carboxylic acidα-haloketoneEthanol, RefluxVariableGeneral Method
2N-Aryl/Alkyl-Imidazo[1,2-a]pyridine-6-carboxamideImidazo[1,2-a]pyridine-6-carboxylic acidAmine, EDC·HCl, HOBt, DIPEADCM, rt, 12-24h70-95%[4] (adapted)

General Materials and Methods

  • All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used.

  • Thin Layer Chromatography (TLC) should be performed on silica gel plates with a fluorescent indicator, and spots visualized with UV light.

  • Column chromatography should be performed using silica gel (230-400 mesh).

  • Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a standard spectrometer.

  • Mass spectra should be obtained using an appropriate mass spectrometry technique (e.g., ESI-MS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step A1/B1 (Cyclization) Incomplete reaction.Increase reaction time or temperature. Ensure the α-halocarbonyl reagent is not degraded.
Difficult purification.Optimize the workup procedure. Consider using a different solvent system for extraction or chromatography.
Low yield in Step A2 (Aminocarbonylation) Catalyst deactivation.Use fresh catalyst and ensure anhydrous/anaerobic conditions if necessary.
Poor reactivity of the amine.Increase the reaction temperature or use a more active catalyst system.
Low yield in Step B2 (Amide Coupling) Incomplete activation of the carboxylic acid.Ensure coupling reagents are fresh. Allow sufficient time for activation before adding the amine.
Sterically hindered amine or acid.Use a more potent coupling reagent such as HATU or PyBOP. Increase the reaction temperature.
Side product formation Self-coupling or other side reactions.Optimize reaction conditions (temperature, concentration, stoichiometry). Purify intermediates thoroughly.

Conclusion

The protocols described provide robust and versatile methods for the synthesis of Imidazo[1,2-a]pyridine-6-carboxamides. Route A is particularly useful when the corresponding 6-iodo intermediate is readily accessible, while Route B offers a classical approach via a carboxylic acid intermediate, allowing for the use of a wide range of standard amide coupling conditions. The choice of route will depend on the availability of starting materials and the specific requirements of the target molecule. These application notes serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes & Protocols: Imidazo[1,2-a]pyridine-6-carboxamide Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest in cancer cells.[4][5][6] This document provides detailed application notes and protocols for utilizing Imidazo[1,2-a]pyridine-6-carboxamide and its analogs in anticancer research, with a focus on in vitro assays.

Mechanism of Action

Derivatives of Imidazo[1,2-a]pyridine have been demonstrated to target several critical pathways involved in cancer cell proliferation and survival. A primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth and metabolism that is often dysregulated in cancer.[4][7] By inhibiting this pathway, these compounds can effectively halt cancer cell progression.

Furthermore, these compounds have been observed to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[4][8] This is often achieved through the modulation of apoptosis-related proteins such as the Bcl-2 family and the activation of caspases.[9][10] Another significant anticancer effect is the induction of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from dividing and proliferating.[4][11][12] Some derivatives have also been found to act as covalent inhibitors of specific targets like KRAS G12C.[13]

Data Presentation

The following tables summarize the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as determined by MTT assays.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma9.7[4]
WM115Melanoma12.5[4]
HeLaCervical Cancer15.2[4]
IP-5HCC1937Breast Cancer45[14][15]
IP-6HCC1937Breast Cancer47.7[14][15]
IP-7HCC1937Breast Cancer79.6[14][15]
Compound 13kHCC827Lung Cancer0.09[7]
A549Lung Cancer0.21[7]
SH-SY5YNeuroblastoma0.15[7]
HELErythroleukemia0.43[7]
MCF-7Breast Cancer0.18[7]
HB9A549Lung Cancer50.56[16][17]
HB10HepG2Liver Cancer51.52[16]

Experimental Protocols

Here are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the Imidazo[1,2-a]pyridine compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the Imidazo[1,2-a]pyridine compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol evaluates the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-p53, anti-p21, anti-Bax, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathway affected by Imidazo[1,2-a]pyridine derivatives and a general workflow for their in vitro evaluation.

G cluster_0 This compound cluster_1 Cellular Signaling cluster_2 Cellular Outcomes Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT Compound->AKT Inhibits mTOR mTOR Compound->mTOR Inhibits p53 p53 Compound->p53 Increases PI3K->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycle G2/M Arrest p21->CellCycle Induces Casp9 Caspase-9 Bax->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Induces cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with Imidazo[1,2-a]pyridine Derivative A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

References

Application of Imidazo[1,2-a]pyridine Carboxamides in Tuberculosis Research: A Review of Current Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-tubercular agents. This class of compounds has demonstrated significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. While extensive research has been conducted on various isomers, particularly imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-2-carboxamides, a comprehensive search of publicly available scientific literature reveals a notable lack of specific data on the anti-tubercular properties of Imidazo[1,2-a]pyridine-6-carboxamide .

This document, therefore, provides a detailed overview of the application of the broader class of imidazo[1,2-a]pyridine carboxamides in tuberculosis research, with a focus on the well-characterized isomers. The information presented herein, including quantitative data, experimental protocols, and mechanistic insights, is derived from studies on these related compounds and should be considered as a valuable reference for researchers interested in exploring the potential of the imidazo[1,2-a]pyridine scaffold, including the under-investigated 6-carboxamide isomer. The lack of data on the 6-carboxamide derivative highlights a potential avenue for future anti-tubercular drug discovery efforts.

Quantitative Data Summary

The anti-tubercular activity of various imidazo[1,2-a]pyridine carboxamide derivatives has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against different strains of M. tuberculosis. The following tables summarize the reported in vitro activities and, where available, cytotoxicity data. It is crucial to reiterate that these data do not pertain to the 6-carboxamide isomer but to other structurally related compounds.

Table 1: In Vitro Anti-tubercular Activity of Imidazo[1,2-a]pyridine Amide (IPA) Derivatives

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6H37Rv0.05[1]
IPA-9H37Rv0.4[1]
IPA-5H37Rv0.8[1]
IPA-7H37Rv3.12[1]
Ethambutol (Standard)H37Rv6.25[1]

Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Compound IDM. tuberculosis StrainMIC (µM)Reference
Compound 15H37Rv0.10-0.19[2]
Compound 16H37Rv0.10-0.19[2]
Compound 15MDR and XDR strains0.05-1.5[2]
Compound 16MDR and XDR strains0.05-1.5[2]
Compound 18Drug-resistant strains<0.03 - 0.8[3]

Table 3: Cytotoxicity of Active Imidazo[1,2-a]pyridine Amide Derivatives

Compound IDCell LineSelectivity Index (SI)Reference
Active Compounds (MIC < 3.125 µg/mL)Human Embryonic Kidney (HEK) cells≥66[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research of imidazo[1,2-a]pyridine carboxamides for tuberculosis.

In Vitro Anti-tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method to determine the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • M. tuberculosis H37Rv strain.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • 96-well microplates.

Procedure:

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted in the supplemented Middlebrook 7H9 broth to a cell density of approximately 1 x 10^5 CFU/mL.

  • The test compounds are serially diluted in the broth in a 96-well plate.

  • An equal volume of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

This protocol assesses the toxicity of the compounds against mammalian cells to determine their selectivity.

Materials:

  • Human Embryonic Kidney (HEK) cells or other suitable mammalian cell lines.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT or resazurin-based cell viability assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • The cell viability reagent is added to each well, and the plates are incubated for a further 2-4 hours.

  • The absorbance or fluorescence is measured.

  • The IC50 (the concentration of compound that inhibits 50% of cell growth) is calculated.

  • The Selectivity Index (SI) is determined by the ratio of IC50 to MIC.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

A significant number of imidazo[1,2-a]pyridine derivatives exert their anti-tubercular effect by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of M. tuberculosis. This inhibition disrupts the bacterium's energy metabolism, leading to cell death.

G cluster_0 Mycobacterium tuberculosis Electron Transport Chain cluster_1 Inhibition by Imidazo[1,2-a]pyridine Carboxamides NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Succ_DH Succinate Dehydrogenase Succ_DH->Menaquinone e- Cyt_bc1 Cytochrome bc1 Complex (Complex III) Menaquinone->Cyt_bc1 e- Cyt_aa3 Cytochrome aa3 (Complex IV) Cyt_bc1->Cyt_aa3 e- Proton_Gradient Proton Motive Force Cyt_bc1->Proton_Gradient H+ pumping QcrB QcrB Subunit Cyt_aa3->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase IPA Imidazo[1,2-a]pyridine Carboxamide IPA->QcrB Binding and Inhibition

Caption: Inhibition of M. tuberculosis energy metabolism by Imidazo[1,2-a]pyridine Carboxamides.

Experimental Workflow

The general workflow for the discovery and initial evaluation of novel imidazo[1,2-a]pyridine carboxamides as anti-tubercular agents is depicted below.

G cluster_0 Drug Discovery and Preclinical Evaluation A Design and Synthesis of Imidazo[1,2-a]pyridine Carboxamide Library B In Vitro Screening (MABA Assay) vs. M. tuberculosis H37Rv A->B C MIC Determination of Active Compounds B->C D Screening against MDR and XDR Strains C->D E Cytotoxicity Assay (e.g., against HEK cells) C->E F Determination of Selectivity Index (SI) D->F E->F G Mechanism of Action Studies (e.g., Target Identification) F->G Promising Candidates H In Vivo Efficacy Studies (e.g., Mouse Model) G->H I Lead Optimization H->I

Caption: General workflow for anti-tubercular drug discovery of Imidazo[1,2-a]pyridine Carboxamides.

The imidazo[1,2-a]pyridine carboxamide scaffold represents a validated and promising starting point for the development of new anti-tuberculosis drugs. While significant progress has been made with the 2- and 3-carboxamide isomers, leading to potent compounds with activity against drug-resistant strains, the 6-carboxamide isomer remains an unexplored chemical space. The data and protocols summarized in this document for related isomers can serve as a valuable guide for researchers aiming to synthesize and evaluate novel this compound derivatives, potentially leading to the discovery of new and effective anti-tubercular agents.

References

High-Throughput Screening of Imidazo[1,2-a]pyridine-6-carboxamide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Notably, imidazo[1,2-a]pyridine-6-carboxamides are a key subclass under investigation for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying promising lead compounds for drug discovery programs.

These application notes provide an overview of the screening of imidazo[1,2-a]pyridine-6-carboxamide libraries, including key signaling pathways, experimental protocols for relevant assays, and a summary of reported biological activities.

Key Signaling Pathways and Molecular Targets

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several important signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing effective screening cascades and interpreting HTS data.

Antitubercular Activity: Oxidative Phosphorylation Pathway

A primary mechanism of action for several imidazo[1,2-a]pyridine carboxamides against Mycobacterium tuberculosis (Mtb) is the inhibition of the oxidative phosphorylation (OxPhos) pathway.[1] Specifically, these compounds can target the cytochrome bcc complex (QcrB), a critical component of the electron transport chain, thereby disrupting cellular energy production and leading to bacterial death.[1] This makes the OxPhos pathway a key target for antitubercular drug discovery.

cluster_Mtb Mycobacterium tuberculosis Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cytochrome bcc (QcrB) Cytochrome bcc (QcrB) Imidazo[1,2-a]pyridine->Cytochrome bcc (QcrB) Inhibits Electron Transport Chain Electron Transport Chain Cytochrome bcc (QcrB)->Electron Transport Chain Component of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Drives Bacterial Cell Death Bacterial Cell Death ATP Synthesis->Bacterial Cell Death Inhibition leads to

Caption: Inhibition of Mtb Oxidative Phosphorylation.

Anticancer Activity: PI3K/AKT/mTOR and KRAS Signaling

In oncology, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cancer cell proliferation.[4][5] One of the key mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, survival, and proliferation.[4][5] Furthermore, specific derivatives have been developed as covalent inhibitors of KRAS G12C, a prevalent oncogenic mutation, highlighting the versatility of this scaffold in targeting cancer-specific pathways.[6]

cluster_CancerCell Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->AKT Inhibits KRAS G12C KRAS G12C Imidazo[1,2-a]pyridine->KRAS G12C Inhibits Downstream Effectors Downstream Effectors KRAS G12C->Downstream Effectors Downstream Effectors->Cell Proliferation & Survival

Caption: Anticancer Signaling Pathways Targeted by Imidazo[1,2-a]pyridines.

Anti-inflammatory Activity: STAT3/NF-κB Signaling

Chronic inflammation is a hallmark of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways.[7] These compounds can inhibit the activation of STAT3 and NF-κB, two crucial transcription factors that regulate the expression of pro-inflammatory mediators like iNOS and COX-2.[7]

cluster_Inflammation Inflammatory Signaling IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 NF-kB NF-kB IL-6R->NF-kB iNOS & COX-2 Expression iNOS & COX-2 Expression STAT3->iNOS & COX-2 Expression NF-kB->iNOS & COX-2 Expression Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Inhibits Imidazo[1,2-a]pyridine->NF-kB Inhibits

Caption: Anti-inflammatory Mechanism via STAT3/NF-κB Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for an this compound library involves a series of integrated steps from library synthesis to hit validation.

Library Synthesis Library Synthesis Primary Screening Primary Screening Library Synthesis->Primary Screening Dose-Response & IC50 Dose-Response & IC50 Primary Screening->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Hit Validation & SAR Hit Validation & SAR Secondary Assays->Hit Validation & SAR Lead Optimization Lead Optimization Hit Validation & SAR->Lead Optimization

Caption: General HTS Workflow for Imidazo[1,2-a]pyridine Libraries.

Experimental Protocols

Detailed protocols for key assays are provided below. These should be optimized and validated for specific experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Application: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HCC1937, A375, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

Application: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis.

Principle: Alamar Blue (resazurin) is an oxidation-reduction indicator that fluoresces and changes color in response to chemical reduction of the growth medium, resulting from cell growth. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in 7H9 broth and add 100 µL to the respective wells. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add 30 µL of Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Protocol 3: Western Blot Analysis for Apoptosis Markers

Application: To investigate the induction of apoptosis by this compound derivatives in cancer cells.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the test compounds, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for apoptosis-related proteins such as p53, p21, and cleaved PARP.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at the desired concentration and time point.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Data Presentation

Quantitative data from HTS and subsequent assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDCell LineIC50 (µM)
IP-5HCC193745
IP-6HCC193747
IP-7HCC193779.6
Compound XA375<1
.........

Data presented here is illustrative and based on reported values for similar compound classes.[4][5]

Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

Compound IDMtb StrainMIC (µM)
1H37Rv≤1
3H37Rv≤1
4H37Rv≤1
5H37Rv0.2
9H37Rv≤0.006
12H37Rv≤0.006
16H37Rv≤0.006
17H37Rv≤0.006
18H37Rv≤0.006
.........

Data represents findings for the imidazo[1,2-a]pyridine-3-carboxamide scaffold, which is structurally related and provides a relevant benchmark.[8][9][10]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The application notes and protocols provided herein offer a framework for the high-throughput screening and pharmacological characterization of compound libraries based on this versatile chemical entity. A systematic approach, combining robust primary screening with detailed mechanistic studies, is essential for identifying and advancing lead candidates with therapeutic potential.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-6-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this class, Imidazo[1,2-a]pyridine-6-carboxamide has emerged as a promising pharmacophore for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This document provides an overview of the application of this compound as a kinase inhibitor, including its targeted pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its synthesis and evaluation.

Mechanism of Action and Targeted Pathways

This compound derivatives have been primarily investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival. One of the key signaling cascades targeted by these compounds is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Imidazo_inhibitor This compound Imidazo_inhibitor->RAF Inhibits

Furthermore, derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[3][4] This pathway is central to regulating cell growth, metabolism, and survival, and its aberrant activation is a common feature of many human cancers.

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine derivatives against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay Method
IPA-RAF-Analog B-RAF (V600E)Potent inhibition reported[5]Biochemical Assay
IPA-PI3K-13k PI3Kα1.94Biochemical Assay[6][7]
IPA-CDK-Analog CDK210 - 500Biochemical Assay[8]
IPA-cMet-22e c-Met3.9Biochemical Assay[9]

Note: "IPA" stands for Imidazo[1,2-a]pyridine. Data for IPA-RAF-Analog is qualitative based on the available abstract; specific IC50 values were not publicly available. Data for other analogs are from studies on the broader imidazo[1,2-a]pyridine class to illustrate the scaffold's potential.

Table 2: Anti-proliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (Compound 13k)

Cell LineCancer TypeIC50 (µM)
HCC827Non-small cell lung cancer0.09
A549Non-small cell lung cancer0.21
H1975Non-small cell lung cancer0.15
PC-9Non-small cell lung cancer0.43
HCT-116Colon cancer0.13

Data from a study on a quinazoline derivative of the Imidazo[1,2-a]pyridin-6-yl core, demonstrating potent anti-proliferative effects.[7]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Core

This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of the 6-carboxamide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Core Start 2-Aminopyridine derivative Reaction Cyclocondensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Reagent α-Haloketone Reagent->Reaction Product Imidazo[1,2-a]pyridine derivative Reaction->Product

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine for subsequent carboxylation at the 6-position)

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol)

  • Base (e.g., Sodium bicarbonate) (optional, depending on the specific reaction)

Procedure:

  • Dissolve the 2-aminopyridine derivative (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • The reaction mixture is typically heated to reflux for several hours.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

For the synthesis of the 6-carboxamide, a 6-halo-imidazo[1,2-a]pyridine intermediate can be subjected to a palladium-catalyzed aminocarbonylation reaction.[10]

Protocol 2: In Vitro B-RAF (V600E) Kinase Assay

This protocol provides a framework for determining the in vitro inhibitory activity of this compound against the constitutively active B-RAF (V600E) mutant kinase.

Materials:

  • Recombinant active B-RAF (V600E) enzyme

  • Inactive MEK1 protein (as substrate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Add the diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

  • Add the diluted B-RAF (V600E) enzyme to each well (except for the "blank" control).

  • Prepare a master mix containing the MEK1 substrate and ATP in kinase buffer.

  • Initiate the kinase reaction by adding the Substrate/ATP master mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells with B-RAF V600E mutation)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of kinase inhibitors with potential applications in cancer therapy. Their ability to target key signaling pathways such as the RAF-MEK-ERK and PI3K/AKT/mTOR pathways makes them attractive candidates for further drug development. The protocols provided herein offer a foundation for the synthesis and biological evaluation of these compounds, enabling researchers to explore their therapeutic potential. Further optimization of the scaffold is likely to yield even more potent and selective kinase inhibitors.

References

Cell-Based Assay Protocols for Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold, particularly those with a carboxamide group at the 6-position, are being extensively investigated for their therapeutic potential as anticancer, anti-inflammatory, and antitubercular agents. These compounds are known to modulate various critical cellular signaling pathways, making them promising candidates for drug development. This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Imidazo[1,2-a]pyridine-6-carboxamide derivatives.

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating several crucial signaling pathways involved in cell proliferation, survival, inflammation, and microbial pathogenesis.

  • Anticancer Activity: In the context of oncology, these derivatives have been shown to inhibit key pathways that are often dysregulated in cancer. One of the primary mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[1] Furthermore, some derivatives have demonstrated the ability to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation-associated cancers and can induce apoptosis and cell cycle arrest.[2]

  • Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are largely attributed to their ability to suppress the STAT3/NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

  • Antitubercular Activity: The mechanism of action against Mycobacterium tuberculosis involves the inhibition of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain. This disruption of oxidative phosphorylation depletes the bacterium's energy supply, leading to cell death.[3]

Data Presentation: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro activity of various Imidazo[1,2-a]pyridine derivatives against cancer cell lines and Mycobacterium tuberculosis.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Citation
Compound 6A375Melanoma~10[1]
Compound 6WM115Melanoma~12[1]
Compound 6HeLaCervical Cancer~35[1]
Thiazole-substituted imidazo[1,2-a]pyridineA375Melanoma0.14[1]
Thiazole-substituted imidazo[1,2-a]pyridineHeLaCervical Cancer0.21[1]
1,2,4-oxadiazole substituted imidazo[1,2-a]pyridineT47DBreast Cancer>10[1]
IP-5HCC1937Breast Cancer45[4][5]
IP-6HCC1937Breast Cancer47.7[4][5]
IP-7HCC1937Breast Cancer79.6[4][5]
HB9A549Lung Cancer50.56[6]
HB10HepG2Liver Carcinoma51.52[6]
13kHCC827Non-small cell lung cancer0.09[7]
13kA549Non-small cell lung cancer0.23[7]
13kSH-SY5YNeuroblastoma0.43[7]
13kHELErythroid and leukocyte leukemia0.31[7]
13kMCF-7Breast Cancer0.28[7]
C5MCF-7Breast CancerLower than D4
D4MCF-7Breast CancerHigher than C5

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µM)Citation
IPA-6M. tuberculosis H37Rv0.05 µg/mL[8]
IPA-9M. tuberculosis H37Rv0.4 µg/mL[8]
IPS-1M. tuberculosis H37Rv0.4 µg/mL[8]
Compound 15M. tuberculosis H37Rv0.10-0.19[9]
Compound 16M. tuberculosis H37Rv0.10-0.19[9]
Compound 15 (MDR/XDR strains)M. tuberculosis0.05-1.5[9]
Compound 16 (MDR/XDR strains)M. tuberculosis0.05-1.5[9]
Compound 9M. tuberculosis H37Rv≤0.006[10]
Compound 12M. tuberculosis H37Rv≤0.006[10]
Compound 16M. tuberculosis H37Rv≤0.006[10]
Compound 17M. tuberculosis H37Rv≤0.006[10]
Compound 18M. tuberculosis H37Rv≤0.006[10]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating)≤1[11]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A375, HeLa, HCC1937)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treat the cells with the this compound derivative at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound derivative

  • Lipopolysaccharide (LPS)

  • 24-well plates

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Replace the medium with fresh medium and treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess Reagent in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antitubercular Activity Assay (Intracellular Survival)

This assay assesses the ability of the compounds to kill Mycobacterium tuberculosis (Mtb) residing within macrophage host cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Mycobacterium tuberculosis H37Rv strain

  • This compound derivative

  • 24-well plates

  • Middlebrook 7H11 agar plates

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 25 ng/mL) for 48 hours.

  • Infect the differentiated THP-1 macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:50 (bacterium:macrophage) for 4 hours.[13]

  • Wash the cells with warm medium to remove extracellular bacteria.

  • Treat the infected cells with various concentrations of the this compound derivative.

  • Incubate for a desired period (e.g., 3-7 days).

  • At each time point, lyse the macrophages with lysis buffer.

  • Prepare serial dilutions of the cell lysates and plate on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Calculate the percentage of bacterial survival relative to the untreated control.

Mandatory Visualizations

Signaling_Pathway_Anticancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n Phosphorylation & Translocation Gene_Expression Target Gene Expression NFkB_n->Gene_Expression STAT3_n->Gene_Expression Imidazo_pyridine Imidazo[1,2-a]pyridine -6-carboxamide Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->AKT Inhibition Imidazo_pyridine->IKK Inhibition Imidazo_pyridine->STAT3 Inhibition

Caption: Anticancer signaling pathways modulated by this compound derivatives.

Experimental_Workflow_Anticancer Start Start: Imidazo[1,2-a]pyridine -6-carboxamide Library Screening Primary Screening: Cell Viability Assay (MTT) on Cancer Cell Panel Start->Screening Hit_Identification Hit Identification (IC50 Determination) Screening->Hit_Identification Apoptosis_Assay Secondary Assay: Apoptosis (Annexin V) Hit_Identification->Apoptosis_Assay Active Hits Cell_Cycle_Assay Secondary Assay: Cell Cycle Analysis Hit_Identification->Cell_Cycle_Assay Active Hits Mechanism_Studies Mechanism of Action: Western Blot for PI3K/AKT/mTOR & NF-κB pathways Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Experimental workflow for anticancer screening of this compound derivatives.

Antitubercular_Mechanism cluster_mtb Mycobacterium tuberculosis ETC Electron Transport Chain QcrB Cytochrome bcc (QcrB subunit) ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force Bacterial_Death Bacterial Death ATP ATP Production ATP_Synthase->ATP Imidazo_pyridine Imidazo[1,2-a]pyridine -6-carboxamide Imidazo_pyridine->QcrB Inhibition

Caption: Antitubercular mechanism of action of this compound derivatives.

References

Application Notes & Protocols: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of a diverse library of imidazo[1,2-a]pyridine-8-carboxamides. This class of compounds is of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyridine scaffold, including antimycobacterial, anti-cancer, and antiviral properties.[1][2][3][4] The solid-phase approach offers advantages over traditional solution-phase synthesis by simplifying purification and allowing for the rapid generation of compound libraries.[5][6]

The described methodology involves the initial immobilization of a 2-aminonicotinate scaffold onto a solid support, followed by the construction of the imidazo[1,2-a]pyridine core, and subsequent diversification through cleavage with various amines to yield the final carboxamide products.[5][6]

General Synthetic Strategy

The solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides is achieved through a multi-step sequence. The process begins with the attachment of 2-aminonicotinic acid to a solid support. The core imidazo[1,2-a]pyridine ring system is then constructed by reacting the polymer-bound 2-aminonicotinate with an α-haloketone. Further diversity can be introduced by halogenation at the 3-position of the imidazo[1,2-a]pyridine ring. The final step involves the cleavage of the molecule from the solid support using a variety of primary or secondary amines, which simultaneously forms the desired carboxamide functionality at the 8-position.[5][6]

An alternative approach utilizes a sulfone linker strategy, where key steps include the formation of an α-haloketone resin, followed by the imidazo[1,2-a]pyridine ring formation with 2-aminopyridines, and finally a traceless release of the product.[7]

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives have shown promising biological effects, including acting as selective agonists for serotonin receptors.[1][5] The synthesis of libraries of these compounds is a key strategy in the discovery of new drug candidates.[5]

Experimental Workflow Diagram

Solid_Phase_Synthesis_Workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Polymer Support Immobilization 1. Immobilization (2-Aminonicotinate) Resin->Immobilization 2-Aminonicotinic Acid Cyclization 2. Cyclization (α-Haloketone) Immobilization->Cyclization α-Haloketones Halogenation 3. Halogenation (Optional) Cyclization->Halogenation Halogenating Agent Cleavage 4. Cleavage with Primary/Secondary Amines Halogenation->Cleavage R1R2NH Purification 5. Purification (SLE) Cleavage->Purification Crude Product Product Imidazo[1,2-a]pyridine- 8-carboxamides Purification->Product Purified Library

Caption: Workflow for the solid-phase synthesis of Imidazo[1,2-a]pyridine-8-carboxamides.

Detailed Experimental Protocols

The following protocols are based on a versatile and efficient method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides.[5][6]

Protocol 1: Immobilization of 2-Aminonicotinic Acid
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Activation and Coupling:

    • Dissolve 2-aminonicotinic acid in DMF.

    • Add a coupling agent (e.g., diisopropylcarbodiimide - DIC) and an activator (e.g., 4-dimethylaminopyridine - DMAP).

    • Add the activated solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 12-24 hours.

  • Washing: After the reaction is complete, filter the resin and wash it sequentially with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 2: Imidazo[1,2-a]pyridine Ring Formation
  • Resin Swelling: Swell the 2-aminonicotinate-bound resin in a suitable solvent like DMF.

  • Cyclization Reaction:

    • Dissolve the desired α-haloketone in DMF.

    • Add the α-haloketone solution to the swollen resin.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

    • Heat the reaction mixture at 60-80°C for 12-24 hours.

  • Washing: Filter the resin and wash it sequentially with DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

Protocol 3: Halogenation at the 3-Position (Optional)
  • Resin Swelling: Swell the polymer-bound imidazo[1,2-a]pyridine in DCM.

  • Halogenation:

    • Add a solution of a halogenating agent (e.g., N-bromosuccinimide - NBS, or N-iodosuccinimide - NIS) in DCM to the resin.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash it sequentially with DCM and MeOH.

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Carboxamide Formation
  • Resin Treatment: Swell the functionalized resin in a suitable solvent like pyridine.

  • Cleavage Reaction:

    • Add an excess of the desired primary or secondary amine to the resin.

    • Heat the reaction mixture at 80-100°C for 12-24 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with DCM and combine the washings with the filtrate.

  • Solvent Removal: Concentrate the combined organic solutions in vacuo to obtain the crude imidazo[1,2-a]pyridine-8-carboxamide.

Protocol 5: Purification

The crude products obtained after cleavage can be purified to remove excess amines and other impurities. Solid-supported liquid-liquid extraction (SLE) is an effective method for this purpose.[5][6]

  • Sample Loading: Dissolve the crude product in a suitable solvent and load it onto an SLE cartridge.

  • Elution: Elute the product from the cartridge using an appropriate organic solvent (e.g., ethyl acetate in hexane).

  • Solvent Removal: Concentrate the eluate to obtain the purified product.

  • Further Purification (if necessary): Flash chromatography can be employed for further purification if required.[5]

Quantitative Data Summary

The following table summarizes representative yields and purities for a selection of synthesized imidazo[1,2-a]pyridine-8-carboxamides using the described solid-phase methodology.

Compound IDR Group (from α-haloketone)R1, R2 (from Amine)Yield (%)Purity (%)
9{1, 1} MethylEthyl5080
10{4, 9} 4-Methylphenyl (with 3-bromo)2-Chlorobenzyl->97

Data extracted from a representative synthesis. Yields and purities are dependent on the specific substrates and reaction conditions used.[5]

Alternative Synthetic Approaches

While solid-phase synthesis is a powerful tool for library generation, other methods for synthesizing imidazo[1,2-a]pyridines and their derivatives are also well-established. These include:

  • Ugi and Groebke–Blackburn–Bienaymé (GBB) Reactions: These are multicomponent reactions that allow for the rapid assembly of complex molecules, including imidazo[1,2-a]pyridine scaffolds, from simple starting materials.[8][9][10][11]

  • Palladium-Catalyzed Carbonylation: This method can be used to introduce the carboxamide moiety at the 6 or 8-position of a pre-formed imidazo[1,2-a]pyridine core.[1]

  • Condensation Reactions: Traditional condensation reactions between 2-aminopyridines and α-haloketones in solution are also widely used.[12][13]

These alternative methods may be more suitable for the large-scale synthesis of a single target compound or for accessing derivatives that are not readily prepared via the described solid-phase route.

Reaction Mechanism Diagram

GBB_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine 2-Aminopyridine Imine Iminium Intermediate Amidine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile Nitrile Adduct Isocyanide->Nitrile Imine->Nitrile + Isocyanide Product Imidazo[1,2-a]pyridine Nitrile->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

References

Application Notes and Protocols: Investigating the AKT/mTOR Pathway Using Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the development and progression of various cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of small molecule inhibitors targeting this pathway. Specifically, derivatives of Imidazo[1,2-a]pyridine-6-carboxamide have demonstrated potent inhibitory activity against key kinases in the PI3K/AKT/mTOR cascade, exhibiting anti-proliferative and pro-apoptotic effects in cancer cells.

These application notes provide a comprehensive guide for researchers utilizing this compound derivatives to study the AKT/mTOR pathway. This document includes an overview of the mechanism of action, detailed protocols for key in vitro experiments, and a summary of quantitative data for representative compounds.

Mechanism of Action

This compound derivatives primarily exert their effects by acting as ATP-competitive inhibitors of PI3K and/or mTOR kinases. By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for the activation of AKT. Inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), directly impacts downstream effectors that control protein synthesis, cell growth, and survival. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops and resistance mechanisms.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream_AKT Downstream AKT Substrates (e.g., GSK3β, FOXO) AKT->Downstream_AKT mTORC2 mTORC2 mTORC2->AKT activates Downstream_mTORC1 Downstream mTORC1 Substrates (e.g., S6K, 4E-BP1) mTORC1->Downstream_mTORC1 CellGrowth Cell Growth & Survival Downstream_AKT->CellGrowth Downstream_mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine -6-carboxamide Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: The AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative Imidazo[1,2-a]pyridine derivatives targeting the PI3K/mTOR pathway.

Table 1: Biochemical Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound API3Kα0.20[1]
mTOR21[1]
Compound BPI3Kα2
Compound CPI3Kα150[2]

Table 2: Cellular Anti-proliferative Activity

Compound IDCell LineIC50 (µM)Reference
Compound DHCT-116 (Colon Cancer)0.01[1]
Compound EA375 (Melanoma)9.7 - 44.6
WM115 (Melanoma)9.7 - 44.6
HeLa (Cervical Cancer)9.7 - 44.6
Compound FT47D (Breast Cancer)7.9[3]
MCF-7 (Breast Cancer)9.4[3]

Experimental Protocols

Detailed protocols for key experiments to assess the effect of this compound derivatives on the AKT/mTOR pathway are provided below.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays start Treat Cancer Cells with This compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) start->cell_cycle western_blot Western Blot Analysis (p-AKT, p-mTOR) start->western_blot kinase_assay In Vitro Kinase Assay (PI3K/mTOR) start->kinase_assay

Caption: General experimental workflow for studying this compound.
Cell Viability Assay (MTT Assay)

This protocol determines the effect of an this compound derivative on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Phosphorylated AKT and mTOR

This protocol is used to assess the phosphorylation status of AKT and mTOR, key indicators of pathway activity, following treatment with an this compound derivative.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the analysis of cell cycle distribution in a population of cells treated with an this compound derivative.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound as described for the Western blot protocol.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an this compound derivative.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the cell cycle analysis protocol.

    • Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentration, and incubation times for their specific cell lines and experimental setup. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines using the Groebke–Blackburn–Bienaymé (GBB) reaction. Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The GBB reaction is a powerful one-pot, three-component reaction that offers an efficient and atom-economical route to these valuable heterocyclic compounds from readily available starting materials.[3][4]

Introduction to the Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a multicomponent reaction (MCR) that involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to form a 3-aminoimidazo[1,2-a]pyridine core.[5] This reaction is valued for its efficiency, convergence, and the ability to generate diverse libraries of compounds for drug discovery.[3] The GBB reaction can be catalyzed by a variety of Lewis and Brønsted acids and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, often in environmentally friendly solvents.[6][7]

Applications in Drug Discovery

Imidazo[1,2-a]pyridine derivatives synthesized via the GBB reaction have shown significant potential in drug development. These compounds have been investigated for a range of therapeutic applications, including as anticancer agents that can inhibit critical cellular signaling pathways.[1][4] For instance, certain imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to cell cycle arrest and apoptosis.[8][9] The modular nature of the GBB reaction allows for the systematic modification of the imidazo[1,2-a]pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various GBB reaction protocols for the synthesis of imidazo[1,2-a]pyridines, showcasing the versatility of this reaction.

Table 1: Optimization of GBB Reaction under Microwave Irradiation [3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NH4Cl (20)EtOHRoom Temp24 h82
2NH4Cl (20)EtOH608 h85
3NH4Cl (20)EtOH60 (MW)3089

Table 2: Substrate Scope under Ultrasound-Assisted, Catalyst-Free Conditions [10]

EntryAminopyridineAldehydeIsocyanideTime (h)Yield (%)
12-aminopyridineFurfuralCyclohexyl isocyanide586
22-amino-5-chloropyridineFurfuralCyclohexyl isocyanide586
32-amino-5-bromopyridine5-MethylfurfuralCyclohexyl isocyanide575
42-amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide580

Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids [11]

Entry2-AminoazineIsocyanideTime (min)Yield (%)
12-aminopyridinetert-butyl isocyanide1085
22-amino-4-methylpyridinetert-butyl isocyanide1088
32-aminopyridinecyclohexyl isocyanide1082
42-amino-4-chloropyridinecyclohexyl isocyanide1090

Experimental Protocols

Protocol 1: Microwave-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines[3]

This protocol describes a rapid and efficient synthesis of imidazo[1,2-a]pyridines using microwave irradiation.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (e.g., 2-azidobenzaldehyde) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Ammonium chloride (NH4Cl) (20 mol%)

  • Ethanol (EtOH)

Procedure:

  • In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the 2-aminopyridine, aldehyde, isocyanide, and ammonium chloride.

  • Dissolve the reactants in ethanol to a concentration of 1 M.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the reaction mixture with microwaves (150 W) at 60 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ultrasound-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines in Water[10]

This protocol details a green and catalyst-free synthesis of imidazo[1,2-a]pyridines using ultrasound irradiation in water.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (e.g., furfural) (1.0 equiv)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)

  • Water (H2O)

Procedure:

  • In a sealed tube, add the 2-aminopyridine derivative, aldehyde, and isocyanide.

  • Add water as the solvent.

  • Place the sealed tube in an ultrasonic bath.

  • Sonicate the reaction mixture at 60 °C for 5 hours.

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Conventional Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids[11]

This protocol outlines a conventional heating method for the synthesis of imidazo[1,2-a]pyridine-furan hybrids.

Materials:

  • 5-methylfuran-2-carbaldehyde (1.0 equiv)

  • 2-Aminoazine (e.g., 2-aminopyridine) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

  • Acetic acid (20 mol%)

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • In a round-bottom flask, dissolve 5-methylfuran-2-carbaldehyde, the 2-aminoazine, and the isocyanide in PEG 400.

  • Add acetic acid as a catalyst.

  • Heat the reaction mixture at 75 °C for 10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Groebke–Blackburn–Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine 2-Aminopyridine Imine Iminium Intermediate Amidine->Imine + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Cycloadduct Cycloadduct Nitrilium->Cycloadduct Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cycloadduct->Product [1,5]-Proton Shift & Aromatization

Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.

General Experimental Workflow for GBB Synthesis

GBB_Workflow Start Combine Reactants: - Aminopyridine - Aldehyde - Isocyanide - Catalyst (optional) - Solvent Reaction Reaction Conditions: - Heating (Conventional/MW) or - Sonication Start->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for GBB synthesis.

PI3K/Akt/mTOR Signaling Pathway Inhibition by an Imidazo[1,2-a]pyridine Derivative

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation IMP Imidazo[1,2-a]pyridine Derivative IMP->PI3K inhibits IMP->Akt inhibits IMP->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an Imidazo[1,2-a]pyridine.

References

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. Several commercially available drugs, such as Zolpidem, Alpidem, and Saripidem, feature this privileged scaffold. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of these important molecules, offering advantages such as high efficiency, operational simplicity, and the ability to construct diverse molecular architectures.

This document provides detailed application notes and experimental protocols for two distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines from aminopyridines: a two-component reaction and a three-component reaction.

Method 1: Two-Component Synthesis via Condensation of 2-Aminopyridines and α-Haloketones

This method represents a classical and efficient approach to substituted imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with a substituted phenacyl bromide using a reusable copper silicate catalyst.[1] This protocol is advantageous due to its use of an eco-friendly catalyst and a less hazardous solvent.[1]

Experimental Protocol

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines:

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired substituted phenacyl bromide (1.0 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is then refluxed.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the catalyst is separated by filtration.

  • The filtrate is then poured over crushed ice to precipitate the solid product.

  • The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-aryl-imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following table summarizes the reaction times and yields for the synthesis of various 2-aryl-imidazo[1,2-a]pyridines using the copper silicate catalyzed method.

Entry2-AminopyridineSubstituted Phenacyl BromideTime (h)Yield (%)
12-AminopyridinePhenacyl bromide2.595
22-Aminopyridine4-Bromophenacyl bromide2.098
32-Aminopyridine4-Chlorophenacyl bromide2.596
42-Aminopyridine4-Nitrophenacyl bromide3.092
52-Aminopyridine4-Methylphenacyl bromide3.590
62-Amino-4-methylpyridinePhenacyl bromide2.594
72-Amino-5-methylpyridinePhenacyl bromide3.092

Method 2: Three-Component One-Pot Synthesis

This modern approach allows for the rapid construction of polysubstituted imidazo[1,2-a]pyridines from simple and readily available starting materials in a single step. One such efficient method involves the copper-catalyzed reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones.[2][3] This reaction proceeds through a CuAAC/ring-cleavage process to form a highly active ketenimine intermediate.[2]

Experimental Protocol

General Procedure for the Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines:

  • To a sealed tube, add 2-aminopyridine (0.2 mmol), sulfonyl azide (0.24 mmol), terminal ynone (0.3 mmol), and CuI (10 mol%).

  • Add 2 mL of dichloroethane (DCE) as the solvent.

  • The tube is sealed and the reaction mixture is stirred at 80 °C.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired polysubstituted imidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various polysubstituted imidazo[1,2-a]pyridines using the three-component copper-catalyzed method.

Entry2-AminopyridineTerminal YnoneSulfonyl AzideYield (%)
12-Aminopyridine1-Phenylprop-2-yn-1-onep-Toluenesulfonyl azide85
22-Aminopyridine1-(4-Methoxyphenyl)prop-2-yn-1-onep-Toluenesulfonyl azide82
32-Aminopyridine1-(4-Chlorophenyl)prop-2-yn-1-onep-Toluenesulfonyl azide88
45-Methyl-2-aminopyridine1-Phenylprop-2-yn-1-onep-Toluenesulfonyl azide80
55-Bromo-2-aminopyridine1-Phenylprop-2-yn-1-onep-Toluenesulfonyl azide75
62-Aminopyridine1-(Thiophen-2-yl)prop-2-yn-1-onep-Toluenesulfonyl azide78

Reaction Mechanisms and Workflows

To visualize the underlying processes and experimental designs, the following diagrams are provided.

G cluster_mechanism Plausible Reaction Mechanism (Three-Component Synthesis) A 2-Aminopyridine J Intramolecular Cyclization A->J B Terminal Ynone E Copper Acetylide Intermediate B->E C Sulfonyl Azide F [3+2] Cycloaddition (CuAAC) C->F D Cu(I) Catalyst D->E E->F G Copper-Triazole Intermediate F->G H Ring Cleavage G->H I Ketenimine Intermediate H->I I->J K Imidazo[1,2-a]pyridine J->K G cluster_workflow General Experimental Workflow A 1. Reagent Addition (Aminopyridine, Second/Third Component(s), Catalyst, Solvent) B 2. Reaction Setup (Heating/Refluxing) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Cooling, Filtration, Extraction) C->D E 5. Purification (Recrystallization/Column Chromatography) D->E F 6. Product Characterization (NMR, MS, etc.) E->F G cluster_components Logical Relationship of Reaction Components Substrates Substrates (Aminopyridine, etc.) Product Imidazo[1,2-a]pyridine Product Substrates->Product Catalyst Copper Catalyst (e.g., CuI, Copper Silicate) Catalyst->Product Solvent Solvent (e.g., Ethanol, DCE) Solvent->Product Conditions Reaction Conditions (Temperature, Time) Conditions->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridine-6-carboxamide and improving overall yield.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is low. What are the most critical steps to troubleshoot in the synthesis of this compound?

Low overall yield can typically be attributed to inefficiencies in one of two key stages: the formation of the Imidazo[1,2-a]pyridine core or the final installation of the carboxamide group.

  • Core Ring Formation: The traditional synthesis involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[1] Incomplete reaction, side-product formation, or difficult purification at this stage will significantly impact the availability of your core intermediate.

  • Carboxamide Installation: This is often the most challenging step. The primary methods are direct aminocarbonylation of a halo-substituted intermediate or a two-step process involving the creation of a carboxylic acid followed by an amide coupling reaction.[2][3] Both methods have unique challenges, including catalyst deactivation, poor conversion, and side reactions.[4]

The following workflow diagram illustrates a common synthetic route where these critical steps occur.

Synthetic_Workflow start 2-Amino-5-iodopyridine intermediate1 6-Iodoimidazo[1,2-a]pyridine (Core Formation) start->intermediate1 Step 1 (Yield Issue?) intermediate2 Imidazo[1,2-a]pyridine-6-carboxylic acid intermediate1->intermediate2 Route B.1 final_product This compound (Amide Formation) intermediate1->final_product Route A intermediate2->final_product Step 2 (Yield Issue?) reagent1 α-haloketone reagent1->intermediate1 reagent2 Pd-Catalyst, CO, Amine (Aminocarbonylation) reagent2->final_product reagent3 Coupling Agents (e.g., EDC, HATU) reagent3->final_product

Caption: General synthetic workflow for this compound.

FAQ 2: How can I improve the yield of the Imidazo[1,2-a]pyridine core synthesis?

The foundational reaction for forming the Imidazo[1,2-a]pyridine core is typically the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] A number of modern, high-yield variations exist.

  • Solvent and Catalyst-Free Conditions: For a greener and simpler approach, reacting 2-aminopyridines with α-bromo/chloroketones at around 60°C without any solvent or catalyst can produce high yields and simplify purification.[1][6] One method describes achieving excellent yields by reacting 2-aminopyridines with α-bromoacetone derivatives in water, which in some cases requires no chromatographic purification.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[8] For example, reactions of aminopyridines and α-bromo-β-keto esters under solvent-free microwave conditions can be completed in under two minutes with high yields.[9]

  • Alternative Catalysts: While many methods are catalyst-free, systems like neutral alumina, iodine, or copper have been shown to be effective.[6][9][10] A copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups.[9]

FAQ 3: My Pd-catalyzed aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine is inefficient. How can I optimize it?

Palladium-catalyzed aminocarbonylation is a powerful method for directly converting aryl halides to amides.[2] However, its efficiency is highly dependent on reaction conditions.

  • Solvent Choice: The choice of solvent can have a dramatic effect on yield. In the synthesis of iodoimidazo[1,2-a]pyridines, changing the solvent from acetonitrile to ethanol has been shown to significantly increase the yield.[2] This principle can extend to the subsequent carbonylation step.

  • Catalyst System: A recyclable palladium catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP), has been used efficiently for the conversion of 6-iodo derivatives to the corresponding carboxamides.[2]

  • Reaction Parameters: Ensure that the CO pressure, temperature, and reaction time are optimized. Incomplete conversion may result from catalyst deactivation or suboptimal parameters. Start with established conditions and perform a systematic optimization.

Table 1: Effect of Solvent on the Yield of Iodoimidazo[1,2-a]pyridine Precursor

Entry Starting Material Solvent Yield (%) Reference
1 2-Amino-5-iodopyridine Acetonitrile Moderate [2]

| 2 | 2-Amino-5-iodopyridine | Ethanol | 84-91% |[2] |

FAQ 4: I'm struggling with the amide coupling of Imidazo[1,2-a]pyridine-6-carboxylic acid. What are common issues and solutions?

This is a common bottleneck. Amide coupling involves activating the carboxylic acid to react with an amine.[4] Problems often arise from incomplete activation, side reactions, or racemization if chiral centers are present.

  • Choice of Coupling Reagent: There is a vast array of coupling reagents. Carbodiimides like EDC and DCC are common but sometimes require additives like HOBt or DMAP to improve efficiency and suppress side reactions.[3][4] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are often more efficient but also more expensive.[4]

  • Base: The choice and amount of base (e.g., DIPEA, triethylamine) are critical. An excess of base can cause unwanted side reactions. Typically, 2-3 equivalents are used.[11]

  • Reaction Temperature: Run the activation step at 0°C to minimize side reactions before adding the amine and allowing the reaction to warm to room temperature.[11]

  • Solubility Issues: Imidazo[1,2-a]pyridine intermediates can have poor solubility. Ensure your chosen solvent (e.g., DMF, DCM) fully dissolves the starting materials.

Table 2: Common Amide Coupling Reagents and Key Considerations

Reagent Class Examples Advantages Disadvantages
Carbodiimides EDC, DCC, DIC Cost-effective, widely used Can lead to racemization; DCC produces insoluble urea byproduct
Phosphonium Salts PyBOP, PyAOP High efficiency, low racemization More expensive; byproducts can complicate purification

| Aminium/Uronium Salts | HATU, HBTU | Very fast and efficient, low racemization | Most expensive; can react with free amine if not used carefully |

FAQ 5: What are the best practices for purification to minimize product loss?

Purification can be a significant source of yield loss, especially with polar, nitrogen-containing heterocycles.

  • Crystallization: If your product is a solid, crystallization is the ideal method for purification as it can provide high purity with minimal loss. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

  • Column Chromatography: This is the most common method but can lead to losses.

    • Silica Choice: Use neutral or basic alumina instead of silica gel if your compound is acid-sensitive or binds strongly to silica.

    • Solvent System: Use a gradient elution and consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to the mobile phase to reduce tailing and improve recovery of basic compounds.

  • Aqueous Work-up: During the work-up, ensure the pH of the aqueous layer is adjusted to maximize the precipitation or extraction of your product. Basic compounds may be soluble in acidic water, and acidic compounds in basic water.

Troubleshooting Guide

Use the following decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Guide start_node Low Overall Yield Detected q1 Which step has low yield? start_node->q1 core Core Formation (e.g., 2-aminopyridine + α-haloketone) q1->core Step 1 amide Amide Formation (Coupling or Carbonylation) q1->amide Step 2 sol_core1 Try catalyst/solvent-free conditions at 60-80°C. core->sol_core1 Incomplete reaction? sol_core2 Use microwave irradiation to reduce reaction time. core->sol_core2 Long reaction time? sol_core3 Consider alternative catalysts (e.g., CuI, neutral alumina). core->sol_core3 Side products observed? sol_amide1 Switch coupling reagent (e.g., from EDC to HATU). amide->sol_amide1 Incomplete conversion? sol_amide2 Optimize base (type and equivalents) and temperature (start at 0°C). amide->sol_amide2 Byproducts or decomposition? sol_amide3 For carbonylation, screen different solvents (e.g., Ethanol). amide->sol_amide3 Using Pd-catalyzed aminocarbonylation?

Caption: A troubleshooting decision tree for low-yield synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Core Formation)

This protocol is adapted from methodologies focused on synthesizing halo-substituted imidazo[1,2-a]pyridines.[2]

  • To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and dissolve it in absolute ethanol.

  • Add the desired α-haloketone (e.g., chloroacetaldehyde, 1.1 eq).

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the pure 6-iodoimidazo[1,2-a]pyridine. An optimized process using ethanol as the solvent can lead to yields of 84-91%.[2]

Protocol 2: Amide Coupling using EDC/HOBt

This is a general protocol for amide bond formation, a crucial step for converting the corresponding carboxylic acid to the target carboxamide.[3][11]

  • Dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere (N₂ or Argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature at 0°C. Stir for 30 minutes to activate the acid.

  • In a separate flask, dissolve the desired amine (or ammonia source, e.g., ammonium chloride with a base) (1.2 eq) in a minimal amount of DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

References

Technical Support Center: Troubleshooting Solubility of Imidazo[1,2-a]pyridine-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Imidazo[1,2-a]pyridine-6-carboxamide and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound primarily stems from its chemical structure. As a weakly basic compound, its solubility is highly dependent on the pH of the solution. In neutral or basic environments, the molecule is un-ionized, leading to lower solubility. Conversely, in acidic conditions, the pyridine nitrogen can be protonated, forming a more soluble salt. The fused heterocyclic ring system also contributes to its hydrophobicity.

Q2: How can I quickly assess the solubility of my this compound compound in a new buffer?

A2: A rapid assessment can be performed using a kinetic solubility assay. This involves preparing a concentrated stock solution of the compound in an organic solvent like DMSO and then serially diluting it into your aqueous buffer. The concentration at which precipitation is first observed, often detected by light scattering (nephelometry), provides an estimate of the kinetic solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A3: Kinetic solubility is the concentration of a compound that can be reached by adding it from a concentrated organic stock solution to an aqueous buffer, before it precipitates out of solution over a short period. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent, determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (e.g., 24-48 hours). For initial screening and in vitro assays, kinetic solubility is often more relevant as it mimics the experimental conditions. For formulation development and understanding the compound's intrinsic properties, thermodynamic solubility is crucial.

Q4: Can I use DMSO as a co-solvent to improve the solubility of this compound in my aqueous assays?

A4: Yes, DMSO is a common co-solvent used to increase the solubility of poorly soluble compounds for in vitro assays. However, it is important to keep the final concentration of DMSO as low as possible (typically below 1%) to avoid potential artifacts or toxicity in biological assays. Always run appropriate vehicle controls containing the same concentration of DMSO to account for any solvent effects.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during my in vitro assay.

This is a common problem for weakly basic compounds like this compound, especially when diluting a DMSO stock into a neutral pH buffer.

Troubleshooting Workflow:

start Precipitation Observed in Assay check_conc Is the final compound concentration above its kinetic solubility? start->check_conc reduce_conc Reduce final compound concentration check_conc->reduce_conc Yes modify_buffer Modify Assay Buffer check_conc->modify_buffer No success Problem Resolved reduce_conc->success use_cosolvent Increase Co-solvent Concentration (e.g., DMSO, Ethanol) modify_buffer->use_cosolvent salt_form Consider using a more soluble salt form of the compound modify_buffer->salt_form check_cosolvent_tolerance Check Assay Tolerance to Co-solvent use_cosolvent->check_cosolvent_tolerance use_cyclodextrin Incorporate a Cyclodextrin check_cosolvent_tolerance->use_cyclodextrin Not Tolerated check_cosolvent_tolerance->success Tolerated use_cyclodextrin->success fail Consult Formulation Specialist use_cyclodextrin->fail salt_form->success salt_form->fail

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer you are using. If your working concentration exceeds this value, precipitation is likely.

  • Reduce Concentration: If possible, lower the final concentration of the compound in your assay to be within its solubility limit.

  • Modify Assay Buffer:

    • pH Adjustment: Since this compound is a weak base, lowering the pH of your buffer (if your assay permits) can significantly increase its solubility.

    • Co-solvents: Carefully increase the percentage of a water-miscible organic solvent like DMSO or ethanol. Be mindful of the tolerance of your biological system to the co-solvent.

  • Use Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Consider a Salt Form: If you are working with the free base of the compound, consider synthesizing or purchasing a more soluble salt form, such as a hydrochloride or mesylate salt.

Issue 2: Inconsistent results and poor reproducibility in biological assays.

Poor solubility can lead to variability in the actual concentration of the compound in solution, resulting in unreliable data.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent assay results.

Detailed Steps:

  • Confirm Complete Dissolution: Before starting your assay, visually inspect your compound solutions for any signs of precipitation. You can also centrifuge the solution and analyze the supernatant to confirm the concentration.

  • Standardize Solution Preparation:

    • Always prepare a high-concentration stock solution in 100% DMSO.

    • When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.

    • Sonication can also help to dissolve any small, non-visible precipitates.

  • Use Fresh Solutions: Avoid using old stock solutions, as the compound may precipitate over time. Prepare fresh dilutions from your concentrated stock for each experiment.

  • Filter Sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize compound loss due to adsorption to the filter membrane.

Data Presentation

Table 1: General Solubility of Imidazo[1,2-a]pyridine Derivatives in Common Solvents

SolventGeneral SolubilityNotes
Water (neutral pH)Poorly soluble to insolubleSolubility is highly pH-dependent.
Aqueous Acid (e.g., 0.1 N HCl)SolubleForms a more soluble salt at low pH.
DMSOSolubleA good solvent for preparing stock solutions.
EthanolModerately SolubleCan be used as a co-solvent.
MethanolModerately SolubleCan be used as a co-solvent.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the solubility of your weakly basic compound.

Materials:

  • This compound (solid)

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Equipment from Protocol 1

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Perform the experiment in parallel using the series of buffers with different pH values.

  • After analysis, plot the measured solubility (on a log scale) against the pH of the buffers. This will generate a pH-solubility profile for your compound.

cluster_workflow pH-Solubility Profile Workflow prepare_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 8, 10) shake_flask Perform Shake-Flask Solubility Assay in Each Buffer prepare_buffers->shake_flask analyze Analyze Supernatant (HPLC or UV-Vis) shake_flask->analyze plot Plot log(Solubility) vs. pH analyze->plot

Caption: Workflow for determining the pH-solubility profile.

Protocol 3: Improving Solubility with Co-solvents

This protocol outlines how to use a co-solvent to increase the solubility of your compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Analytical equipment for concentration measurement

Procedure:

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% co-solvent in the primary solvent).

  • Determine the solubility of your compound in each of these solvent mixtures using the shake-flask method (Protocol 1).

  • Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your needs, balancing solubility enhancement with potential biological assay interference.

Protocol 4: Salt Formation to Enhance Solubility

Formation of a salt, such as a hydrochloride (HCl) salt, can significantly improve the aqueous solubility of a weakly basic compound.

General Procedure for HCl Salt Formation:

  • Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) to the solution of the free base with stirring. The amount of HCl added should be stoichiometric (1 equivalent).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, elemental analysis).

Disclaimer: This guide is intended for informational purposes for research use only. All laboratory work should be conducted by trained professionals in a suitable environment, following all safety precautions. The provided protocols are general guidelines and may require optimization for specific applications.

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of Imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for C-H functionalization on the imidazo[1,2-a]pyridine core, and what factors influence regioselectivity?

The most nucleophilic and electronically rich position on the imidazo[1,2-a]pyridine scaffold is the C3 carbon, making it the most common site for functionalization.[1] However, functionalization at other positions, such as C5, is also achievable.[2]

Factors influencing regioselectivity include:

  • Electronic Effects: The inherent electronic properties of the heterocyclic system favor electrophilic attack at the C3 position.

  • Catalyst Choice: Transition metal catalysts can coordinate with the N-1 atom, directing functionalization to specific sites, such as the C-H bond of a 2-aryl substituent.[3]

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core or the incoming functional group can influence the site of attack.

  • Reaction Mechanism: Radical-based reactions, often employed in photoredox catalysis, and transition-metal-catalyzed reactions can exhibit different regioselectivity profiles.[4]

Q2: How do I choose between a photoredox catalyst and a traditional transition metal catalyst for my functionalization reaction?

The choice depends on the desired transformation, substrate scope, and desired reaction conditions.

  • Photoredox Catalysis: This approach is considered a green and sustainable method, often utilizing visible light as an energy source.[5] It is particularly effective for radical-based transformations like trifluoromethylation, sulfenylation, and formylation.[2][6] Common organic photocatalysts include Eosin Y and Rose Bengal.[2][7] These reactions can often be performed under mild, metal-free conditions.[5]

  • Transition Metal Catalysis: Catalysts based on palladium, copper, and iron are widely used for a broad range of cross-coupling reactions, including arylation and amination.[3][8][9] While highly effective, these methods can sometimes require harsh reaction conditions, strong oxidants, or expensive metal catalysts, leading to potential heavy metal contamination in the final product.[2][3]

Q3: My starting material or product has poor solubility in common organic solvents. What strategies can I employ?

Poor solubility is a common issue. Consider the following:

  • Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, or solvent mixtures.

  • Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your starting materials.

  • Change of Reagents: Sometimes, altering the counter-ion of a salt or using a more soluble derivative of a reagent can mitigate solubility problems.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes overcome solubility issues by maintaining a high, localized temperature.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the functionalization of imidazo[1,2-a]pyridines.

Problem Possible Cause Recommended Solution
1. Low or No Product Yield Inactive Catalyst: The photocatalyst has degraded, or the transition metal catalyst has been poisoned.Use a fresh batch of catalyst. For transition metal reactions, ensure all reagents and solvents are free of impurities that could act as catalyst poisons (e.g., sulfur compounds).
Poor Reagent Quality: Starting materials or reagents are impure or have degraded.Purify starting materials before use. Use freshly opened or properly stored reagents.
Incorrect Reaction Temperature: The temperature is too low for the reaction to proceed or too high, causing decomposition.Optimize the temperature in small increments. Refer to literature for similar transformations.[1]
Atmospheric Contamination: The reaction is sensitive to oxygen or moisture.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware.
2. Poor Regioselectivity Reaction Conditions Favoring Mixture: The chosen conditions (catalyst, solvent, temperature) do not sufficiently differentiate between reactive sites (e.g., C3 vs. C5).Modify the catalyst or directing group to enhance selectivity. Altering the steric bulk of the catalyst's ligands or the substrates can favor one position over another.[2][3]
Electronic Profile of Substrate: Electron-donating or -withdrawing groups on the substrate are influencing reactivity at multiple sites.Consider a protecting group strategy to temporarily block one reactive site, directing functionalization to the desired position.
3. Formation of Side Products (e.g., homocoupling, decomposition) Incorrect Stoichiometry: The ratio of reactants is not optimal, leading to side reactions like homocoupling of starting materials.Carefully control the stoichiometry of the reactants. A slow addition of one reagent can sometimes minimize side reactions.
Reaction Time: The reaction was run for too long, leading to product decomposition or further unwanted reactions.Monitor the reaction progress using TLC or LC-MS and quench the reaction once the starting material is consumed or product concentration is maximized.
Inappropriate Oxidant/Base: The chosen oxidant or base is too strong or weak, promoting side reactions.Screen a variety of oxidants or bases with different strengths. For instance, in some copper-catalyzed reactions, the choice of base can be critical.[9]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for common functionalization reactions of imidazo[1,2-a]pyridines based on published literature.

Table 1: Comparison of Conditions for C3-Arylation

Catalyst / ReagentBaseSolventTemperature (°C)Time (h)Avg. Yield (%)Reference
PdCl₂K₂CO₃Toluene804~80[11]
Chlorophyll (photocatalyst)-AcetonitrileRoom Temp12Moderate to Good[2]
None (decarboxylative)K₂CO₃Acetonitrile12024~40[1]

Table 2: Optimized Conditions for Visible Light-Induced C3-Functionalization

FunctionalizationPhotocatalystReagentSolventTemperatureAvg. Yield (%)Reference
Formylation Rose BengalTMEDACH₃CNRoom Temp81-95[2]
Sulfenylation NaphthalimideNH₄SCNDMSORoom TempModerate[6]
Trifluoromethylation Ru(bpy)₃Cl₂CF₃SO₂NaDMARoom TempGood[2][6]
Difluoromethylenephosphonation Rose Bengal(EtO)₂P(O)CF₂BrCH₃CNRoom TempGood[2]

Experimental Protocol

General Procedure for Visible-Light Induced C3-Formylation of Imidazo[1,2-a]pyridines

This protocol is adapted from methodologies reported by Hajra's group.[2]

  • Preparation: To an oven-dried reaction vial, add the substituted imidazo[1,2-a]pyridine (1.0 equiv.), Rose Bengal (photocatalyst, 1-2 mol%), and the solvent (e.g., acetonitrile).

  • Reagent Addition: Add tetramethylethylenediamine (TMEDA, 3.0 equiv.) to the mixture.

  • Reaction Setup: Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a compact fluorescent lamp - CFL).

  • Execution: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure C3-formylated product.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate common workflows and logical processes in the optimization of imidazo[1,2-a]pyridine functionalization.

G sub Substrate Selection (Imidazo[1,2-a]pyridine) setup Reaction Setup (Solvent, Temp, Atmosphere) sub->setup reagent Reagent & Catalyst Choice (e.g., Photocatalyst, Metal) reagent->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Workup & Isolation monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze product Final Product analyze->product

Caption: General experimental workflow for functionalization reactions.

G start Problem: Low or No Yield check_catalyst Check Catalyst - Fresh? Active? start->check_catalyst Possible Cause check_reagents Check Reagents - Purity? Degradation? start->check_reagents Possible Cause check_conditions Check Conditions - Temp? Atmosphere? Solvent? start->check_conditions Possible Cause rescreen_catalyst Solution: Use fresh catalyst, check for poisons check_catalyst->rescreen_catalyst rescreen_reagents Solution: Purify starting materials check_reagents->rescreen_reagents optimize_conditions Solution: Re-optimize temperature, ensure inert conditions check_conditions->optimize_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

G PC_ground Photocatalyst (PC) PC_excited PC* PC_ground->PC_excited Visible Light (hν) PC_reduced PC•⁻ PC_excited->PC_reduced SET Substrate Substrate (e.g., Reagent) Substrate_radical Substrate Radical Substrate->Substrate_radical ImP_core Imidazo[1,2-a]pyridine Substrate_radical->ImP_core Radical_intermediate Radical Intermediate ImP_core->Radical_intermediate Product Functionalized Product Radical_intermediate->Product Oxidation PC_reduced->Substrate

Caption: Simplified mechanism for a photoredox catalytic cycle.

References

Technical Support Center: Overcoming Drug Resistance with Imidazo[1,2-a]pyridine-6-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Imidazo[1,2-a]pyridine-6-carboxamide analogs in the context of overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are Imidazo[1,2-a]pyridine analogs and why are they significant in drug resistance research?

A1: Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] Analogs of the this compound structure are particularly significant in overcoming drug resistance because they can counteract mechanisms that cancer cells or microbes use to evade treatment. Their therapeutic potential has been explored against various cancers, including breast, lung, and melanoma, as well as against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][3][4]

Q2: How do these analogs overcome drug resistance?

A2: Imidazo[1,2-a]pyridine analogs employ several mechanisms to combat drug resistance:

  • Inhibition of Efflux Pumps: A primary cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP), which pump chemotherapy drugs out of the cell.[5][6] Certain IP derivatives have been designed as dual-target inhibitors of these pumps, effectively trapping anticancer drugs inside the resistant cells to restore their efficacy.[5][7]

  • Modulation of Signaling Pathways: Many cancers develop resistance by rewiring survival signaling pathways. IPs have been shown to inhibit key pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[3][8] By blocking these pathways, the compounds can induce cell cycle arrest and apoptosis (programmed cell death) even in resistant cells.[3][9]

  • Targeting Novel Molecular Mechanisms: In infectious diseases like tuberculosis, these compounds can target novel cellular machinery essential for bacterial survival, such as the QcrB subunit of the cytochrome bcc complex involved in energy production, bypassing existing resistance mechanisms.[1][10][11]

Q3: What are the primary cellular targets of these compounds?

A3: The cellular targets are diverse and depend on the specific analog's structure. Key targets include:

  • ABC Transporters: ABCB1 and ABCG2.[5][7]

  • Kinases: PI3K, Akt, mTOR, and RAF-family kinases.[3][8][12]

  • Tubulin Polymerization: Some derivatives act as antimitotic agents by inhibiting tubulin polymerization.[8]

  • Bacterial Enzymes: In Mycobacterium tuberculosis, a key target is the cytochrome bcc complex (specifically QcrB) involved in oxidative phosphorylation.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-carboxamides

This protocol describes a general method for the final amide coupling step, which is a common feature in the synthesis of these analogs.

Objective: To couple an Imidazo[1,2-a]pyridine-carboxylic acid intermediate with a desired amine.

Materials:

  • Imidazo[1,2-a]pyridine-carboxylic acid intermediate

  • Target amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous acetonitrile (CH3CN) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Methodology:

  • In a round-bottom flask, dissolve the Imidazo[1,2-a]pyridine-carboxylic acid (1 equivalent) in anhydrous acetonitrile.

  • Add the target amine (1.1 equivalents) to the solution.

  • Add DMAP (0.1 equivalents) as a catalyst.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent, to obtain the final Imidazo[1,2-a]pyridine-carboxamide analog.[13]

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.[14]

Protocol 2: Establishing a Drug-Resistant Cancer Cell Line

Objective: To develop a cancer cell line with acquired resistance to a specific chemotherapeutic agent for subsequent testing of IP analogs.

Methodology:

  • Select Parental Cell Line: Choose a cell line that is initially sensitive to the target drug.[15]

  • Determine Initial IC50: Perform a dose-response assay (see Protocol 3) to determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, most cells will die. Allow the surviving cells to recover and proliferate. When the cells reach 70-80% confluency, subculture them.

  • Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, incrementally increase the drug concentration (e.g., by 1.5x to 2x).[16] Repeat this process of recovery, proliferation, and dose escalation every 2-3 weeks.[16]

  • Validate Resistance: Periodically, perform a cell viability assay on the drug-exposed cells and compare the IC50 to that of the parental cell line. A resistant cell line is generally considered established when its IC50 is significantly higher (e.g., >3-fold to 10-fold) than the parental line.[15]

  • Maintain Resistance: Continuously culture the established resistant cell line in media containing the maintenance concentration of the drug to prevent the loss of the resistant phenotype.

Protocol 3: Cell Viability Assay (MTT or CCK-8)

Objective: To measure the cytotoxic effects of Imidazo[1,2-a]pyridine analogs and determine their IC50 values in both sensitive and resistant cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Preparation: Prepare a serial dilution of the Imidazo[1,2-a]pyridine analog in culture medium. A common starting concentration is 100 µM, diluted down in 2- or 3-fold steps. Include a vehicle control (e.g., 0.1% DMSO).

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours.

  • Read Absorbance: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[17]

Troubleshooting Guides

Synthesis

Q: My synthesis yield is consistently low. What can I do?

A: Low yields in imidazopyridine synthesis can stem from several factors.[18] Consider the following optimizations:

  • Reagent Stoichiometry: For multi-component reactions like the Groebke-Blackburn-Bienaymé (GBB), try increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) to shift the reaction equilibrium forward.[18]

  • Catalyst: The use of a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid catalyst can promote the crucial cyclization step, especially if intermediates are accumulating.[18]

  • Temperature: While some reactions proceed at room temperature, less reactive substrates may require heating (e.g., 50-80°C) to facilitate cyclization. Be cautious, as excessive heat can cause decomposition.[18]

  • Solvent: If the reaction is sluggish, switching to a more polar aprotic solvent like DMF or acetonitrile may improve reaction kinetics and solubility of intermediates.[18]

Q: I am observing a significant amount of a Schiff base byproduct. How can I minimize this?

A: The formation of a stable Schiff base is a common side reaction, particularly in GBB reactions using aliphatic aldehydes.[18] This intermediate may fail to cyclize. To minimize it:

  • Use a Catalyst: A Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) can activate the Schiff base, making it more susceptible to nucleophilic attack by the isocyanide and promoting the desired cyclization.[18]

  • Increase 2-aminopyridine: As with improving yield, using a slight excess of the 2-aminopyridine can help drive the reaction past the Schiff base intermediate stage.[18]

In Vitro Assays

Q: My cell viability (MTT/CCK-8) results show high variability between replicates. What is the cause?

A: High variability often points to technical inconsistencies. Check the following:

  • Cell Seeding: Uneven cell distribution is a major cause. Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to avoid clumping. Orbital averaging during plate reading can also compensate for uneven distribution.[19]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.

  • Compound Precipitation: Your compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, consider preparing the stock solution in a different solvent or lowering the highest concentration tested.

  • Mycoplasma Contamination: Mycoplasma can alter cell metabolism and drug response, leading to unreliable data. Regularly test your cell cultures for contamination.[20]

Q: My drug-resistant cell line seems to be losing its resistance over time. Why is this happening?

A: The resistant phenotype can be unstable if not properly maintained.

  • Maintain Drug Pressure: Drug-resistant cell lines must be continuously cultured in the presence of the drug they are resistant to. Without this selective pressure, the cells may revert to a more sensitive state over time.[16]

  • Regular Validation: Do not assume the resistance level is constant. You should re-evaluate the IC50 of the resistant line every few passages (e.g., every 2-3 months) to confirm its resistance profile compared to the parental line.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of various Imidazo[1,2-a]pyridine analogs against cancer and tuberculosis.

Compound IDTarget Cell Line / StrainResistance StatusPotency (IC50 / MIC)Reference
Compound 6 A375 (Melanoma)N/A (Parental)IC50: ~10 µM[3]
Compound 6 HeLa (Cervical Cancer)N/A (Parental)IC50: ~35 µM[3]
IP-5 HCC1937 (Breast Cancer)N/A (Parental)IC50: 45 µM[21]
IP-6 HCC1937 (Breast Cancer)N/A (Parental)IC50: 47.7 µM[21]
Y22 ABCB1-overexpressing cellsDrug-ResistantReversal Fold: 8.35[5]
Y22 ABCG2-overexpressing cellsDrug-ResistantReversal Fold: 2.71[5]
Compound 15 M. tuberculosis (H37Rv)Drug-SensitiveMIC: 0.10-0.19 µM[4]
Compound 16 M. tuberculosis (MDR & XDR)Drug-ResistantMIC: 0.05-1.5 µM[4]
Compound 18 M. tuberculosis (MDR & XDR)Drug-ResistantMIC ≤0.006 µM[13]

Visualizations

experimental_workflow start Starting Materials (e.g., 2-Aminopyridine) reaction Multicomponent Reaction (e.g., GBB) start->reaction purify Purification (Column Chromatography) reaction->purify charact Characterization (NMR, MS) purify->charact assay Cell Viability Assay (IC50 Determination) charact->assay parental Parental Cell Line parental->assay resistant Drug-Resistant Cell Line resistant->assay mech_study Mechanism of Action (e.g., Efflux Assay) assay->mech_study

Caption: General experimental workflow for synthesizing and evaluating Imidazo[1,2-a]pyridine analogs.

mdr_mechanism cluster_cell Drug-Resistant Cancer Cell drug_out Chemotherapy Drug pump ABC Transporter (e.g., ABCG2) drug_out->pump Efflux drug_out->p_in ip_analog Imidazopyridine Analog ip_analog->pump Inhibition drug_in Increased Intracellular Drug Concentration apoptosis Cell Death (Apoptosis) drug_in->apoptosis p_in->drug_in Accumulation

Caption: Mechanism for overcoming multidrug resistance via ABC transporter inhibition.

pi3k_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation ip_analog Imidazopyridine Analog ip_analog->akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by Imidazo[1,2-a]pyridine analogs.

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental enhancement of the pharmacokinetic properties of Imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Imidazo[1,2-a]pyridine scaffolds?

The primary metabolic pathways for Imidazo[1,2-a]pyridines are oxidation reactions, predominantly monohydroxylation on the imidazopyridine core. These reactions are mainly mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C9, and CYP1A2 being commonly implicated isozymes, as well as Aldehyde Oxidase (AO).

Q2: My Imidazo[1,2-a]pyridine derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?

High clearance in human liver microsomes (HLM) points towards susceptibility to Phase I metabolism. The likely metabolic "soft spots" on your molecule include:

  • The Imidazo[1,2-a]pyridine ring system: This electron-rich heterocyclic system is prone to oxidation by both CYPs and AO.

  • Unsubstituted aromatic rings: Any unsubstituted phenyl or other aromatic rings within the derivative are also susceptible to oxidation.

  • Specific alkyl groups: For instance, the tertiary carbon of an isopropyl group is a classic site for hydroxylation by CYP enzymes.

Q3: How can I improve the metabolic stability of my Imidazo[1,2-a]pyridine compound?

Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Sites: Introducing steric bulk near the sites of metabolism can hinder enzymatic access. For example, adding a substituent adjacent to a metabolically labile group.

  • Fluorine Substitution: Incorporating fluorine atoms at metabolic hot spots can block oxidation and alter the electronic properties of the molecule, often leading to improved metabolic stability.

  • Scaffold Hopping: In some cases, replacing the Imidazo[1,2-a]pyridine core with a less metabolically labile heterocycle may enhance stability.

  • Reduce Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolizing enzymes. Reducing the cLogP of your compound can sometimes improve its metabolic stability.

Q4: My compound has poor oral bioavailability despite good metabolic stability. What could be the issue?

Poor oral bioavailability in the face of good metabolic stability often points towards issues with absorption. Two common culprits are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for the P-gp efflux transporter, which actively pumps it back into the intestinal lumen after absorption.[1] Further investigation with solubility assays and in vitro permeability assays, such as the Caco-2 assay, is recommended.

Q5: Are there significant species differences in the metabolism of Imidazo[1,2-a]pyridines?

Yes, species-specific differences in drug metabolism are common and have been observed for Imidazo[1,2-a]pyridines. The expression levels and substrate specificities of CYP and AO enzymes can vary significantly between humans, rats, and mice. Therefore, it is crucial to perform metabolic stability assays using microsomes or hepatocytes from the relevant species for your in vivo studies to ensure the translatability of your findings.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q: My Imidazo[1,2-a]pyridine compound shows very low solubility in the kinetic solubility assay, leading to precipitation in my in vitro assays. What can I do?

A: Low aqueous solubility is a common challenge that can lead to unreliable data in biological assays. Here’s a systematic approach to troubleshoot this issue:

  • Confirm the Solubility Limit: First, ensure that the observed precipitation is indeed due to exceeding the kinetic solubility at your target concentration.

    • Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of compound precipitation.

    • Quantitative Measurement: If possible, centrifuge the assay plate and measure the compound concentration in the supernatant via LC-MS/MS to determine the actual soluble concentration.

  • Modify Assay Conditions (with caution):

    • Lower Compound Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to below its measured kinetic solubility.

    • Increase Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might improve solubility. However, be mindful that higher concentrations of organic solvents can impact cell viability and enzyme activity.

  • Employ Solubilization Strategies:

    • pH Modification: For ionizable Imidazo[1,2-a]pyridines, adjusting the pH of the assay buffer can significantly enhance solubility. Experiment with a range of physiologically relevant pH values.

    • Use of Excipients: In some cases, the use of solubilizing excipients like cyclodextrins can be explored, but their potential effects on the assay system must be carefully evaluated.

  • Consider Formulation Approaches for In Vivo Studies: For preclinical in vivo studies, more advanced formulation strategies may be necessary, such as:

    • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.

    • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can enhance its dissolution.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to a faster dissolution rate.[2]

Issue 2: High In Vitro Clearance

Q: My compound is rapidly metabolized in a liver microsomal stability assay. How do I pinpoint the cause and address it?

A: High clearance in a microsomal stability assay indicates that your compound is likely a substrate for Phase I metabolic enzymes. The following steps can help you investigate and mitigate this:

  • Experimental Workflow for Investigating High Clearance:

    G A High Clearance Observed in Liver Microsomal Stability Assay B Conduct Hepatocyte Stability Assay A->B C Metabolite Identification (MetID) Studies A->C D CYP/AO Inhibition Assays A->D F Stable in Hepatocytes B->F If stable G Unstable in Hepatocytes B->G If unstable H Identify 'Soft Spots' C->H I Determine Specific Metabolizing Enzymes D->I E Medicinal Chemistry Optimization J Block Metabolic Sites (e.g., fluorination, steric hindrance) E->J H->E I->E

    Caption: Workflow for troubleshooting high in vitro clearance.

  • Troubleshooting Steps:

    • Confirm Phase I Metabolism: The microsomal assay primarily assesses Phase I (e.g., CYP-mediated) metabolism. If clearance is high, this is the most likely culprit.

    • Assess Phase II Metabolism: Conduct a hepatocyte stability assay.[3][4][5] Hepatocytes contain both Phase I and Phase II enzymes. If the compound is significantly less stable in hepatocytes compared to microsomes, it suggests that Phase II conjugation (e.g., glucuronidation) is also a major clearance pathway.

    • Identify Metabolites: Perform metabolite identification studies using LC-MS/MS to determine the structure of the metabolites. This will reveal the exact sites of metabolic modification ("soft spots") on your molecule.

    • Determine Specific Enzymes: Use recombinant CYP enzymes or specific chemical inhibitors to identify which CYP isozymes are responsible for the metabolism of your compound.

    • Medicinal Chemistry Optimization: Once the metabolic soft spots and the responsible enzymes are identified, you can apply medicinal chemistry strategies to block these sites, as described in FAQ 3.

Issue 3: Suspected P-gp Efflux

Q: My Imidazo[1,2-a]pyridine has good solubility and metabolic stability but low permeability in the Caco-2 assay and poor in vivo absorption. How do I confirm and address P-gp efflux?

A: This pharmacokinetic profile is characteristic of compounds that are substrates for the P-glycoprotein (P-gp) efflux transporter.

  • Confirming P-gp Substrate Activity:

    • Bidirectional Caco-2 Assay: The gold standard for identifying P-gp substrates in vitro is the bidirectional Caco-2 permeability assay.[6][7][8] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of the apparent permeability (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that the compound is undergoing active efflux.

    • Use of a P-gp Inhibitor: To confirm that the observed efflux is P-gp mediated, the bidirectional Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Strategies to Mitigate P-gp Efflux:

    • Reduce Lipophilicity: Highly lipophilic compounds are often better P-gp substrates. Reducing the lipophilicity of your compound may decrease its affinity for the transporter.

    • Introduce Polar Functional Groups: The strategic introduction of polar functional groups can disrupt the key interactions required for P-gp recognition and transport.

    • Modify pKa: Attenuating the pKa of basic amines in the molecule can sometimes reduce P-gp mediated efflux.[1]

    • Fluorination: The incorporation of fluorine at specific positions can alter the electronic properties and conformation of the molecule, potentially reducing its interaction with P-gp.[1]

    G A Poor In Vivo Absorption Good Solubility & Stability B Hypothesis: P-gp Efflux Substrate A->B C Conduct Bidirectional Caco-2 Assay B->C D Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) C->D E ER > 2? D->E F Yes: Likely P-gp Substrate E->F Yes G No: Investigate Other Absorption Barriers E->G No H Confirm with P-gp Inhibitor (e.g., Verapamil) F->H I ER Reduced? H->I J Yes: Confirmed P-gp Substrate I->J Yes K Medicinal Chemistry Strategies: - Reduce Lipophilicity - Add Polar Groups - Modify pKa - Fluorination J->K

    Caption: Logical workflow for investigating and addressing P-gp efflux.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
Compound 4 3PO--385013.231.1[9][10]
Compound 13 3PO3700.254501.114.1[11][12]
Compound 18 3PO11400.5385013.231.1[11][12]
TB47 -----5.141[9]

Data extracted from published literature. Experimental conditions may vary between studies.

Table 2: In Vitro Metabolic Stability of Selected Imidazo[1,2-a]pyridine Analogs

CompoundSpeciesSystemt1/2 (min)Intrinsic Clearance (µL/min/mg protein)Reference
Compound 8 HumanMicrosomes83-[10]
Compound 8 MouseMicrosomes63-[10]

Data extracted from published literature. Experimental conditions may vary between studies.

Experimental Protocols

Detailed Methodology: Liver Microsomal Stability Assay
  • Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

  • Materials:

    • Test Imidazo[1,2-a]pyridine compound (stock solution in DMSO).

    • Pooled liver microsomes (human, rat, or mouse).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compounds (e.g., testosterone, verapamil).

    • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing.

    • 96-well plates.

    • Incubator/shaker (37°C).

    • LC-MS/MS system.

  • Procedure:

    • Prepare the test compound solution by diluting the DMSO stock in phosphate buffer to the desired starting concentration.

    • In a 96-well plate, add the liver microsomal suspension and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the test compound solution to the wells.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Detailed Methodology: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a test compound and identify its potential as a P-gp substrate.

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (e.g., 24-well format).

    • Cell culture medium and supplements.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

    • Test Imidazo[1,2-a]pyridine compound.

    • Control compounds for low and high permeability (e.g., atenolol and propranolol).

    • P-gp inhibitor (e.g., verapamil) for efflux studies.

    • LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • For A-B permeability: Add the test compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • For B-A permeability: Add the test compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver compartment (B for A-B, A for B-A).

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

References

Side reaction prevention in palladium-catalyzed aminocarbonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed aminocarbonylation reactions. Our aim is to help you overcome common challenges and prevent undesired side reactions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My aminocarbonylation reaction is sluggish or shows no conversion. What are the potential causes and solutions?

Low or no conversion in a palladium-catalyzed aminocarbonylation can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have deactivated.

    • Solution: Consider using a more easily reduced Pd(II) precatalyst or a pre-formed Pd(0) source. Ensure the solvent and reagents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. The formation of inactive palladium black is a visual indicator of catalyst decomposition.[1]

  • Poorly Reactive Substrates: Aryl chlorides are notably less reactive than aryl bromides or iodides.[2] Electron-rich aryl halides can also exhibit lower reactivity.

    • Solution: For less reactive aryl halides like chlorides, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, may be necessary. Increasing the reaction temperature can also improve the rate of oxidative addition, which is often the rate-limiting step.[2][3][4]

  • Inappropriate Ligand: The choice of ligand is crucial for catalyst stability and activity.

    • Solution: For electron-rich aryl halides, ligands like PPh3 may be suitable. For more challenging substrates, bidentate ligands such as DPEphos or Xantphos can be more effective.[5] The ligand-to-palladium ratio can also be optimized; typically a 1:1 or 2:1 ratio is used for bidentate and monodentate ligands, respectively.

  • Insufficient CO Pressure: Low carbon monoxide pressure can slow down the reaction.

    • Solution: While atmospheric pressure of CO is often sufficient, increasing the pressure can enhance the rate of CO insertion. However, excessively high CO pressure can inhibit the reaction by favoring the formation of a stable dicarbonyl palladium complex, which is less reactive in the oxidative addition step.[2]

2. I am observing the formation of an α-ketoamide byproduct. How can I suppress this double carbonylation?

The formation of α-ketoamides is a common side reaction resulting from the insertion of two molecules of carbon monoxide.

  • Mechanism: This side reaction is more prevalent with certain amines and under specific reaction conditions.

  • Prevention Strategies:

    • Amine Selection: Sterically hindered secondary amines tend to favor the formation of the desired amide over the α-ketoamide.[6] Primary amines are generally less prone to double carbonylation.

    • Ligand Choice: The electronic and steric properties of the ligand can influence the selectivity. Less sterically demanding ligands may favor single carbonylation.

    • Reaction Conditions: Lowering the CO pressure and reaction temperature can often reduce the extent of double carbonylation.

3. My reaction with a heteroaryl halide is giving low yields or complex mixtures. What is the issue?

Heteroaryl halides can be challenging substrates due to their electronic properties and potential for catalyst inhibition. Additionally, some heteroaryl halides are prone to nucleophilic aromatic substitution (SNAr) by the amine.[7]

  • Catalyst Inhibition: The heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center and inhibit its catalytic activity.

    • Solution: Using a higher catalyst loading or a more robust ligand can sometimes overcome this inhibition.

  • SNAr Side Reaction: The amine can directly displace the halide on the heteroaromatic ring, especially with electron-deficient heterocycles.

    • Solution: Employing a more active catalyst system that promotes the desired aminocarbonylation at a lower temperature can minimize the competing SNAr pathway.[7] Using a less nucleophilic base can also be beneficial. The choice of ligand is critical; for instance, XantPhos has been shown to be effective in suppressing SNAr in the aminocarbonylation of bromothiazoles.[7]

4. How does the choice of base affect the aminocarbonylation reaction?

The base plays a crucial role in trapping the hydrogen halide formed during the reaction and can influence the reaction rate and selectivity.

  • Commonly Used Bases: Organic bases like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. Inorganic bases such as K2CO3 or Cs2CO3 can also be employed.

  • Impact on Reaction: The basicity and steric bulk of the base can affect the deprotonation of the amine and the overall reaction kinetics. For sensitive substrates, a weaker or more sterically hindered base may be required to prevent side reactions. The choice of base can also influence the chemoselectivity in reactions with multifunctional substrates.[8][9]

5. What is the role of the solvent in palladium-catalyzed aminocarbonylation?

The solvent can significantly impact the solubility of reagents and the catalyst, as well as the reaction rate and selectivity.

  • Polar Aprotic Solvents: Solvents like DMF, DMA, and DMSO are commonly used and can promote the reaction.[5]

  • Apolar Solvents: Nonpolar solvents such as toluene, xylenes, and even renewable options like limonene and p-cymene have been shown to be effective, sometimes providing excellent yields.[1]

  • Solvent Selection Considerations: The choice of solvent should be based on the specific substrates and catalyst system. For instance, in some cases, coordinating solvents like DMSO can assist in the catalytic cycle.[10] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of palladium-catalyzed aminocarbonylation, based on literature data.

Table 1: Effect of Ligand on the Aminocarbonylation of Aryl Bromides

EntryAryl BromideLigandYield (%)Reference
14-BromotoluenePPh389[5]
24-BromotolueneXantphos84[5]
34-Bromotoluenedppf72[5]
44-BromoacetophenonePPh319[5]
54-BromoacetophenoneXantphos78[5]
64-Bromoacetophenonedppf58[5]
74-BromoanisolePPh379[5]
84-BromoanisoleXantphos82[5]
94-Bromoanisoledppf29[5]

Table 2: Effect of Solvent on the Aminocarbonylation of 4-Iodoanisole

EntrySolventYield (%)Reference
1Limonene99[1]
2p-Cymene97[1]
3Toluene97[1]
4DMC97[1]
5α-Pinene97[1]
6γ-Terpinene94[1]
7DEC94[1]
82-MeTHF89[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Aminocarbonylation of an Aryl Halide:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., XantPhos, 2 mol%)

  • Base (e.g., Et3N, 2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., DMF, 5 mL)

  • Carbon monoxide (balloon or cylinder)

Procedure:

  • To a dry Schlenk flask or pressure vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, ligand, and base.

  • Add the anhydrous, deoxygenated solvent and stir the mixture for a few minutes to allow for catalyst pre-formation.

  • Add the aryl halide and the amine to the reaction mixture.

  • Purge the vessel with carbon monoxide (three cycles of vacuum and backfill with CO).

  • Pressurize the vessel to the desired CO pressure (e.g., 1 atm from a balloon or higher pressure from a cylinder).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Aminocarbonylation_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar(CO)-Pd(II)(X)L2 Ar(CO)-Pd(II)(X)L2 Ar-Pd(II)(X)L2->Ar(CO)-Pd(II)(X)L2 CO Insertion Ar(CO)-Pd(II)(NR2)L2 Ar(CO)-Pd(II)(NR2)L2 Ar(CO)-Pd(II)(X)L2->Ar(CO)-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar(CO)-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Product (ArCONR2) Product (ArCONR2) Ar(CO)-Pd(II)(NR2)L2->Product (ArCONR2)

Caption: Catalytic cycle of palladium-catalyzed aminocarbonylation.

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Double Carbonylation cluster_side2 Catalyst Deactivation cluster_side3 SNAr Reaction Ar(CO)-Pd(II)(X)L2 Ar(CO)-Pd(II)(X)L2 Amide Amide Ar(CO)-Pd(II)(X)L2->Amide + Amine - HX Ar(CO)CO-Pd(II)(X)L2 Ar(CO)CO-Pd(II)(X)L2 Ar(CO)-Pd(II)(X)L2->Ar(CO)CO-Pd(II)(X)L2 + CO α-Ketoamide α-Ketoamide Ar(CO)CO-Pd(II)(X)L2->α-Ketoamide + Amine - HX Pd(0)L2 Pd(0)L2 Inactive Pd(I) Dimer Inactive Pd(I) Dimer Pd(0)L2->Inactive Pd(I) Dimer Protonation/Dimerization Ar-X Ar-X SNAr_Product Ar-NR2 Ar-X->SNAr_Product + Amine (for activated Ar-X)

Caption: Common side reactions in aminocarbonylation.

Troubleshooting_Flowchart start Low/No Conversion q1 Is the catalyst active? start->q1 sol1 Use pre-activated catalyst Ensure anhydrous/deoxygenated conditions q1->sol1 No q2 Is the substrate reactive enough? q1->q2 Yes end Improved Conversion sol1->end sol2 Increase temperature Use more active ligand q2->sol2 No q3 Is the ligand appropriate? q2->q3 Yes sol2->end sol3 Screen different ligands (e.g., Xantphos) Optimize ligand/Pd ratio q3->sol3 No q4 Is CO pressure optimal? q3->q4 Yes sol3->end sol4 Adjust CO pressure q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting guide for low reaction conversion.

References

Stability testing of Imidazo[1,2-a]pyridine-6-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Imidazo[1,2-a]pyridine-6-carboxamide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability issues encountered in various solvents during experimental procedures.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you quickly identify and resolve specific issues you may encounter during your experiments.

Issue 1: I observe a precipitate in my stock solution after storage or upon dilution into an aqueous buffer.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the chosen solvent, or the compound may be less soluble at lower storage temperatures (e.g., -20°C). Solution:

    • Attempt to redissolve the compound by gently warming the solution and vortexing.

    • If precipitation persists, consider preparing a more dilute stock solution.

    • Before use, always visually inspect solutions for precipitation after thawing and ensure everything is fully dissolved.

  • Possible Cause 2: Solvent-Induced Precipitation. this compound may be highly soluble in a primary organic solvent (like DMSO) but can precipitate when diluted into an aqueous buffer or cell culture medium where its solubility is significantly lower. Solution:

    • Optimize the dilution protocol. A stepwise dilution with vigorous mixing can help.

    • Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <0.5% v/v) and consistent across all experiments.[1]

    • Investigate the use of co-solvents or formulation aids if compatible with your assay.

  • Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions. Solution:

    • Analyze the solution using an analytical technique like HPLC to check for the presence of new peaks corresponding to degradation products.

    • Prepare fresh stock solutions for each experiment to minimize the risk of using degraded material.[1]

Issue 2: My HPLC/LC-MS analysis shows new, unexpected peaks over time.

  • Possible Cause 1: Chemical Degradation. The appearance of new peaks is a primary indicator of compound degradation. The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The imidazo[1,2-a]pyridine ring itself can also be subject to degradation. Solution:

    • Conduct forced degradation studies (see Protocol 2) to intentionally degrade the compound under controlled stress conditions (acid, base, heat, light, oxidation). This helps in identifying potential degradation products and understanding the degradation pathway.[4][5]

    • Based on the degradation mechanism, adjust experimental conditions. For example, if the compound is sensitive to pH, ensure your buffers are maintained at an optimal pH. If it is light-sensitive, protect solutions from light using amber vials.[1]

  • Possible Cause 2: Solvent Impurities. The solvents used for sample preparation or in the mobile phase may contain impurities that can appear as peaks in your chromatogram. Solution:

    • Use high-purity, HPLC-grade solvents for all analyses.[6]

    • Run a solvent blank (injecting only the solvent) to identify any background peaks that are not related to your compound.[6][7]

Issue 3: The peak area of the parent compound is decreasing over time in my assay.

  • Possible Cause 1: Hydrolysis. As a carboxamide, the compound is susceptible to hydrolysis, which breaks the amide bond to form the corresponding carboxylic acid and ammonia, particularly in aqueous solutions or when exposed to acidic or basic conditions.[8][9] This reaction can be catalyzed by heat. Solution:

    • Assess the stability of the compound in your specific experimental buffer at the relevant temperature (e.g., 37°C for cell-based assays).

    • Adjust the pH of the buffer if the compound is found to be unstable. A neutral pH is often a good starting point.

  • Possible Cause 2: Oxidation. The compound may be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. Solution:

    • Degas buffers to remove dissolved oxygen.[1]

    • Consider adding a compatible antioxidant to the solution.

    • For long-term storage of stock solutions, purge the vial headspace with an inert gas like argon or nitrogen before sealing.[1]

  • Possible Cause 3: Photodegradation. Many heterocyclic compounds, including imidazo[1,2-a]pyridines, are known to have photophysical properties and can be sensitive to light.[10] Exposure to UV or even ambient light can cause degradation. Solution:

    • Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

    • Minimize the exposure of the compound to light during experimental manipulations.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in solution? A1: The most probable degradation pathway is the hydrolysis of the carboxamide group. This reaction can occur under both acidic and basic conditions, leading to the formation of Imidazo[1,2-a]pyridine-6-carboxylic acid and ammonia.[2][11] The reaction rate is typically influenced by pH and temperature.

Q2: What is the recommended solvent for preparing a stock solution? A2: For optimal stability and solubility, anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[6] Avoid using protic solvents like methanol or ethanol for long-term storage, as they may participate in degradation reactions.

Q3: How should I store my stock and working solutions? A3: Stock solutions in anhydrous DMSO or DMF should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.

Q4: My compound is used in a multi-day cell culture experiment. How can I ensure it remains stable? A4: For long-term experiments, it is crucial to determine the compound's stability directly in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO₂). You can perform a stability test (see Protocol 1) by incubating the compound in the medium, taking samples at different time points (e.g., 0, 24, 48, 72 hours), and analyzing them by HPLC to quantify the remaining parent compound. If significant degradation occurs, you may need to replenish the compound by replacing the medium at regular intervals.

Q5: What does "forced degradation" mean and why is it important? A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidizing agents) to accelerate its degradation.[5] This is critical for several reasons: it helps to identify potential degradation products, elucidates degradation pathways, and is essential for developing a "stability-indicating" analytical method—a method that can accurately measure the active compound in the presence of its degradants.[4][5]

Data Presentation

The following tables provide examples of how to structure and present stability data for this compound.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended Max Concentration (Example)Recommended StorageNotes
Anhydrous DMSO20 mM-20°C or -80°C, desiccatedHygroscopic; absorb moisture from the air. Use high-purity, anhydrous grade.
Anhydrous DMF20 mM-20°C, desiccatedCan be a good alternative to DMSO. Ensure high purity.
Acetonitrile5 mM-20°CLower solubility likely. Ensure it is compatible with downstream applications.
Ethanol/MethanolNot Recommended for StorageN/AProtic nature may lead to solvolysis over time. Use only for immediate dilution if necessary.

Table 2: Example Stability Data in Aqueous Buffers (% Remaining Parent Compound)

Buffer ConditionTemperatureTime = 0hTime = 24hTime = 48h
pH 3.0 (HCl Buffer)37°C100%85.2%71.5%
pH 7.4 (PBS)37°C100%98.9%97.6%
pH 9.0 (Borate Buffer)37°C100%91.3%82.4%
pH 7.4 (PBS)25°C100%99.8%99.5%

Note: The data presented in these tables are for illustrative purposes only and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Aliquot the working solution into multiple, sealed, low-binding amber vials for each time point and temperature condition.

  • Time Points: Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one vial from each temperature condition. The T=0 sample should be analyzed immediately after preparation.

  • Analysis: Analyze each sample by a validated stability-indicating HPLC method (e.g., C18 column with a suitable mobile phase gradient). Monitor the peak area of the parent compound at an appropriate UV wavelength.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Solvent Only (Control): e.g., 50:50 Acetonitrile:Water

  • Thermal Stress: Store aliquots of the control solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, place the dry powder in a 60°C oven.

  • Photolytic Stress: Expose an aliquot of the control solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). Wrap a control sample in foil to serve as a dark control.

  • Incubation: Incubate the acidic, basic, and oxidative solutions at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). If degradation is too rapid, reduce the time or temperature. If no degradation is observed, increase the stress level.

  • Neutralization: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS.

  • Evaluation: Compare the chromatograms to identify degradation products and determine the conditions under which the compound is unstable. This information is crucial for developing a robust analytical method and for defining proper handling and storage conditions.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed in Solution Issue_Precipitate Precipitate Forms Start->Issue_Precipitate Issue_NewPeaks New Peaks in HPLC/LC-MS Start->Issue_NewPeaks Issue_Loss Loss of Parent Compound Peak Area Start->Issue_Loss Cause_Solubility Exceeded Solubility or Solvent-Induced Precipitation Issue_Precipitate->Cause_Solubility Possible Causes Cause_Degradation_P Precipitate is a Degradation Product Issue_Precipitate->Cause_Degradation_P Possible Causes Cause_Degradation_NP Chemical Degradation Issue_NewPeaks->Cause_Degradation_NP Possible Causes Cause_Impurity Solvent Impurities Issue_NewPeaks->Cause_Impurity Possible Causes Cause_Hydrolysis Hydrolysis (pH/Temp) Issue_Loss->Cause_Hydrolysis Possible Causes Cause_Oxidation Oxidation Issue_Loss->Cause_Oxidation Possible Causes Cause_Photolysis Photodegradation Issue_Loss->Cause_Photolysis Possible Causes Solution_Solubility Optimize Concentration & Dilution Protocol Cause_Solubility->Solution_Solubility Solution Solution_Fresh Prepare Fresh Solution & Analyze by HPLC Cause_Degradation_P->Solution_Fresh Solution Solution_Forced Perform Forced Degradation Study Cause_Degradation_NP->Solution_Forced Solution Solution_Solvent Use High-Purity Solvents & Run Blanks Cause_Impurity->Solution_Solvent Solution Solution_pH Control pH & Temp Cause_Hydrolysis->Solution_pH Solution Solution_Inert Degas Solvents & Use Inert Gas Cause_Oxidation->Solution_Inert Solution Solution_Light Protect from Light Cause_Photolysis->Solution_Light Solution

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Potential Hydrolytic Degradation Pathway cluster_main cluster_products Reactant This compound Reactant->p1 Product_Acid Imidazo[1,2-a]pyridine- 6-carboxylic Acid Product_Ammonia Ammonia (NH3) p1->Product_Acid + H2O p1->Product_Ammonia p1->p2  Acidic (H+) or  Basic (OH-)  Conditions, Heat

References

Technical Support Center: Selectivity Issues in Imidazo[1,2-a]pyridine-6-carboxamide Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering selectivity issues with Imidazo[1,2-a]pyridine-6-carboxamide kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is showing activity against unintended kinases. What are the common off-targets for this scaffold?

A1: The Imidazo[1,2-a]pyridine scaffold is known to be a versatile kinase hinge-binding motif, which can lead to off-target activity if not properly optimized. Common off-target kinases can include, but are not limited to, p38 MAP kinase, VEGFR2, and various members of the CDK family.[1][2] The specific off-target profile will depend on the substitution pattern of your particular compound. For example, in the development of imidazo[1,2-a]pyridin-6-yl-benzamide analogs as RAF inhibitors, selectivity against p38 and VEGFR2 was a key optimization parameter.[1]

Q2: What is the general strategy to improve the selectivity of my this compound inhibitor?

A2: Improving selectivity is an iterative process that involves medicinal chemistry and comprehensive profiling. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazo[1,2-a]pyridine core and the carboxamide moiety to understand their impact on both on-target potency and off-target activity.

  • Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to the target kinase and off-target kinases to guide modifications that enhance interactions with the target while disrupting binding to off-targets.

  • Comprehensive Kinase Profiling: Screen your inhibitor against a broad panel of kinases at a fixed concentration to identify off-target hits early. Follow up with dose-response assays for any significant off-targets.

Q3: How can I interpret the kinase profiling data for my inhibitor?

A3: Kinase profiling data, often presented as percent inhibition at a given concentration or as IC50/Kd values, should be analyzed to determine a selectivity score. A common method is to calculate the ratio of the IC50 for off-target kinases to the IC50 for the primary target. A higher ratio indicates greater selectivity. It is also important to consider the cellular context, as the intracellular concentration of ATP can affect the apparent potency and selectivity of ATP-competitive inhibitors.

Troubleshooting Guides

Problem 1: Poor selectivity observed in a broad kinase panel screen.

Possible Cause 1: Sub-optimal substitution pattern on the imidazo[1,2-a]pyridine core.

  • Troubleshooting Step 1: Analyze the structure-activity relationship (SAR) for your compound series. For imidazo[1,2-a]pyridine-based inhibitors, modifications at the 2, 3, 5, 7, and 8 positions can significantly influence selectivity.

  • Troubleshooting Step 2: If crystal structures are available, examine the binding pocket of your target versus off-target kinases. Look for opportunities to introduce substitutions that create favorable interactions with the target or steric clashes with off-targets.

  • Troubleshooting Step 3: Consider synthesizing a small library of analogs with diverse chemical functionalities at various positions on the core to explore the SAR for selectivity.

Possible Cause 2: Promiscuous binding due to excessive lipophilicity.

  • Troubleshooting Step 1: Calculate the cLogP for your inhibitor. High lipophilicity can lead to non-specific binding.

  • Troubleshooting Step 2: If the cLogP is high, consider introducing more polar functional groups to your molecule, while trying to maintain on-target potency. This could involve adding hydroxyl, amino, or other hydrogen-bonding moieties.

Problem 2: Discrepancy between biochemical assay and cellular assay results.

Possible Cause 1: Cell permeability issues.

  • Troubleshooting Step 1: Perform a cellular uptake assay to determine if your compound is efficiently entering the cells.

  • Troubleshooting Step 2: If permeability is low, consider modifying the physicochemical properties of your compound to improve its ability to cross the cell membrane. This may involve adjusting lipophilicity or introducing carrier-mediated transport features.

Possible Cause 2: High intracellular ATP concentration.

  • Troubleshooting Step 1: Determine the mechanism of action of your inhibitor. If it is ATP-competitive, its apparent potency in cellular assays may be lower than in biochemical assays due to competition with high intracellular ATP levels.

  • Troubleshooting Step 2: Consider developing a target engagement assay to confirm that your compound is binding to the intended target within the cell.

Data Presentation

Table 1: Representative Selectivity Data for Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Compound IDTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Off-Target/On-Target)
Compound A (RAF Inhibitor) B-RAFV600E15p38α1500100
VEGFR2>10000>667
Compound B (CDK Inhibitor) CDK2/CycE8GSK3β800100
CDK1/CycB253.1

Data is representative and compiled from literature on imidazo[1,2-a]pyridine scaffolds for illustrative purposes.

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a representative method for determining the affinity of an inhibitor for a kinase.

Materials:

  • Kinase of interest (e.g., RAF, CDK2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test inhibitor (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

    • Prepare a 4X serial dilution of the test inhibitor in assay buffer.

  • Assay Assembly:

    • Add 4 µL of the 4X serially diluted inhibitor to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

    • The final volume in each well will be 16 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_inhibitor Prepare 4X inhibitor serial dilution add_inhibitor Add 4 µL of 4X inhibitor prep_inhibitor->add_inhibitor prep_kinase Prepare 2X Kinase/Antibody mix add_kinase Add 8 µL of 2X Kinase/Ab mix prep_kinase->add_kinase prep_tracer Prepare 4X Tracer solution add_tracer Add 4 µL of 4X Tracer prep_tracer->add_tracer incubate Incubate for 60 min at RT add_tracer->incubate read_plate Read TR-FRET signal incubate->read_plate plot_data Plot Emission Ratio vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

raf_mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation RAF RAF Ras->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Imidazo[1,2-a]pyridine -6-carboxamide (RAF Inhibitor) Inhibitor->RAF

Caption: Simplified RAF-MEK-ERK signaling pathway with inhibitor intervention.

pi3k_akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Imidazo[1,2-a]pyridine -6-carboxamide (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K-AKT-mTOR signaling pathway with inhibitor intervention.

References

Validation & Comparative

Validating the Biological Target of Imidazo[1,2-a]pyridine-6-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Validating the specific biological target of new derivatives, such as those based on the imidazo[1,2-a]pyridine-6-carboxamide core, is a critical step in drug discovery. This guide provides a comparative overview of key biological targets for this compound class, focusing on antitubercular and anticancer activities. It includes supporting experimental data, detailed protocols for target validation, and a comparison with alternative inhibitors.

Key Biological Targets and Comparative Performance

This compound and its analogs have demonstrated significant activity against multiple biological targets. The primary areas of investigation include inhibition of the Mycobacterium tuberculosis respiratory chain and various protein kinases implicated in cancer.

Antitubercular Target: Cytochrome bc1 Complex (QcrB)

A prominent biological target for antitubercular imidazo[1,2-a]pyridines is the QcrB subunit of the cytochrome bc1 complex, a crucial component of the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis (Mtb).[1][2] Inhibition of this complex disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.[3] The clinical candidate Telacebec (Q203) is a well-known example of an imidazo[1,2-a]pyridine-3-carboxamide that targets QcrB.[2][4]

Comparative Inhibitory Activity against Mtb QcrB

Compound ClassExample CompoundTargetAssay TypeIC50 / MICReference
Imidazo[1,2-a]pyridine Telacebec (Q203)Mtb QcrBIntracellular Mtb<10 nM[5]
Imidazo[1,2-a]pyridineTB47Mtb QcrBIn vitro vs Mtb-[4]
Imidazopyridine AmideVariousMtb QcrBMtb H37RvSub-micromolar[5]
Alternative Inhibitors Bedaquiline (BDQ)ATP synthaseMtb H37Rv12-30 nM[5]
Lansoprazole Sulfide (LPZS)QcrBMtb H37Rv-[6]
ClofazimineType II NADH dehydrogenaseMtb H37Rv0.015-0.12 µg/mL[4]
Anticancer Targets: Protein Kinases

The imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential as a protein kinase inhibitor in oncology. Key targets include PI3Kα, c-Met, and RAF kinases.

Comparative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer-Related Kinases

Compound DerivativeTarget KinaseBiochemical IC50Cellular IC50Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) PI3Kα 1.94 nM 0.09 - 0.43 µM (HCC827 cells)[7]
2,6,8-substituted Imidazo[1,2-a]pyridine (35)PI3Kα150 nM7.9 µM (T47D cells)[8][9]
Imidazo[1,2-a]pyridine (22e) c-Met 3.9 nM 45.0 nM (EBC-1 cells)
(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)... (Volitinib)c-Met--[10]
Imidazo[1,2-a]pyridin-6-yl-benzamide B-RAFV600E --[11]
Imidazo[1,2-a]pyridine (I-11) KRAS G12C (covalent) -Potent in NCI-H358 cells

Comparison with Alternative Kinase Inhibitors

Target KinaseAlternative InhibitorTypeBiochemical IC50FDA Approved
PI3Kα AlpelisibIsoform-selective50x selective for αYes[12]
BuparlisibPan-PI3K-No (Development Halted)[13][14]
c-Met CrizotinibMulti-targeted-Yes[15][16]
CabozantinibMulti-targeted-Yes[15][16]
CapmatinibSelective-Yes[17]
B-RAFV600E VemurafenibSelective31 nMYes[18]
DabrafenibSelective0.7 nMYes[18]
KRAS G12C Sotorasib (AMG 510)Covalent-Yes[1][19]
Adagrasib (MRTX849)Covalent~5 nMYes[1]

Experimental Protocols for Target Validation

Accurate validation of a biological target requires robust and reproducible experimental methods. Below are detailed protocols for key assays relevant to the targets of this compound.

Protocol 1: Mtb QcrB (Cytochrome bc1 Complex) Inhibition Assay

This protocol is adapted from methods used to assess the activity of cytochrome bc1 complex inhibitors.[20][21]

Objective: To determine the in vitro inhibitory activity of test compounds against the Mtb cytochrome bc1 complex by measuring the reduction of cytochrome c.

Materials:

  • Purified Mtb cytochrome bc1 complex

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4, 0.3 mM EDTA

  • Substrate 1: Decylubiquinol (DBH2) or a suitable analog like Q0C10BrH2

  • Substrate 2: Cytochrome c (from bovine heart)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to determine IC50 values.

    • Dilute the purified Mtb cytochrome bc1 complex to a working concentration in an appropriate buffer containing a mild detergent (e.g., β-DDM) to maintain solubility.

    • Prepare a solution of cytochrome c in the Assay Buffer.

    • Prepare a fresh solution of the quinol substrate (e.g., Q0C10BrH2) immediately before use.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.

    • Add the diluted enzyme solution to each well.

    • Add the cytochrome c solution to each well.

  • Initiating the Reaction:

    • Start the reaction by adding the quinol substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: PI3Kα Kinase Activity Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay system, a luminescent assay that measures ADP produced by a kinase reaction.[14]

Objective: To quantify the inhibitory effect of compounds on PI3Kα activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3Kα substrate (e.g., PIP2:PS Lipid Kinase Substrate)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds in DMSO

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer.

  • Assay Plate Setup (384-well format):

    • Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells.

    • Prepare an enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and PIP2:PS substrate in Kinase Buffer. Add 4 µL of this mixture to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value using non-linear regression.

Protocol 3: c-Met Kinase Inhibition Assay (TR-FRET)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust method for kinase inhibitor screening.

Objective: To measure the IC50 of test compounds against c-Met kinase.

Materials:

  • Recombinant c-Met kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (e.g., 1x Detection Buffer with 20 mM EDTA)

  • Test compounds in DMSO

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 4x concentrated serial dilution of the test compound in Kinase Buffer with DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the 4x inhibitor dilutions to the appropriate wells. Add buffer with DMSO for control wells.

    • Add 5 µL of 4x c-Met enzyme solution to all wells except the "no enzyme" negative control.

  • Reaction Initiation:

    • Prepare a 2x substrate/ATP mixture in Kinase Buffer.

    • Add 10 µL of this mixture to all wells to start the reaction (final volume 20 µL).

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare a Stop/Detection mix by diluting the Eu-Antibody in Detection Buffer containing EDTA.

    • Add 10 µL of the Stop/Detection mix to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).

    • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

    • Calculate percent inhibition and determine the IC50 value by plotting inhibition versus compound concentration.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Mtb_Respiratory_Chain substrates NADH / Succinate complex_I_II Complex I / II substrates->complex_I_II menaquinone Menaquinone Pool complex_I_II->menaquinone e- atp_synthase ATP Synthase complex_I_II->atp_synthase H+ gradient complex_III Cytochrome bc1 Complex (QcrB) menaquinone->complex_III cytochrome_c Cytochrome c complex_III->cytochrome_c e- complex_III->atp_synthase H+ gradient complex_IV Cytochrome aa3 Oxidase cytochrome_c->complex_IV water H2O complex_IV->water e- complex_IV->atp_synthase H+ gradient oxygen O2 oxygen->complex_IV atp ATP atp_synthase->atp inhibitor Telacebec (Q203) Imidazo[1,2-a]pyridine inhibitor->complex_III Inhibition

Caption: Mtb electron transport chain showing inhibition of QcrB.

Kinase_Assay_Workflow General Kinase Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_reagents Dispense Inhibitor, Kinase, and Substrate/ATP to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Kinase Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP Solution prep_substrate->add_reagents incubate_reaction Incubate at RT (e.g., 60 min) add_reagents->incubate_reaction add_detection Add Stop/Detection Reagent incubate_reaction->add_detection incubate_detection Incubate at RT (e.g., 30-60 min) add_detection->incubate_detection read_plate Read Plate (Luminescence/TR-FRET) incubate_detection->read_plate calc_ic50 Calculate % Inhibition and Determine IC50 read_plate->calc_ic50

Caption: Generalized workflow for in vitro kinase inhibition assays.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine-6-carboxamide and its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative overview of Imidazo[1,2-a]pyridine-6-carboxamide and its positional isomers, focusing on their reported anticancer and antitubercular properties. While a direct head-to-head comparison is challenging due to the varied experimental contexts in the existing literature, this document summarizes the available quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways to inform future research and drug development endeavors.

Introduction to Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[1][2][3] The position of the carboxamide group on the imidazo[1,2-a]pyridine core is a critical determinant of the molecule's biological function and potency. This guide focuses on the comparative aspects of the 6-carboxamide isomer and its positional counterparts.

Synthesis of Imidazo[1,2-a]pyridine Carboxamides

The synthesis of the core imidazo[1,2-a]pyridine scaffold can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related synthon.[4] The introduction of the carboxamide functionality at specific positions (C-5, C-6, C-7, or C-8) is typically accomplished through strategies such as the functionalization of a pre-existing carboxyl or amino group on the pyridine ring prior to cyclization, or through post-cyclization modifications like palladium-catalyzed carbonylation of a halo-imidazo[1,2-a]pyridine intermediate.[4]

Comparative Biological Activity

Anticancer Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity.[3][5][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/RAF pathways.[3][5]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Carboxamide Derivatives

Compound ClassCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (Compound 6)A375 (Melanoma)<12[5]
Imidazo[1,2-a]pyridine Derivative (Compound 6)WM115 (Melanoma)<12[5]
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast Cancer)45[7]
Imidazo[1,2-a]pyridine Derivative (IP-6)HCC1937 (Breast Cancer)47.7[7]
Imidazo[1,2-a]pyridine Derivative (IP-7)HCC1937 (Breast Cancer)79.6[7]
Imidazo[1,2-a]pyridine-6-yl-benzamide AnalogB-RAF V600E (Enzymatic Assay)Data not specified[8]
Imidazo[1,2-a]pyridine-2-carboxamide Derivative (HB9)A549 (Lung Cancer)50.56[9]
Imidazo[1,2-a]pyridine-2-carboxamide Derivative (HB10)HepG2 (Liver Cancer)51.52[9]

Note: The data presented is for various derivatives of imidazo[1,2-a]pyridine and not a direct comparison of the 5-, 6-, 7-, and 8-carboxamide isomers.

Data for Imidazo[1,2-a]pyridine-5-carboxamide and -7-carboxamide in anticancer assays was not available in the reviewed literature.

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel antitubercular agents, with some derivatives showing potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[10][11][12][13] A key target for some of these compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[14]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Carboxamide Isomers

IsomerStrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamide (various derivatives)M. tuberculosis H37Rv≤1[12][13]
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 16)M. tuberculosis H37Rv0.10-0.19[11]
Imidazo[1,2-a]pyridine-8-carboxamide (lead series)M. tuberculosisLead series identified[15]

Note: The data presented highlights the potential of different isomers but is not from a single comparative study.

Data for Imidazo[1,2-a]pyridine-5-carboxamide, -6-carboxamide, and -7-carboxamide in antitubercular assays was not available in the reviewed literature in the context of a direct comparison with other isomers.

Key Signaling Pathways

The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in the anticancer and antitubercular activities of this class of compounds.

PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain Imidazo[1,2-a]pyridine derivatives.

MAPK_RAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus & activates Imidazopyridine Imidazo[1,2-a]pyridine- 6-yl-benzamide Analog Imidazopyridine->RAF inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/RAF signaling pathway targeted by Imidazo[1,2-a]pyridin-6-yl-benzamide analogs.

M_tuberculosis_Respiration_Inhibition cluster_0 M. tuberculosis Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) Menaquinone Menaquinone Pool ComplexII->Menaquinone reduces Cytochrome_bc1 Cytochrome bc1 Complex (QcrB subunit) Menaquinone->Cytochrome_bc1 transfers electrons to Cytochrome_c Cytochrome c Cytochrome_bc1->Cytochrome_c transfers electrons to ComplexIV Complex IV (Cytochrome c Oxidase) Cytochrome_c->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase generates proton gradient for ATP ATP ATP_Synthase->ATP Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Cytochrome_bc1 inhibits QcrB

Caption: Inhibition of the electron transport chain in M. tuberculosis by targeting the QcrB subunit.

Experimental Protocols

To ensure the reproducibility of biological assays, detailed methodologies are crucial. Below are protocols for two key experiments commonly used to evaluate the anticancer and antitubercular activities of chemical compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay relies on the reduction of the Alamar Blue (resazurin) indicator by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with ADC and Tween 80

  • Imidazo[1,2-a]pyridine compounds

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well plate.

  • Add the M. tuberculosis inoculum to each well, including drug-free growth controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis & Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Compound_Synthesis->Anticancer_Screening Antitubercular_Screening Antitubercular Screening (e.g., MABA) Compound_Synthesis->Antitubercular_Screening Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anticancer_Screening->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Antitubercular_Screening->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Enzyme_Inhibition->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: A general experimental workflow for the evaluation of Imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, particularly with a carboxamide substitution, holds significant promise for the development of novel therapeutic agents. The available data suggests that the position of the carboxamide group profoundly influences biological activity, with derivatives showing potent anticancer and antitubercular effects. However, the lack of direct comparative studies across the 5-, 6-, 7-, and 8-carboxamide isomers represents a significant knowledge gap.

Future research should focus on the systematic synthesis and parallel evaluation of these isomers against a standardized panel of cancer cell lines and Mycobacterium tuberculosis strains. Such studies would provide invaluable structure-activity relationship data, enabling a more rational design of next-generation imidazo[1,2-a]pyridine-based drugs. Furthermore, elucidating the specific signaling pathways modulated by each isomer will be crucial for understanding their mechanisms of action and for identifying potential biomarkers for patient stratification. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this privileged scaffold.

References

A Comparative Guide to Imidazo[1,2-a]pyridine-6-carboxamide Analogs and Other RAF Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Imidazo[1,2-a]pyridine-based RAF inhibitors against other established classes of RAF inhibitors. The information presented is based on available preclinical data, offering a comprehensive overview to inform research and development in the field of targeted cancer therapy.

Introduction to RAF Inhibition

The Raf (Rapidly Accelerated Fibrosarcoma) kinases, particularly BRAF, are key components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, most notably the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of cancers, including melanoma, colorectal, and thyroid cancers. Consequently, RAF inhibitors have become a cornerstone of targeted cancer therapy.

The landscape of RAF inhibitors is diverse, encompassing several generations and classes with distinct mechanisms of action and clinical profiles. This guide will focus on comparing a series of Imidazo[1,2-a]pyridin-6-yl-benzamide analogs, a novel class of potent BRAFV600E inhibitors, with established RAF inhibitors.

Overview of RAF Inhibitor Classes

RAF inhibitors can be broadly categorized based on their binding mode and selectivity:

  • Type I Inhibitors (e.g., Vemurafenib, Dabrafenib): These inhibitors target the active "DFG-in" conformation of the BRAF kinase. They are highly potent against monomeric BRAFV600E but can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to potential side effects.

  • Type II Inhibitors (Pan-RAF Inhibitors, e.g., Sorafenib, LY3009120, Belvarafenib): These inhibitors bind to the inactive "DFG-out" conformation and can inhibit both monomeric and dimeric forms of RAF kinases. They are designed to have broader activity against different RAF isoforms and to overcome some resistance mechanisms.

  • Paradox-Breaking Inhibitors (e.g., PLX8394): This newer class of inhibitors is designed to selectively inhibit mutated BRAF without causing paradoxical activation of the MAPK pathway in wild-type BRAF cells, potentially offering an improved safety profile.

The Imidazo[1,2-a]pyridine-based compounds discussed herein represent a novel chemical scaffold being explored for potent and selective RAF inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for Imidazo[1,2-a]pyridin-6-yl-benzamide analogs and other representative RAF inhibitors.

Table 1: Enzymatic Potency Against BRAFV600E and Selectivity Profile

Compound/AnalogBRAFV600E IC50 (nM)p38 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (p38/BRAFV600E)Selectivity (VEGFR2/BRAFV600E)
Imidazo[1,2-a]pyridine Analog 1 1.81300>10000722>5556
Imidazo[1,2-a]pyridine Analog 2 3.41200>10000353>2941
Vemurafenib 31160014005245
Dabrafenib 0.6>10000>10000>16667>16667
LY3009120 (Pan-RAF) 5.8 (BRAFV600E), 9.1 (BRAFwt), 15 (CRAF)----
Belvarafenib (Pan-RAF) 7.1 (BRAFV600E), 10.1 (BRAFwt), 0.7 (CRAF)----
PLX8394 (Paradox-Breaker) 4 (BRAFV600E)----

IC50 values for Imidazo[1,2-a]pyridine analogs are from a 2017 study in Bioorganic & Medicinal Chemistry Letters. Data for other inhibitors are compiled from various published sources.

Table 2: Cellular Activity in BRAFV600E Mutant Cell Lines

Compound/AnalogCell LineCellular IC50 (nM)
Imidazo[1,2-a]pyridine Analog 1 A375 (Melanoma)13
Imidazo[1,2-a]pyridine Analog 2 A375 (Melanoma)26
Vemurafenib A375 (Melanoma)100 - 300
Dabrafenib A375 (Melanoma)1 - 5
Encorafenib A375 (Melanoma)~1
LY3009120 (Pan-RAF) A375 (Melanoma)6.8
Belvarafenib (Pan-RAF) A375 (Melanoma)~10
PLX8394 (Paradox-Breaker) A375 (Melanoma)20 - 50

Cellular IC50 values can vary depending on the specific assay conditions. Data is compiled from various published sources.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the RAF signaling pathway and a typical workflow for inhibitor testing.

RAF_Signaling_Pathway RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor RAF Inhibitor (e.g., Imidazo[1,2-a]pyridine) Inhibitor->BRAF Inhibition

RAF-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for RAF Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies KinaseAssay Biochemical Kinase Assay (BRAF V600E, p38, VEGFR2) Determine IC50 CellProliferation Cellular Proliferation Assay (e.g., A375 cells) Determine IC50 KinaseAssay->CellProliferation Xenograft Tumor Xenograft Model (e.g., A375 in mice) CellProliferation->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Start Compound Synthesis (Imidazo[1,2-a]pyridine analogs) Start->KinaseAssay

Workflow for Preclinical Evaluation of RAF Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines of key experimental protocols.

Biochemical Kinase Assay (BRAFV600E, p38, VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified kinase enzymes.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like ADP-Glo, HTRF, or radioisotope incorporation.

General Protocol:

  • Reagents: Recombinant human BRAFV600E, p38α, and VEGFR2 kinases, appropriate substrates (e.g., inactive MEK1 for BRAF), ATP, assay buffer, and detection reagents.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay (e.g., MTT Assay)

Objective: To determine the IC50 of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

General Protocol:

  • Cell Culture: Culture a BRAFV600E mutant cell line (e.g., A375 human melanoma cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

General Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of BRAFV600E mutant cancer cells (e.g., A375) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a promising new class of RAF inhibitors, with early preclinical data demonstrating high potency against BRAFV600E and excellent selectivity over other kinases such as p38 and VEGFR2. In cellular assays, these analogs show potent anti-proliferative activity in BRAF-mutant melanoma cells.

When compared to established RAF inhibitors, the Imidazo[1,2-a]pyridine analogs exhibit a competitive profile, particularly in terms of their high selectivity. Further preclinical and clinical development will be necessary to fully elucidate their therapeutic potential, including their ability to overcome resistance mechanisms and their safety profile in comparison to existing therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel RAF inhibitors.

Cross-Resistance of Imidazo[1,2-a]pyridine-6-carboxamides in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the development of novel therapeutics with new mechanisms of action. The imidazo[1,2-a]pyridine class of compounds has shown significant promise, with potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains. This guide provides a comparative analysis of the cross-resistance profiles of imidazo[1,2-a]pyridine-6-carboxamides, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Electron Transport Chain

Imidazo[1,2-a]pyridines exert their antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain.[1][2] This inhibition disrupts the synthesis of adenosine triphosphate (ATP), leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[3][4] One of the most prominent compounds in this class is Telacebec (Q203), a clinical candidate that has demonstrated potent activity against MDR-TB.[3][5][6]

dot

Mechanism of Action of Imidazo[1,2-a]pyridines in M. tuberculosis cluster_drug Drug Action Complex_I Complex I (NADH Dehydrogenase) Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone Complex_III Complex III (Cytochrome bc1) Menaquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Imidazopyridines Imidazo[1,2-a]pyridines (e.g., Telacebec/Q203) QcrB QcrB subunit Imidazopyridines->QcrB binds to QcrB->Complex_III inhibits

Caption: Inhibition of the QcrB subunit of the cytochrome bc1 complex by imidazo[1,2-a]pyridines.

Cross-Resistance Profile

A significant factor in the development of new anti-tubercular agents is the potential for cross-resistance with existing drugs and other compounds in the same class. Studies have shown that spontaneous resistance to imidazo[1,2-a]pyridines can arise through mutations in the qcrB gene.

A key mutation identified is a single nucleotide polymorphism leading to a Threonine to Alanine substitution at position 313 (T313A) of the QcrB protein.[7][8] This mutation has been shown to confer cross-resistance to multiple imidazo[1,2-a]pyridine inhibitors, indicating a common binding site or mechanism of resistance.[7][8][9]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,2-a]pyridine compounds against drug-sensitive and drug-resistant strains of M. tuberculosis.

CompoundM. tuberculosis StrainResistance ProfileMIC (µM)Reference
IP-1 H37RvDrug-Sensitive0.03 - 5[7][9]
Resistant MutantT313A in qcrB>8[7][8]
IP-3 H37RvDrug-Sensitive0.03 - 5[7][9]
Resistant MutantT313A in qcrB>8[7][8]
IP-4 H37RvDrug-Sensitive0.03 - 5[7][9]
Resistant MutantT313A in qcrB>8[7][8]
Telacebec (Q203) H37RvDrug-SensitivePotent activity[4][5]
MDR StrainsMulti-drug ResistantPotent activity[4][5]
XDR StrainsExtensively Drug-ResistantPotent activity[5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides VariousMDR and XDR≤1[10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial activity.

Methodology:

  • Microplate Alamar Blue Assay (MABA): This is a commonly used method for determining the MIC of compounds against M. tuberculosis.[12]

    • Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.

    • A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.

    • Plates are incubated at 37°C for a defined period (typically 5-7 days).

    • Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest drug concentration that prevents the color change.

  • Broth Microdilution Method:

    • Serial dilutions of the compounds are made in Middlebrook 7H9 broth supplemented with ADC or OADC.[7]

    • A standardized bacterial suspension is added to each well.

    • Plates are incubated, and growth is assessed visually or by measuring optical density.[7]

Generation and Characterization of Resistant Mutants

To understand the mechanisms of resistance, spontaneous resistant mutants are generated and their genomes are sequenced.

Methodology:

  • Mutant Selection: M. tuberculosis cultures are plated on Middlebrook 7H11 agar containing the imidazo[1,2-a]pyridine compound at a concentration of 5 to 10 times the MIC.[7][8]

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • DNA Extraction: Genomic DNA is extracted from the resistant colonies.

  • Whole-Genome Sequencing (WGS): The genomes of the resistant mutants are sequenced using next-generation sequencing platforms.[13][14] The sequences are then compared to the wild-type parental strain to identify mutations.

dot

Experimental Workflow for Cross-Resistance Studies cluster_mic MIC Determination cluster_resistance Resistant Mutant Generation & Analysis cluster_cross_resistance Cross-Resistance Testing A Prepare serial dilutions of Imidazo[1,2-a]pyridine compounds B Inoculate with M. tuberculosis A->B C Incubate plates B->C D Assess bacterial growth (e.g., Alamar Blue) C->D E Determine MIC D->E F Culture M. tuberculosis on agar with high drug concentration E->F Inform concentration for mutant selection G Isolate resistant colonies F->G H Extract genomic DNA G->H I Whole-Genome Sequencing H->I J Identify mutations (e.g., in qcrB gene) I->J K Determine MIC of related compounds against resistant mutants J->K Use identified mutants L Compare MICs with wild-type strain K->L

Caption: Workflow for determining cross-resistance of imidazo[1,2-a]pyridines in M. tuberculosis.

Conclusion

Imidazo[1,2-a]pyridine-6-carboxamides represent a promising class of anti-tubercular agents with a novel mechanism of action targeting QcrB. While these compounds are effective against drug-resistant strains, the potential for target-based cross-resistance through mutations in the qcrB gene is a critical consideration for their future development. Further studies are warranted to explore the full spectrum of cross-resistance with other QcrB inhibitors and to design new analogs that can overcome this resistance mechanism. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

In Vivo Efficacy of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridine-6-carboxamide derivatives have emerged as a promising class of therapeutic agents with demonstrated in vivo efficacy in various animal models of cancer and infectious diseases. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Anticancer Efficacy

This compound derivatives have shown significant antitumor activity in preclinical cancer models. Notably, their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met and PI3K/Akt/mTOR pathways.

Table 1: In Vivo Efficacy of this compound Derivatives in Cancer Xenograft Models

Compound IDCancer ModelAnimal ModelDosage and AdministrationTreatment DurationKey FindingsReference
22e EBC-1 (Non-Small Cell Lung Cancer)Nude Mice50 mg/kg and 100 mg/kg, oral, daily21 daysDose-dependent tumor growth inhibition of 62.9% (p < 0.05) and 75.0% (p < 0.05) respectively. No significant weight loss observed.[1]
13k HCC827 (Non-Small Cell Lung Cancer)Nude MiceNot specified in abstractNot specified in abstractInduced G2/M phase cell cycle arrest and apoptosis. Showed potent PI3Kα inhibitory activity.[2]
I-11 NCI-H358 (KRAS G12C-mutated Lung Cancer)Not specified in abstractNot specified in abstractNot specified in abstractPotent anticancer agent, identified as a lead compound for covalent inhibition.[3]
Compound 6 HeLa (Cervical Cancer)Mice50 mg/kgNot specifiedSignificantly inhibits HeLa human cervical tumor xenograft growth.[4]
Signaling Pathways in Cancer Inhibition

The anticancer effects of these derivatives are often attributed to their ability to modulate critical signaling cascades.

cMet_signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Imidazo_pyridine Imidazo[1,2-a]pyridine -6-carboxamide Derivative (e.g., 22e) Imidazo_pyridine->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by Imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Imidazo_pyridine Imidazo[1,2-a]pyridine -6-carboxamide Derivative (e.g., 13k) Imidazo_pyridine->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p53 p53 Akt->p53 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis p53->Apoptosis

Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridine derivatives.

Antiparasitic Efficacy

This class of compounds has also demonstrated significant potential in combating parasitic infections, including tuberculosis and leishmaniasis.

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides, a closely related class, have shown remarkable activity against Mycobacterium tuberculosis.

Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mycobacterium tuberculosis

Compound IDAnimal ModelDosage and AdministrationTreatment DurationKey FindingsReference
ND-09759 BALB/c Mice30 mg/kg, oral, daily, 6 days/week4 weeksSignificant reduction in bacterial load in lungs and spleen, comparable to isoniazid and rifampicin.[4]
Telacebec (Q203) Murine Chronic TB Model6.25 mg/kg (in combination)4 weeksReduction in lung CFU >3.5 log10.[5]

The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain, thereby disrupting cellular respiration and energy production in M. tuberculosis.[6][7]

TB_experimental_workflow Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv Treatment Oral Administration of Imidazo[1,2-a]pyridine derivative (e.g., ND-09759, 30 mg/kg) or Control Infection->Treatment Duration Daily Treatment for 4 Weeks Treatment->Duration Endpoint Endpoint Analysis Duration->Endpoint CFU Colony Forming Unit (CFU) counts in Lungs and Spleen Endpoint->CFU Histopathology Histopathological Analysis of Lung Tissue Endpoint->Histopathology

Caption: Experimental workflow for in vivo antitubercular efficacy testing.
Antileishmanial Activity

While specific in vivo data for this compound derivatives against Leishmania species is emerging, the broader class of imidazo[1,2-a]pyridines has shown promise. The preclinical development candidate GSK3186899/DDD853651 for visceral leishmaniasis belongs to a series of compounds that includes an imidazo[1,2-a]pyridine scaffold.[8] In vivo efficacy is typically assessed by the reduction in parasite burden in the liver and spleen of infected mice.

Table 3: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives against Leishmania donovani

Compound SeriesAnimal ModelKey FindingsReference
GSK3186899/DDD853651 Precursors BALB/c MiceOptimization of a hit series led to a preclinical candidate with in vivo parasite suppression.[8]

Experimental Protocols

EBC-1 Xenograft Model for Anticancer Efficacy
  • Cell Culture: EBC-1 human non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of EBC-1 cells (typically 5 x 106 to 1 x 107 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[9][10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (width)2 x length / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), the mice are randomized into treatment and control groups.

  • Drug Administration: The this compound derivative is administered orally (e.g., by gavage) at specified doses (e.g., 50 and 100 mg/kg) daily for the duration of the study (e.g., 21 days). The control group receives the vehicle.[1]

  • Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group. Animal body weight is monitored throughout the study to assess toxicity.

Murine Model of Mycobacterium tuberculosis Infection
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth.

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Infection: Mice are infected via aerosol exposure to deliver a low dose of bacteria (e.g., 100-200 CFU) to the lungs, establishing a chronic infection.[6][11]

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: The test compound (e.g., ND-09759) is administered orally by gavage, typically once daily for a specified period (e.g., 4 weeks).[4]

  • Efficacy Evaluation: At the end of the treatment, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (Colony Forming Units - CFU). The reduction in log10 CFU compared to the untreated control group is the primary measure of efficacy.

  • Histopathology: Lung tissues may be fixed and stained (e.g., with hematoxylin and eosin, and acid-fast stains) to assess the extent of inflammation and bacterial presence.

Mouse Model of Visceral Leishmaniasis (L. donovani)
  • Parasite Culture: Leishmania donovani amastigotes are used for infection.

  • Animal Model: Female BALB/c mice are a common model for visceral leishmaniasis.[8]

  • Infection: Mice are infected intravenously with a suspension of L. donovani amastigotes. The infection is allowed to establish for a period (e.g., 7 days).[8]

  • Treatment: The test compounds are typically administered orally for a defined duration.

  • Parasite Burden Assessment: Efficacy is determined by measuring the parasite burden in the liver and spleen. This is often expressed in Leishman-Donovan Units (LDU), calculated by microscopic examination of stained tissue smears. The percentage suppression of parasite load compared to an untreated control group is determined.[8]

References

Selective Cytotoxicity of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives: A Comparative Analysis Against Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has highlighted the selective anticancer potential of novel Imidazo[1,2-a]pyridine-6-carboxamide derivatives, demonstrating significantly higher cytotoxicity towards cancer cells compared to healthy, non-cancerous cells. This guide provides a detailed comparison of the cytotoxic effects of a lead compound from this class, compound 13k, on various cancer cell lines versus a normal human cell line, supported by experimental data and protocols.

Data Summary: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of compound 13k, an this compound derivative, against a panel of human cancer cell lines and a normal human lung fibroblast cell line. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeCancer TypeIC50 (µM)[1]
HCC827 Human Lung AdenocarcinomaNon-Small Cell Lung Cancer0.09[1]
A549 Human Lung AdenocarcinomaNon-Small Cell Lung Cancer0.23[1]
SH-SY5Y Human NeuroblastomaNeuroblastoma0.28[1]
HEL Human ErythroleukemiaLeukemia0.35[1]
MCF-7 Human Breast AdenocarcinomaBreast Cancer0.43[1]
MRC-5 Human Lung FibroblastNormal 1.98[1]

As the data indicates, compound 13k exhibits potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, the IC50 value for the normal MRC-5 cell line is significantly higher, demonstrating a selectivity of over 20-fold when compared to the most sensitive cancer cell line, HCC827.[1] This favorable selectivity profile suggests a promising therapeutic window for this class of compounds, minimizing potential damage to healthy tissues during cancer treatment.

Experimental Protocols

The cytotoxic effects of the this compound derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., compound 13k) and incubated for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well Plates incubate_24h Incubate for 24h for Adhesion seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Signaling Pathway Inhibition

This compound derivatives, including compound 13k, have been shown to exert their anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a crucial regulator of cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and resistance to apoptosis.

By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively block downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2]

PI3K_AKT_mTOR_Pathway Inhibition of PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Compound Imidazo[1,2-a]pyridine -6-carboxamide Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Comparative Efficacy of Imidazo[1,2-a]pyridines in Cytochrome bcc Complex Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutics against pathogenic microorganisms has identified the cytochrome bcc complex (Complex III) of the electron transport chain as a critical and vulnerable target. Among the chemical scaffolds investigated for their inhibitory action on this complex, Imidazo[1,2-a]pyridines have emerged as a promising class of compounds, with Telacebec (Q203) being a notable example currently in clinical development for tuberculosis treatment. This guide provides an objective comparison of the performance of Imidazo[1,2-a]pyridines against other alternative inhibitors of the cytochrome bcc complex, supported by experimental data and detailed methodologies to aid in the validation and discovery of new inhibitors.

Mechanism of Action: Targeting the QcrB Subunit

Imidazo[1,2-a]pyridines, along with several other classes of inhibitors, exert their effect by targeting the QcrB subunit of the cytochrome bcc complex. This subunit houses the quinol oxidation (Qo) site, a critical component for the transfer of electrons from menaquinol. By binding to this site, these inhibitors effectively block the electron flow, thereby disrupting the proton motive force and halting ATP synthesis, which is essential for the pathogen's survival.[1][2][3][4][5][6] While Imidazo[1,2-a]pyridines like Q203 are potent inhibitors, they often exhibit bacteriostatic rather than bactericidal activity, a characteristic attributed to the pathogen's ability to utilize an alternative respiratory pathway via the cytochrome bd oxidase.[4]

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of Imidazo[1,2-a]pyridines and other classes of cytochrome bcc complex inhibitors against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Cytochrome bcc Complex Inhibitors against M. tuberculosis

Compound ClassCompoundM. tuberculosis StrainMIC (µM)Reference
Imidazo[1,2-a]pyridines IP-1H37Rv0.03 - 5[3]
IP-3H37Rv0.03 - 5[3]
IP-4H37Rv0.03 - 5[3]
CWHM-1023H37Rv~0.083 (IC50)[7]
Thieno[2,3-d]Pyrimidines CWHM-728H37RvNot specified[7]
Other Heterocyclic Compounds B6H37RvNot specified
MJ-22H37RvNot specified

Note: The MIC values for some compounds were not explicitly stated in the reviewed literature and are thus marked as "Not specified". The provided IC50 for CWHM-1023 is from a Microplate Alamar Blue Assay (MABA).

Table 2: Comparative IC50 Values for QcrB Inhibition

CompoundTargetAssayIC50 (nM)Reference
Q203QcrBMABA1.5[7]
CWHM-1023QcrBMABA~83[7]
BedaquilineATP synthaseMABA<78[7]
ThioridazineRespirationMABA11,200[7]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cytochrome_bcc_inhibition cluster_etc Electron Transport Chain cluster_inhibition Inhibition Mechanism NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Menaquinone_pool Menaquinone Pool (MQ) Complex_I->Menaquinone_pool Proton_gradient Proton Gradient Complex_I->Proton_gradient H⁺ pumping Complex_II->Menaquinone_pool Complex_III Cytochrome bcc Complex (Complex III) Menaquinone_pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_III->Proton_gradient H⁺ pumping Complex_IV Complex IV (Cytochrome aa3 oxidase) Cytochrome_c->Complex_IV Water H₂O Complex_IV->Water Complex_IV->Proton_gradient H⁺ pumping Oxygen O₂ Oxygen->Complex_IV e⁻ acceptor ATP_synthase ATP Synthase Proton_gradient->ATP_synthase ATP ATP ATP_synthase->ATP Imidazopyridines Imidazo[1,2-a]pyridines (e.g., Q203) QcrB QcrB Subunit Imidazopyridines->QcrB binds to Other_inhibitors Alternative Inhibitors (e.g., Thienopyrimidines) Other_inhibitors->QcrB binds to QcrB->Menaquinone_pool blocks e⁻ transfer QcrB->Complex_III part of experimental_workflow cluster_screening Whole-Cell Phenotypic Screening cluster_target_validation Target Validation start Start: Compound Library prepare_plates Prepare 96-well plates with M. tuberculosis culture start->prepare_plates add_compounds Add test compounds (serial dilutions) prepare_plates->add_compounds incubate Incubate plates add_compounds->incubate add_resazurin Add Resazurin dye incubate->add_resazurin read_results Measure fluorescence/ color change add_resazurin->read_results determine_mic Determine MIC read_results->determine_mic oxygen_consumption Oxygen Consumption Assay determine_mic->oxygen_consumption atp_quantification ATP Quantification Assay determine_mic->atp_quantification determine_ic50 Determine IC50 oxygen_consumption->determine_ic50 atp_quantification->determine_ic50

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine-6-carboxamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A computational approach to understanding the structure-activity relationships of a promising class of anticancer agents.

Imidazo[1,2-a]pyridine-based compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of Imidazo[1,2-a]pyridine-6-carboxamide analogs, focusing on their performance in molecular docking studies against key protein kinase targets implicated in cancer progression. Protein kinases, such as PI3Kα, Aurora Kinase, and GSK-3β, are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Molecular docking simulations offer valuable insights into the binding interactions between these small molecule inhibitors and their protein targets, aiding in the rational design of more effective and selective therapeutic agents.[1][3]

Comparative Docking Performance

To illustrate the comparative binding affinities of Imidazo[1,2-a]pyridine analogs, the following table summarizes the molecular docking scores of a series of related Imidazo[1,2-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis Pantothenate Synthetase. While not the 6-carboxamide isomer, this data provides a valuable reference for the binding potential of this class of compounds. The docking scores, expressed in terms of binding energy (kcal/mol), indicate the predicted affinity of the ligand for the protein's active site, with more negative values suggesting stronger binding.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Analog 1Pantothenate Synthetase3IVX-7.37Gly158, Met195, Pro38, His47
Analog 2Pantothenate Synthetase3IVX-7.12Gly158, Met195, Pro38, His47
Analog 3Pantothenate Synthetase3IVX-6.98Gly158, Met195, Pro38, His47
Analog 4Pantothenate Synthetase3IVX-6.85Gly158, Met195, Pro38, His47
Analog 5Pantothenate Synthetase3IVX-6.73Gly158, Met195, Pro38, His47

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing comparative molecular docking studies, based on common practices in the field.

Protein Preparation:
  • Receptor Selection: The three-dimensional crystal structure of the target protein (e.g., PI3Kα, Aurora Kinase A, GSK-3β) is obtained from the Protein Data Bank (PDB).

  • Structure Refinement: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Optimization: Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are assigned, typically at a physiological pH of 7.4. The structure is then subjected to energy minimization to relieve any steric clashes and optimize the geometry.

Ligand Preparation:
  • Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their lowest energy conformation.

  • Charge Assignment: Partial atomic charges are assigned to the ligand atoms.

Molecular Docking Simulation:
  • Grid Generation: A grid box is defined around the active site of the protein, encompassing the key amino acid residues involved in ligand binding.

  • Docking Algorithm: A docking algorithm, such as AutoDock Vina or Glide, is used to systematically search for the optimal binding poses of each ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the most favorable score is selected as the predicted binding mode.

Analysis of Results:
  • Binding Mode Visualization: The predicted binding poses of the analogs are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • Comparative Analysis: The docking scores and binding interactions of the different analogs are compared to understand the structure-activity relationships and identify key structural features that contribute to high binding affinity.

Visualizing Molecular Interactions and Workflows

To better understand the processes and concepts involved in comparative docking studies, the following diagrams are provided.

G General Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Aurora Kinase Aurora Kinase Aurora Kinase->Cell Proliferation & Survival

Caption: A simplified diagram of a generic kinase signaling pathway.

G Comparative Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Comparative Scoring Comparative Scoring Binding Pose Analysis->Comparative Scoring SAR Analysis SAR Analysis Comparative Scoring->SAR Analysis

Caption: A flowchart illustrating the typical workflow for a comparative molecular docking study.

References

The Rise of Imidazo[1,2-a]pyridine Carboxamides: A New Front in the Battle Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Imidazo[1,2-a]pyridine carboxamides against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, benchmarked against current and novel therapeutic agents.

The escalating threat of drug-resistant tuberculosis (TB) has created an urgent need for novel antimicrobial agents with alternative mechanisms of action. Among the promising new classes of compounds, Imidazo[1,2-a]pyridine carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis, demonstrating significant activity against both drug-susceptible and highly resistant strains. This guide provides a comprehensive comparison of the efficacy of these compounds with key comparator drugs used in the treatment of MDR-TB, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While the initial query specified Imidazo[1,2-a]pyridine-6-carboxamides, a thorough review of the current scientific literature reveals a significant focus on the potent antitubercular activity of the Imidazo[1,2-a]pyridine-3-carboxamide scaffold. Data on the 6-carboxamide isomer is notably scarce. Therefore, this guide will focus on the broader class of Imidazo[1,2-a]pyridine carboxamides, with an emphasis on the well-documented 3-carboxamide derivatives.

Comparative Efficacy: In Vitro Activity Against Drug-Resistant M. tuberculosis

The primary measure of a compound's in vitro efficacy against bacteria is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. The following tables summarize the MIC values for representative Imidazo[1,2-a]pyridine carboxamides and key comparator drugs against various drug-resistant M. tuberculosis strains. Lower MIC values indicate higher potency.

Table 1: MIC of Imidazo[1,2-a]pyridine Carboxamides Against Drug-Resistant M. tuberculosis Strains

Compound ClassSpecific Compound ExampleM. tuberculosis StrainResistance ProfileMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamideCompound 18MDR-MtbMultidrug-Resistant≤0.006[1][2]
Imidazo[1,2-a]pyridine-3-carboxamideCompound 18XDR-MtbExtensively Drug-Resistant≤0.006[1][2]
Imidazo[1,2-a]pyridine-3-carboxamideIPA-6H37RvDrug-Susceptible0.0001 (0.05 µg/mL)[3]
Imidazo[1,2-a]pyridine-3-carboxamideQ203 (Telacebec)H37RvDrug-Susceptible0.004[4]
Imidazo[1,2-a]pyridine-3-carboxamideQ203 (Telacebec)MDR & XDR StrainsMultidrug & Extensively Drug-Resistant0.004 - 0.03[4]

Table 2: MIC of Comparator Drugs Against Drug-Resistant M. tuberculosis Strains

DrugDrug ClassM. tuberculosis StrainResistance ProfileMIC Range (µg/mL)Reference
BedaquilineDiarylquinolineMDR-TBMultidrug-Resistant≤0.008 - 2[5]
PretomanidNitroimidazoleMDR-TBMultidrug-Resistant0.03 - 0.53[6]
LinezolidOxazolidinoneMDR-TBMultidrug-Resistant<0.125 - 4[7]
DelamanidNitroimidazoleMDR-TBMultidrug-ResistantNot specified in provided results
MoxifloxacinFluoroquinoloneMDR-TBMultidrug-ResistantNot specified in provided results[8]
LevofloxacinFluoroquinoloneMDR-TBMultidrug-ResistantNot specified in provided results[8]

Mechanism of Action: Targeting Cellular Respiration

Imidazo[1,2-a]pyridine carboxamides exert their potent antitubercular activity by targeting a novel and essential component of the M. tuberculosis cellular respiration machinery. Specifically, these compounds are inhibitors of QcrB, a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[9][10] Inhibition of QcrB disrupts the electron flow, leading to a depletion of ATP, the cell's primary energy currency.[11][12] This disruption of energy metabolism is ultimately bacteriostatic and can be bactericidal.[13]

QcrB_Inhibition_Pathway cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) ATPSynthase ATP Synthase QcrB->ATPSynthase Disrupts Proton Motive Force ATP_Depletion ATP Depletion ATPSynthase->ATP_Depletion Blocks ATP Production Imidazo_Pyridine Imidazo[1,2-a]pyridine Carboxamide Imidazo_Pyridine->QcrB Inhibits Bacterial_Death Bacterial Growth Inhibition / Death ATP_Depletion->Bacterial_Death

Caption: Mechanism of action of Imidazo[1,2-a]pyridine carboxamides.

Experimental Protocols

The determination of MIC values is a critical step in assessing the efficacy of new antimicrobial agents. The following are detailed methodologies for two common assays used in tuberculosis research.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a rapid and inexpensive method for determining the MIC of compounds against M. tuberculosis.[14][15]

1. Preparation of Inoculum:

  • M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • The bacterial suspension is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[14]

2. Plate Preparation:

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microplate containing supplemented Middlebrook 7H9 broth.

  • The prepared bacterial inoculum is added to each well.[14]

3. Incubation:

  • The plates are sealed and incubated at 37°C for 5-7 days.[14]

4. Addition of Alamar Blue:

  • A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[16]

  • The plates are re-incubated for 24 hours.[17]

5. Reading Results:

  • The MIC is determined as the lowest drug concentration that prevents the color change of the Alamar Blue indicator from blue (no growth) to pink (growth).[17]

MABA_Workflow Start Start: M. tb Culture Inoculum Prepare Inoculum (McFarland Standard) Start->Inoculum Inoculate Inoculate Plate with M. tb Inoculum->Inoculate Plate_Prep Prepare Drug Dilutions in 96-well Plate Plate_Prep->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 Add_Alamar Add Alamar Blue & Tween 80 Incubate1->Add_Alamar Incubate2 Re-incubate at 37°C (24 hours) Add_Alamar->Incubate2 Read Read Results (Blue vs. Pink) Incubate2->Read End Determine MIC Read->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Broth Microdilution (BMD) Method

The broth microdilution method is a standardized and reproducible assay for determining the MIC of antimicrobial agents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference protocol for M. tuberculosis.[18][19]

1. Inoculum Preparation:

  • A suspension of M. tuberculosis is prepared from a solid culture and adjusted to a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final inoculum of 10^5 CFU/mL in the test wells.[19]

2. Plate Setup:

  • Two-fold serial dilutions of the test drugs are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth with OADC supplement.[18]

  • The standardized inoculum is added to each well.

3. Incubation:

  • The plates are incubated at 36 ± 1°C.[20]

4. Reading the MIC:

  • The MIC is read visually as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. The reading is performed as soon as growth is visible in the growth control well.[19]

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine carboxamides, particularly the 3-carboxamide derivatives, represent a highly promising class of antitubercular agents with potent activity against drug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting QcrB in the electron transport chain, makes them attractive candidates for inclusion in new combination therapies for MDR- and XDR-TB. The exceptionally low MIC values observed for some analogues surpass those of several currently used second-line drugs.

Further research is warranted to explore the structure-activity relationships within the broader Imidazo[1,2-a]pyridine class, including the less-studied 6-carboxamide isomers, to optimize their pharmacokinetic and safety profiles for clinical development. The continued investigation of these compounds offers a significant opportunity to address the critical unmet medical need for new, effective, and safer treatments for drug-resistant tuberculosis.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-6-carboxamide: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of Imidazo[1,2-a]pyridine-6-carboxamide, a compound recognized for its significant potential in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Therefore, all handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Avoid the generation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing. In the event of a spill, the solid material should be carefully swept up and placed into a designated, labeled container for disposal.

Hazard and Disposal Information Summary

The following table summarizes the critical safety and disposal information for this compound, based on its known hazards and general chemical waste guidelines.

ParameterInformationSource/Guideline
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal facility.[1][2][3]Institutional and Local Regulations
Environmental Precautions Should not be released into the environment.[1][2]General Chemical Safety
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.Safety Data Sheet
Incompatible Materials Bases, Amines, Oxidizing agents.[4]General Chemical Reactivity

Operational Plan for Disposal

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its irritant properties, all waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or waste this compound powder in a dedicated, clearly labeled hazardous waste container. Contaminated items such as gloves, weigh paper, and paper towels should also be placed in this container.

    • Liquid Waste: If this compound is dissolved in a solvent, this solution must be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • "Empty" Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][5] Subsequent rinses may also need to be collected depending on local regulations.

Step 2: Waste Container Management
  • Use Appropriate Containers: All hazardous waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][2][5]

  • Proper Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[1][5] Include the date when the waste was first added to the container. Follow your institution's specific labeling requirements.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[2][5] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage of Chemical Waste
  • Designated Storage Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[1]

  • Segregate Incompatibles: Do not store waste this compound with incompatible materials such as strong bases, amines, or oxidizing agents to prevent hazardous reactions.[4]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including any specific forms or documentation required.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste identify_waste->solid_waste Pure compound, contaminated solids liquid_waste Liquid Waste identify_waste->liquid_waste Solution empty_container Empty Container identify_waste->empty_container Original container solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store in Designated Secondary Containment Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->liquid_container ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Operational Guide for Imidazo[1,2-a]pyridine-6-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Imidazo[1,2-a]pyridine-6-carboxamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Chemical Identifier:

  • Substance Name: this compound

  • CAS No.: 103313-38-8

  • Formula: C8H7N3O

Hazard Summary: According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.[2][3][4]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[2]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][2]

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 Chemical Spill Response Workflow spill Spill Occurs alert Alert Others in the Area spill->alert ppe Don Appropriate PPE spill->ppe evacuate Evacuate Immediate Area (if necessary) alert->evacuate evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain cleanup Clean Spill Area with Suitable Solvent contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report the Incident to Supervisor dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.